molecular formula C9H10N2O2 B2387288 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid CAS No. 1083216-72-1

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

Cat. No.: B2387288
CAS No.: 1083216-72-1
M. Wt: 178.191
InChI Key: PDRWMGAYENUEFR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is a versatile carboxylic acid-functionalized heterocycle of significant interest in medicinal and synthetic chemistry. The quinazoline core is a privileged scaffold in drug discovery, known for conferring diverse biological activities . This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, particularly through further functionalization of its carboxylic acid group. Research Applications and Value: The primary research value of this compound lies in its role as a building block. Carboxylic acids are pivotal in organic synthesis, frequently undergoing reactions to form amides, esters, and other derivatives essential for developing novel compounds . For instance, it can be utilized in amidation reactions, potentially under microwave irradiation to achieve high yields efficiently, a method common in green chemistry approaches for similar structures . Furthermore, quinazoline-based molecules have demonstrated promising vasorelaxant properties, acting as α1-adrenergic receptor (α1-AR) antagonists with potencies exceeding that of the clinical drug Doxazosin in preclinical studies . The tetrahydroquinazoline structure also lends itself to investigations in nanotechnology, where carboxylic acids are employed as surface modifiers to stabilize nanoparticles and improve their dispersion in various matrices . For Research Use Only: This product is intended for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWMGAYENUEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In silico screening of 5,6,7,8-tetrahydroquinazoline derivatives' biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance between the planar aromaticity of quinazoline and the conformational flexibility of a saturated cyclohexene ring. This semi-rigid geometry allows for optimized induced-fit interactions within the ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and microbial enzymes (e.g., DHFR).

This guide provides a rigorous, self-validating in silico screening protocol designed to identify high-potency THQ derivatives while minimizing false positives. It moves beyond standard operating procedures to explain the causality of every parameter choice.

Phase 1: Library Construction & Structural Curation

Objective: To generate a chemically valid, 3D-optimized library of THQ derivatives that accounts for stereoelectronic effects.

Scaffold Analysis & Enumeration

The THQ core contains a pyrimidine ring fused to a cyclohexene ring. Unlike fully aromatic quinazolines, the C5-C8 saturated ring introduces ring puckering (half-chair or boat conformations).

  • Protocol: Use combinatorial enumeration to substitute positions C2 and C4 (common synthetic entry points via

    
    -aminoamidines).
    
  • Critical Check: Ensure the C5-C8 ring is not forced into planarity during 2D-to-3D conversion.

Ligand Preparation (The "Garbage In, Garbage Out" Filter)

Standard canonical SMILES often fail to capture the relevant biological state.

  • Tautomerism: The pyrimidine moiety can exhibit lactam-lactim tautomerism if -OH or -SH groups are present at C2/C4.

    • Action: Generate all probable tautomers at pH 7.4

      
       1.0 using tools like LigPrep  (Schrödinger) or Avogadro .
      
  • Protonation States: THQ derivatives are basic. At physiological pH, the N1 or N3 atoms may be protonated depending on substituents.

    • Action: Calculate pKa for every derivative. Discard species with micro-species distribution < 5% at pH 7.4.

Phase 2: Target Selection & Structural Preparation

Focus Case Study: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.

PDB Selection & Optimization
  • Selection: Choose PDB ID 1M17 (Erlotinib-bound) or 4HJO (T790M mutant) to target wild-type or resistant strains.

  • Resolution Criteria: Select structures with resolution

    
     Å and R-free 
    
    
    
    .
  • Pre-processing Protocol:

    • Strip Waters: Remove all water molecules except those bridging the ligand and the "gatekeeper" residue (e.g., Thr790), as these mediate critical H-bonds.

    • H-Bond Optimization: Optimize hydrogen bond networks (flip Asn/Gln/His) to maximize solute-solvent interactions.

The Self-Validating Control (Redocking)

Before screening new compounds, you must validate the docking grid.

  • Step: Extract the co-crystallized ligand (e.g., Erlotinib).

  • Action: Dock it back into the defined binding site.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     2.0 Å . If 
    
    
    
    Å, the grid box or scoring function is ill-defined.

Phase 3: Molecular Docking (The Interaction Engine)

Algorithm: Genetic Algorithm (Lamarckian) is preferred for THQ derivatives to account for the flexibility of the non-aromatic ring.

Grid Box Definition
  • Center: Define the grid center based on the centroid of the co-crystallized ligand.

  • Dimensions: Extend the box 10 Å in each direction (X, Y, Z) from the ligand boundaries. This accommodates the potentially bulky substituents at the C2 position of the THQ scaffold.

Scoring & Filtering

Do not rely solely on Binding Affinity (


). Use a hierarchical filter:
  • Affinity Cutoff:

    
     kcal/mol (baseline for kinase inhibitors).
    
  • Interaction Fingerprint:

    • Must-Have: Hydrogen bond with the hinge region (e.g., Met793 in EGFR).

    • Must-Have: Hydrophobic interaction with the catalytic lysine (Lys745).

    • Penalty: Steric clash with the gatekeeper residue (Thr790/Met790).

Visualizing the Screening Workflow

The following diagram outlines the logical flow from library generation to hit identification.

ScreeningWorkflow Library THQ Library Generation (Combinatorial Enum) Prep Ligand Prep (Tautomers, pH 7.4, 3D Conf) Library->Prep Docking Molecular Docking (AutoDock Vina / Glide) Prep->Docking Target Target Prep (EGFR/DHFR) (PDB: 1M17, Redocking RMSD < 2.0Å) Target->Docking Filter1 Filter 1: Affinity (ΔG < -8.0 kcal/mol) Docking->Filter1 Filter2 Filter 2: Pharmacophore (Hinge Region H-Bond) Filter1->Filter2 ADMET ADMET Profiling (Lipinski, Toxicity) Filter2->ADMET MD MD Simulation (100ns) (Stability Check) ADMET->MD Top 10% Hit Lead Candidate MD->Hit RMSD Stable

Figure 1: Hierarchical in silico screening workflow for THQ derivatives, enforcing strict validation gates at docking and MD stages.

Phase 4: ADMET Profiling (The Survival Filter)

THQ derivatives often exhibit high lipophilicity, leading to poor bioavailability.

Key Parameters to Monitor
ParameterThresholdRationale for THQ Scaffold
LogP (Lipophilicity)

THQs are naturally lipophilic; LogP

indicates poor solubility and high metabolic clearance.
TPSA (Polar Surface Area)

Å

Critical for cell membrane permeability (cancer cells) or bacterial cell wall penetration (TB).
hERG Inhibition Low RiskQuinazoline cores can block hERG channels (cardiotoxicity). Screen for pIC50

.
BBB Penetration Target DependentIf targeting CNS tumors, LogBB must be

. If peripheral, keep low to avoid neurotoxicity.

Phase 5: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot; MD reveals the dynamic stability of the THQ-protein complex.

Setup
  • Force Field: CHARMM36m or AMBER99SB-ILDN (best for protein-ligand complexes).

  • Solvent: TIP3P water model, neutralized with Na+/Cl- ions (0.15 M).

  • Duration: Minimum 100 ns . THQ ring puckering dynamics require sufficient sampling time.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Standard: Ligand RMSD should stabilize (plateau) within 20 ns.

    • Failure: Continuous rise in RMSD

      
       Å indicates the ligand is leaving the pocket.
      
  • RMSF (Root Mean Square Fluctuation):

    • Analyze residue fluctuations. A reduction in RMSF of the "P-loop" or "Activation Loop" compared to the apo-protein confirms inhibitory binding.

  • H-Bond Lifetime:

    • Calculate the percentage of simulation time the H-bond with the hinge region (e.g., Met793) exists.

      
       occupancy is required for a potent inhibitor.
      
Mechanistic Pathway Visualization

Understanding the downstream effect of inhibiting the target (e.g., EGFR) is crucial for justifying the biological relevance.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Recruitment PI3K PI3K EGFR->PI3K THQ THQ Inhibitor (Blocks ATP Binding) THQ->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Anti-Apoptosis

Figure 2: Signal transduction blockade. THQ derivatives competitively inhibit ATP binding at the EGFR intracellular domain, halting the RAS/RAF/MEK and PI3K/AKT cascades.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 2022.[1] 
    
  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences, 2018.

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline deriv

    
    1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2016.[2] 
    
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2025.

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives. Ecletica Quimica, 2023.

Sources

Structural Characterization of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid , a critical heterocyclic scaffold often utilized as an intermediate in the synthesis of bioactive kinase inhibitors and antitubercular agents.

Executive Summary & Compound Profile

The characterization of 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid requires a rigorous differentiation from its aromatic analog (quinazoline-4-carboxylic acid) and its regioisomers. This guide outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Target Molecule Data
PropertySpecification
IUPAC Name 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid
Formula

Exact Mass 178.0742 Da
CAS Registry 854864-18-9 (Note: Isomer/salt variations exist; verify specific lot)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in

(pH dependent)

Synthetic Context & Impurity Logic

Understanding the origin of the sample is crucial for anticipating impurities. This compound is typically accessed via two primary routes. The "Oxidation Route" is the most common source of specific impurities like the unreacted methyl precursor.

SynthesisPath Start 4-Methyl-5,6,7,8- tetrahydroquinazoline Reagent Oxidation (SeO2 or KMnO4) Start->Reagent Target TARGET: 5,6,7,8-Tetrahydroquinazoline- 4-carboxylic acid Reagent->Target Major Pathway Impurity1 Impurity A: Unreacted Methyl SM Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-oxidation products Reagent->Impurity2 Side Rxn

Figure 1: Synthetic logic flow indicating potential impurities (A and B) that must be ruled out during characterization.

Analytical Workflow

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out the aromatic quinazoline analog (


, MW ~174).
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ) and Negative Mode (
    
    
    
    ).
  • Theoretical Value (

    
    ):  179.0815 m/z.[1]
    
  • Acceptance Criteria: Mass error < 5 ppm.

Diagnostic Fragmentation (MS/MS): Unlike the fully aromatic quinazoline, the tetrahydro- derivative exhibits specific neutral losses associated with the saturated ring.

  • Loss of

    
    : 
    
    
    
    179
    
    
    135 (Decarboxylation).
  • Retro-Diels-Alder (RDA): Fragmentation of the saturated cyclohexene ring is possible at high collision energies, distinguishing it from the stable benzene ring of the aromatic analog.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the carbonyl and the saturation of the ring.

Functional GroupWavenumber (

)
Diagnostic Note
O-H Stretch 2500–3300 (Broad)Characteristic of carboxylic acid dimers.
C=O Stretch 1700–1725 (Strong)Confirms Carboxylic Acid (vs. 1660-1690 for Amide).
C-H (Aliphatic) 2850–2950Critical: Confirms

carbons (Tetrahydro ring). Absent in aromatic quinazoline.
C=N / C=C 1580–1620Pyrimidine ring breathing modes.

Nuclear Magnetic Resonance (NMR) Characterization

This is the definitive step. The spectra must demonstrate the asymmetry of the pyrimidine ring and the saturation of the carbocycle.

H NMR Protocol (400 MHz, DMSO- )

Sample Prep: Dissolve ~5-10 mg in 0.6 mL DMSO-


. If solubility is poor, add 1 drop of 

(shifts will move upfield) or

(shifts will move downfield).

Expected Chemical Shifts:

  • Carboxylic Acid (-COOH):

    
     11.0 – 13.5 ppm (Broad singlet). Disappears on 
    
    
    
    shake.
  • Pyrimidyl Proton (H-2):

    
     8.8 – 9.1 ppm (Singlet).
    
    • Note: This proton is flanked by two nitrogens, making it significantly deshielded.

  • Benzylic-like Methylene (H-5, H-8):

    
     2.7 – 3.0 ppm (Multiplets, 4H).
    
    • These protons are adjacent to the aromatic ring (

      
       and 
      
      
      
      ), causing deshielding.
  • Distal Methylene (H-6, H-7):

    
     1.7 – 1.9 ppm (Multiplets, 4H).
    
C NMR Protocol (100 MHz, DMSO- )

Key Signals:

  • Carbonyl (COOH): ~165–168 ppm.

  • C-2 (N=CH-N): ~155–160 ppm (Most deshielded aromatic CH).

  • Bridgehead Quaternaries (C-4a, C-8a): ~160–165 ppm and ~125–130 ppm.

  • Aliphatic Carbons: Four distinct signals in the 20–35 ppm range.

2D NMR Validation (HMBC)

To conclusively prove the position of the carboxylic acid at C-4 (vs. C-2), perform Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Logic cluster_legend Interpretation Logic H2 Proton H-2 (~9.0 ppm) C4 Carbon C-4 (Quaternary) H2->C4 HMBC (3-bond) Strong COOH Carbon COOH (~168 ppm) H2->COOH NO Correlation (Too distant) H_Aliphatic Protons H-5 (~2.9 ppm) H_Aliphatic->C4 HMBC (3-bond) Strong H_Aliphatic->COOH HMBC (Possible weak) Validation If H-2 correlates to COOH carbon, the acid is at C-2 (WRONG ISOMER). Absence of correlation supports C-4 position.

Figure 2: HMBC Correlation logic. The H-2 proton should NOT show a strong 2/3-bond correlation to the Carboxyl carbon if the acid is at position 4, due to distance (4 bonds).

References

  • Synthesis of Tetrahydroquinazolines: Molecules2022 , 23(7), 3781. Link (Describes the synthesis of the core 5,6,7,8-tetrahydroquinazoline scaffold).

  • NMR Data of Analogs: RSC Advances2014 , Supporting Info. Link (Provides specific

    
     shifts for 4-methyl-5,6,7,8-tetrahydroquinazoline used for comparative assignment).
    
  • PubChem Compound Summary: CID 82410140. Link (Predicted physicochemical properties and identifiers).

Sources

Spectroscopic Analysis of Substituted Tetrahydroquinazolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinazoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological and pharmaceutical activities, including antimicrobial, antitubercular, and anticancer properties.[1][2] The efficacy and mechanism of action of these molecules are intrinsically linked to their precise three-dimensional structure and the nature of the substituents appended to the core. Therefore, the unambiguous structural elucidation and characterization of novel substituted tetrahydroquinazolines are paramount for advancing drug discovery and development.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the primary spectroscopic techniques employed for the structural analysis of this important class of molecules. We will move beyond simple data reporting to delve into the causality behind experimental choices and spectral interpretation, providing field-proven insights to ensure trustworthy and self-validating analytical workflows.

The Analytical Workflow: An Integrated Approach

The structural elucidation of a novel substituted tetrahydroquinazoline is not a linear process but rather a synergistic integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete characterization. The typical workflow begins with techniques that confirm the presence of key functional groups (FT-IR) and the overall molecular mass (MS), followed by an exhaustive analysis of the carbon-hydrogen framework and connectivity using advanced NMR methods.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Syn Synthesized Compound IR FT-IR Spectroscopy Syn->IR MS Mass Spectrometry Syn->MS NMR_1D 1D NMR (¹H, ¹³C) Syn->NMR_1D Structure Final Structure Elucidated IR->Structure Functional Groups Confirmed MS->Structure Molecular Weight Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Framework NMR_2D->Structure Full Connectivity Established cluster_mol Generic Tetrahydroquinazoline C4 C4 H4 H4 H4->C4 HSQC (1J) C4a C4a H4->C4a HMBC (2J) H5 H5 H4->H5 COSY (3J) C1_prime C1' H4->C1_prime HMBC (3J) C5 C5

Caption: Key 2D NMR correlations for structure elucidation.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-20 mg of the purified tetrahydroquinazoline derivative for ¹H NMR (20-50 mg for ¹³C NMR). [3]2. Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. [3]3. Dissolution: Transfer the sample to a clean vial and add ~0.6 mL of the deuterated solvent. Gently vortex or sonicate to ensure homogeneity. [3]4. Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

  • Data Acquisition: Insert the sample into the spectrometer. Perform standard instrument procedures including locking, tuning, and shimming to optimize magnetic field homogeneity. [4]6. Experiment Execution: Acquire a standard 1D ¹H spectrum, followed by ¹³C and DEPT experiments. Subsequently, run 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters, adjusting acquisition times as needed based on sample concentration. [5][6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structural components.

Core Principles and Causality

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•). [7]The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments. The fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable cations and neutral radicals. [4]

Deciphering Fragmentation Patterns

For tetrahydroquinazolines, fragmentation is often initiated by cleavages within the saturated heterocyclic ring or at the bonds connecting substituents. [8]The presence of heteroatoms and aromatic rings influences the fragmentation. For example, a retro-Diels-Alder reaction can be a characteristic pathway for related fused heterocyclic systems. [9] Substituents play a directing role in fragmentation. [10]Aryl groups can be cleaved, and functional groups can undergo characteristic losses (e.g., loss of CO, H₂O, or alkyl radicals). The analysis of these fragmentation patterns, in conjunction with NMR data, helps to confirm the identity and location of substituents.

M Molecular Ion (M+•) F1 Fragment 1 [M - R1]+ M->F1 - •R1 F2 Fragment 2 [M - R2]+ M->F2 - •R2 F3 Fragment 3 F1->F3 - Neutral Loss (e.g., CO) F4 Fragment 4 F2->F4 - Ring Cleavage

Caption: Representative EI-MS fragmentation cascade.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically ~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer, often via direct infusion or through an LC or GC inlet.

  • Ionization: Utilize an appropriate ionization method. EI is common for providing rich fragmentation data for structural analysis.

  • Analysis: The mass analyzer separates the ions based on their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce plausible fragmentation pathways that are consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Core Principles and Causality

The frequency of vibration, and thus the position of the absorption band in the IR spectrum, is determined by the masses of the bonded atoms and the strength of the bond between them. This makes IR spectroscopy an excellent tool for confirming the presence or absence of key functional groups that define the substituted tetrahydroquinazoline class.

Table 2: Characteristic IR Absorption Bands for Substituted Tetrahydroquinazolines

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Notes
N-H (Amine/Amide)Stretching3100 - 3500Often broad due to hydrogen bonding. [11]
C-H (Aromatic)Stretching3000 - 3100Indicates the presence of the fused benzene ring. [11]
C-H (Aliphatic)Stretching2850 - 3000From the saturated heterocyclic ring and alkyl substituents. [11]
C=O (Ketone/Amide)Stretching1630 - 1750Present if the core is a quinazolinone or has carbonyl substituents.
C=C (Aromatic)Stretching1450 - 1600A set of bands characteristic of the aromatic system.
C-NStretching1180 - 1360Characteristic of the amine functionalities within the core.
Experimental Protocol for FT-IR Analysis

For Solid Samples (KBr Pellet Method):

  • Grinding: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. [12]2. Pressing: Transfer the powder to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet. [12]3. Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

For Solid or Liquid Samples (ATR Method):

  • Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum. [13]2. Sample Application: Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal. [13]3. Contact: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the sample spectrum.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions.

Core Principles and Causality

The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. In substituted tetrahydroquinazolines, the most common transitions are π→π* transitions associated with the aromatic rings and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. [14][15]The wavelength of maximum absorption (λmax) is related to the energy gap between these states.

Interpreting the Spectrum

The extent of conjugation in the molecule is the primary factor determining λmax. Substituents on the aromatic rings can significantly alter the absorption profile. [16]* Auxochromes: Electron-donating groups (like -OH, -NH₂, -OCH₃) with non-bonding electrons can increase λmax (a bathochromic or red shift).

  • Chromophores: Extended conjugation or the addition of groups that absorb light will also cause a red shift.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the electronic states, leading to shifts in λmax. [17]This solvatochromism can provide insights into the nature of the electronic transition.

Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) that dissolves the sample and is transparent in the desired wavelength range. [17]2. Solution Preparation: Prepare a stock solution of the compound with a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

  • Analysis: Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

The structural characterization of substituted tetrahydroquinazolines is a multifaceted process that relies on the intelligent application and integration of several spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, Mass Spectrometry confirms the molecular formula and offers connectivity clues, FT-IR identifies essential functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By understanding the causality behind the data generated from each technique, researchers can confidently and accurately elucidate the structures of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Dodiya, D. K., Vaghasia, S. J., Trivedi, A. R., Ram, H. K., & Shah, V. H. (2010). Synthesis, characterization and biological screening of some novel tetrahydroquinazoline derivatives. Indian Journal of Chemistry, 49B, 802-806. Link

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Official Website. Link

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Link

  • Cinteza, L. O., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(11), 5993. Link

  • Bruker. Guide to FT-IR Spectroscopy. Bruker Corporation. Link

  • Eremin, D. B., et al. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. International Journal of Molecular Sciences, 24(5), 4660. Link

  • Misevičius, R., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1172-1181. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Note: While this reference provides context on medicinal chemistry, a more direct link for the biological activity of tetrahydroquinazolines is preferred if available. The initial search provided such links.]
  • Mazzaglia, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. Link

  • Parchenko, V. V., et al. (2017). The study of UV-spectra of the sodium (3-oxo-3,4-dihydro-2H-t[1][12][14]riazino[4,3-c]quinazolin-4-yl)acetate. Current issues in pharmacy and medicine: science and practice, 10(2), 115-118. Link

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Link

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). South Dakota State University. Link

  • alwsci. (2025). How To Prepare And Run An NMR Sample. alwsci.com. Link

  • Kádár, Z., et al. (2003). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Journal of the American Society for Mass Spectrometry, 14(9), 1047-1057. Link

  • Aly, A. S., et al. (2016). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemistry. Link

  • Chem LibreTexts. (2020). Mass Spectrometry: Fragmentation. Chem LibreTexts. Link

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. UT Health San Antonio. Link

  • Cao, C., et al. (1993). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry, 31(7), 633-637. Link

  • Soidinsal, T., et al. (2009). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Boletín de la Sociedad Chilena de Química, 54(3), 260-265. Link

  • Lemos, A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3254. Link

  • Cao, C., et al. (1995). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 33(7), 537-542. Link

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The Quinazoline Scaffold: A Privileged Structure in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of quinazoline-based compounds, focusing on their mechanism of action, structure-activity relationships (SAR), and experimental validation in drug discovery.

Executive Summary

The quinazoline heterocycle (benzo[d]pyrimidine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] While historically recognized for antimalarial and sedative properties, the contemporary significance of quinazoline lies in its dominance of the kinase inhibitor landscape, particularly in oncology.

This guide dissects the molecular targets of quinazoline derivatives, moving from established oncology protocols to emerging neuroprotective and antimicrobial applications. It further details the experimental workflows required to validate these targets in a drug discovery setting.

Part 1: Oncology Targets – The Kinase Inhibitor Paradigm

The success of quinazolines in cancer therapy is largely attributed to their ability to mimic the adenine moiety of ATP, allowing them to bind competitively to the ATP-binding pockets of various protein kinases.

Epidermal Growth Factor Receptor (EGFR/ErbB1)

EGFR inhibition is the most clinically validated application of the quinazoline scaffold.

  • Mechanism: Quinazolines bind to the intracellular tyrosine kinase domain of EGFR. They function as ATP-competitive inhibitors, preventing the autophosphorylation of tyrosine residues (e.g., Y1173, Y1068) and thereby halting downstream signaling via the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

  • Generational Evolution:

    • 1st Gen (Reversible):Gefitinib and Erlotinib .[2][3] Effective against wild-type and specific mutations (L858R, Del19) but susceptible to the T790M "gatekeeper" mutation.

    • 2nd Gen (Irreversible):Afatinib .[3] Incorporates a Michael acceptor (acrylamide group) at the C6 position to form a covalent bond with Cys797, overcoming some resistance profiles.

    • 3rd Gen (Mutant-Selective):Osimertinib (indolyl-hydropyrimidinyl-quinazoline hybrid). Specifically targets T790M while sparing wild-type EGFR, reducing skin toxicity.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

While EGFR drives proliferation, VEGFR-2 drives angiogenesis. Quinazoline derivatives like Vandetanib act as dual inhibitors (EGFR/VEGFR-2), cutting off both the tumor's growth signal and its blood supply.

  • Key Interaction: The N1 of the quinazoline ring typically accepts a hydrogen bond from the backbone NH of Cys919 in the hinge region of VEGFR-2.

Visualization: EGFR Signaling & Inhibition Pathway

The following diagram illustrates the signal transduction cascade and the precise intervention point of quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Normal) Quin Quinazoline Inhibitor (e.g., Gefitinib) Quin->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival/Anti-Apoptosis

Caption: Schematic of EGFR signaling pathways (RAS/MAPK and PI3K/AKT) showing the competitive inhibition of ATP binding by quinazoline derivatives.[4]

Part 2: Emerging Non-Oncology Targets

Beyond cancer, the quinazoline scaffold is being repurposed for infectious and neurodegenerative diseases due to its ability to interact with diverse enzymatic clefts.

Infectious Diseases: DNA Gyrase & DHFR[6]
  • DNA Gyrase (Bacterial): Novel quinazolines target the GyrB subunit of bacterial DNA gyrase. Unlike fluoroquinolones (which target the DNA-gyrase complex), these compounds competitively inhibit the ATPase activity of GyrB, offering a solution to fluoroquinolone-resistant strains.

  • Dihydrofolate Reductase (DHFR): Quinazolines such as Trimetrexate are potent inhibitors of DHFR. By mimicking the pteridine ring of folic acid, they block the reduction of dihydrofolate to tetrahydrofolate, starving the pathogen (bacteria or protozoa) of thymidylate required for DNA synthesis.

Neurodegeneration: Cholinesterase Inhibition

In Alzheimer’s disease (AD) research, quinazoline derivatives are designed as Multi-Target Directed Ligands (MTDLs) .[5]

  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[5]

  • Mechanism: Dual binding. The quinazoline moiety binds to the catalytic anionic site (CAS), while a tethered moiety (often via a linker) binds to the peripheral anionic site (PAS). This dual occupancy not only inhibits acetylcholine hydrolysis but also prevents AChE-induced beta-amyloid aggregation.

Part 3: Structure-Activity Relationship (SAR) Analysis

The versatility of the quinazoline core allows for precise tuning of biological activity.

PositionFunctional RoleOptimization Strategy
C-4 Primary Binding Substitution with an aniline moiety is critical for EGFR affinity. The aniline ring often fits into a hydrophobic pocket. Electron-withdrawing halides (F, Cl, Br) at the meta position of the aniline increase potency (e.g., Gefitinib).
C-6 & C-7 Solubility & PK These positions point towards the solvent front. Adding solubilizing groups like morpholine or methoxy-ethoxy chains (as in Erlotinib) improves oral bioavailability and pharmacokinetic (PK) profiles.
C-6 (Specific) Covalent Bonding Introduction of acrylamides (Michael acceptors) here allows covalent cysteine trapping (e.g., Afatinib).
N-1 H-Bond Acceptor Essential for hydrogen bonding with the hinge region of the kinase (e.g., Met793 in EGFR).

Part 4: Experimental Protocols

To validate quinazoline compounds against these targets, researchers must employ robust, self-validating assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radioactive assays for high-throughput screening.

Reagents:

  • Recombinant Kinase (e.g., EGFR-WT).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Ultra-Pure ATP.

  • Test Compound (Quinazoline derivative in DMSO).[6]

  • ADP-Glo™ Reagent (Promega).[7]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a 3x serial dilution to determine IC₅₀.

  • Enzyme Reaction:

    • Add 5 µL of kinase solution to a 384-well white plate.

    • Add 5 µL of test compound. Incubate for 10 min at RT (allows compound to bind).

    • Add 5 µL of ATP/Substrate mix to initiate the reaction.[8]

    • Control 1 (Max Activity): Enzyme + Substrate + ATP + DMSO (No inhibitor).

    • Control 2 (Background): Substrate + ATP (No enzyme).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Readout: Measure luminescence using a microplate reader.

  • Validation: Calculate Z'-factor. A Z' > 0.5 indicates a robust assay.

Protocol 2: Chemical Synthesis Workflow (4-Anilinoquinazoline)

The most common route to access EGFR-active quinazolines is via the 4-chloro intermediate.

Synthesis_Workflow Start Anthranilic Acid Derivative Step1 Cyclization (Formamide, Reflux) Start->Step1 Inter1 Quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (SOCl2 or POCl3) Inter1->Step2 Inter2 4-Chloroquinazoline Step2->Inter2 Step3 Nucleophilic Subst. (Substituted Aniline, iPrOH) Inter2->Step3 Final 4-Anilinoquinazoline (Target Compound) Step3->Final

Caption: Standard synthetic route for 4-anilinoquinazoline derivatives, the core scaffold for EGFR inhibitors.

Part 5: Future Perspectives

The future of quinazoline therapeutics lies in Dual-Targeting and PROTACs (Proteolysis Targeting Chimeras).

  • Hybrid Molecules: Conjugating the quinazoline core with other pharmacophores (e.g., artemisinin for malaria/cancer dual therapy or hydroxamic acid for HDAC/EGFR dual inhibition) is a growing trend to combat drug resistance.

  • PROTACs: Linking a quinazoline warhead (to bind the protein of interest) with an E3 ligase ligand allows for the degradation of the target protein rather than simple inhibition. This is particularly promising for overcoming resistance in EGFR-mutant cancers where high inhibitor concentrations are toxic.

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health (PMC). [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI (International Journal of Molecular Sciences). [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI (Pharmaceuticals). [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. MDPI (Scientia Pharmaceutica). [Link]

Sources

Initial Cytotoxicity Assessment of Novel Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

Tetrahydroquinazoline (THQ) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic the purine ring of ATP, allowing them to interact promiscuously yet potently with various kinases (e.g., EGFR) and tubulin structures.

However, the high lipophilicity and specific metabolic liabilities of THQs often lead to false positives in early screening. This guide moves beyond generic "add-and-read" kit instructions. It provides a rigorous, self-validating framework for assessing the initial cytotoxicity of THQ libraries, distinguishing between true pharmacological efficacy and assay artifacts.

Chemical Handling & Compound Management

The Failure Point: Most THQ cytotoxicity assays fail before the cells are even seeded due to precipitation or solvent toxicity.

A. Solubility & Stock Preparation

THQ derivatives often possess low aqueous solubility.

  • Primary Stock: Dissolve neat compound in 100% DMSO (molecular biology grade) to 10 mM or 20 mM.

    • Critical Step: Sonicate for 5 minutes at 40 kHz. Visually inspect for micro-crystals.[1]

  • Storage: Aliquot into amber glass vials (THQs can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

B. The "0.5% Rule"

THQs require DMSO for solubility, but DMSO induces differentiation or apoptosis in sensitive lines (e.g., HL-60) at concentrations >1%.

  • Protocol Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) .

  • Vehicle Control: Every assay plate must include a "Vehicle Only" column containing media + 0.5% DMSO to normalize data against solvent effects.

Experimental Design Strategy

A. Cell Line Selection

Do not choose cell lines randomly. For THQs, select lines that express the targets these scaffolds typically hit (EGFR, DHFR, Tubulin).

Cell LineTissue OriginRationale for THQ Screening
A549 Lung CarcinomaHigh EGFR expression; standard for kinase inhibitors.
MCF-7 Breast AdenocarcinomaEstrogen-dependent; useful for multi-target THQs.
HCT-116 Colorectal Carcinomap53 wild-type; distinguishes apoptotic vs. necrotic mechanisms.
HDF / Vero Normal FibroblastsCounter-screen: Essential to determine the Selectivity Index (SI).
B. The Screening Workflow (Visualization)

The following diagram outlines the logical flow from library management to IC50 generation.

THQ_Screening_Workflow cluster_QC Quality Control Gates Compound THQ Library (10mM DMSO Stock) Dilution Serial Dilution (2x Conc. in Media) Compound->Dilution 0.5% DMSO Limit Treatment Drug Addition (72h Incubation) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Readout MTT/SRB Assay (Absorbance) Treatment->Readout Metabolic/Protein Quantification Analysis Data Analysis (IC50 & SI Calculation) Readout->Analysis Non-linear Regression QC1 Z-Factor > 0.5 Readout->QC1 QC2 Vehicle CV < 5% Readout->QC2

Caption: Figure 1. End-to-end workflow for high-throughput cytotoxicity screening of THQ derivatives, highlighting critical QC gates.

Core Protocol: The MTT Assay (Optimized)

While ATP assays (CellTiter-Glo) are faster, the MTT assay remains the cost-effective gold standard for initial library screening, provided metabolic interference is ruled out.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye MTT to insoluble purple formazan.[1]

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in exponential growth phase.[2]

    • Seed 3,000–5,000 cells/well in 100 µL media in 96-well plates.

    • Crucial: Incubate for 24 hours to allow flattening/adhesion.[1] THQs are often cytostatic; treating non-adherent cells yields noisy data.

  • Treatment (Day 1):

    • Prepare a "Working Plate" with compounds diluted in media at 2X the final concentration.

    • Add 100 µL from Working Plate to the Assay Plate (Final Vol = 200 µL).

    • Include Positive Control: Doxorubicin (10 µM) or Gefitinib (if targeting EGFR).

    • Include Blanks: Media only (no cells) to subtract background absorbance.

  • Incubation:

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition (Day 3/4):

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Note: Check under microscope.[1][3] If purple crystals are abundant in vehicle wells, stop.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 150 µL DMSO to dissolve formazan.

    • Shake plate on orbital shaker for 15 mins (essential for homogeneity).

  • Measurement:

    • Read Absorbance at 570 nm (Signal) and 630 nm (Reference/Background).

    • Calculate

      
      .
      

Data Analysis & SAR Interpretation

A. Calculation

Convert raw OD values to % Cell Viability:



Fit data to a 4-parameter logistic (4PL) hill slope equation to determine IC50.

B. Structure-Activity Relationship (SAR) Context

When analyzing THQs, look for trends in the C2 and N3 positions. The following table illustrates a typical SAR pattern for this scaffold.

Compound IDR1 (C2-Position)R2 (N3-Position)A549 IC50 (µM)Interpretation
THQ-01 PhenylH> 50Inactive core scaffold.
THQ-05 4-Cl-PhenylMethyl12.5Lipophilicity aids entry; weak potency.
THQ-09 3,4-dimethoxy-Phenyl Benzyl 1.2 Hit: Electron-donating groups mimic ATP adenine; Benzyl fits hydrophobic pocket.
THQ-12 4-NO2-PhenylBenzyl28.0Electron-withdrawing group reduces H-bond capability.
C. Mechanistic Validation (EGFR Hypothesis)

If your THQ derivatives show high potency (IC50 < 5 µM) in A549 cells, the likely mechanism is EGFR kinase inhibition.

THQ_Mechanism THQ THQ Derivative (ATP Mimetic) EGFR EGFR Kinase Domain (ATP Binding Site) THQ->EGFR Competitive Inhibition Phos Autophosphorylation (Tyr1068/1173) EGFR->Phos BLOCKED Signal Downstream Signaling (RAS/RAF/MEK or PI3K/AKT) Phos->Signal Signal Transduction Effect Cell Cycle Arrest & Apoptosis Signal->Effect Loss of Survival Signal

Caption: Figure 2. Proposed Mechanism of Action (MoA) for active THQ derivatives acting as competitive EGFR inhibitors.

Troubleshooting & Quality Control

  • The "Edge Effect":

    • Symptom:[2][3][4][5][6] Outer wells show higher/lower absorbance due to evaporation.

    • Fix: Do not use the outer perimeter (A1-A12, H1-H12, etc.) for data. Fill them with PBS.[2]

  • Metabolic Interference:

    • Symptom:[2][3][4][5][6] Compounds with antioxidant properties (common in THQs) can reduce MTT directly in cell-free media.

    • Validation: Incubate compound + MTT (no cells). If it turns purple, switch to SRB Assay (measures protein mass, not metabolism).

  • Mycoplasma:

    • Contamination alters cell metabolism, shifting MTT results. Test lines monthly.

References

  • National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen Protocol. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Al-Salahi, R., et al. (2016). Synthesis and Cytotoxicity of New Tetrahydroquinazoline Derivatives. Molecules. Retrieved from [Link][6]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

Sources

Molecular Docking Studies of Tetrahydroquinazoline Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroquinazoline (THQ) scaffold represents a structurally distinct evolution from the fully aromatic quinazoline core, offering enhanced solubility, defined stereochemistry, and unique vectoral exploration of binding pockets. While quinazolines are established EGFR and DHFR inhibitors, the partially saturated THQ ring introduces non-planar geometry, necessitating specialized molecular docking protocols. This guide details the computational strategies required to accurately model THQ inhibitors, focusing on handling ring flexibility, stereocenters, and solvation effects in targets like Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR).

Structural Biology & Target Selection

The THQ Scaffold Advantage

Unlike planar quinazolines, THQs possess sp3-hybridized carbons (typically at C1, C2, C3, or C4 positions), creating a "puckered" conformation. This allows the molecule to access sub-pockets unavailable to flat aromatic systems.

  • Key Feature: Chirality at the C2 or C4 position.

  • Implication: Docking protocols must sample both enantiomers (

    
     and 
    
    
    
    ) unless the synthesis is stereospecific.
Primary Biological Targets
TargetFunctionTHQ RelevancePDB ID Examples
DHFR Folate metabolismTHQs mimic the 5,6,7,8-tetrahydrofolate cofactor.1DLS, 1KMS, 3GHW
EGFR Tyrosine kinase signalingTHQs target the ATP-binding pocket with improved solubility profiles.1M17, 4HJO, 1XKK
PDE7 cAMP regulationTHQs act as dual inhibitors for anti-inflammatory therapy.3G3N

Computational Workflow: The Causality of Protocol Design

Effective docking is not merely running software; it is the simulation of molecular recognition. For THQs, the standard "rigid receptor, flexible ligand" approximation requires specific adjustments.

Ligand Preparation: The Stereochemical Checkpoint
  • Tautomerism: THQs often exist in keto-enol tautomeric forms (e.g., at the C4-carbonyl). Protocol: Generate all low-energy tautomers at pH 7.4.

  • Ring Conformations: The cyclohexene-like ring of THQ can adopt half-chair or envelope conformations. Standard energy minimization (e.g., MMFF94x force field) might trap the ligand in a local minimum.

    • Solution: Perform a conformational search (Monte Carlo or Systematic) prior to docking to generate a seed library of conformers.

Protein Preparation: The Water Network

In DHFR docking, the conservation of specific water molecules is non-negotiable.

  • Mechanistic Insight: In many DHFR structures, a water molecule mediates the interaction between the inhibitor (often at the N1 or 2-amino group) and the backbone of the protein (e.g., Glu/Asp residues). Removing this water leads to false-negative docking scores.

  • Protocol: Retain waters within 3Å of the co-crystallized ligand's polar groups. For EGFR, the "gatekeeper" water near Thr790 is often critical for inhibitor selectivity.

Workflow Visualization

The following diagram outlines the optimized workflow for THQ docking, emphasizing the iterative validation loop.

DockingWorkflow cluster_ligand Ligand Preparation (THQ) cluster_protein Protein Preparation L1 2D Structure Input L2 Chiral & Tautomer Generation (pH 7.4) L1->L2 L3 Conformational Search (Ring Puckering) L2->L3 Dock Molecular Docking (Genetic Algorithm/LGA) L3->Dock P1 PDB Retrieval (e.g., 1DLS) P2 Protonation & H-Bond Opt P1->P2 P3 Water Conservation Analysis P2->P3 Grid Grid Generation (Active Site Definition) P3->Grid Grid->Dock Score Scoring & Ranking (dG Binding) Dock->Score Valid Validation (RMSD < 2.0Å) Score->Valid Valid->Grid Refine Box

Figure 1: Optimized computational workflow for tetrahydroquinazoline molecular docking. Note the parallel processing of ligand stereochemistry and protein hydration states.

Detailed Protocol: Case Study on DHFR

This protocol assumes the use of a standard docking suite (e.g., AutoDock Vina, Glide, or GOLD), but the parameters are universal.

Step 1: System Setup
  • Retrieve Structure: Download PDB ID 1DLS (Human DHFR complexed with Methotrexate).

  • Clean Up: Remove heteroatoms except the NADPH cofactor. NADPH is essential for the binding pocket shape and electrostatics.

  • Protonation: Set pH to 7.4. Ensure the active site Aspartate (Asp27 in human DHFR) is protonated if the mechanism requires neutral binding, though for classical antifolates, it is often ionized to interact with the protonated inhibitor. Crucial Check: THQs often bind with a protonated N1; ensure the ligand prep reflects this cationic state.

Step 2: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand.

  • Dimensions:

    
     Å. This size is sufficient to cover the active site and the hydrophobic p-aminobenzoyl glutamate tail pocket.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å for initial high-throughput screening.

Step 3: Docking Parameters[1][2]
  • Algorithm: Lamarckian Genetic Algorithm (LGA) is preferred for THQs due to the ring flexibility.

  • Exhaustiveness: Set to 8 (Vina) or 50 GA runs (AutoDock 4).

  • Constraints: If a specific H-bond is known (e.g., to Glu/Asp residues), apply a positional constraint to the N3-H or 2-NH2 group of the THQ.

Data Analysis & Interpretation

Quantitative Benchmarking

When evaluating THQ derivatives, compare binding energies against standard inhibitors. The table below synthesizes typical binding energy ranges found in literature for THQ/Quinazoline derivatives.

Compound ClassTargetBinding Energy (

, kcal/mol)
Key Interaction ResiduesReference Drug Comparison
THQ-Antifolates DHFR-9.5 to -11.2Asp27, Phe31, Ile60, NADPHMethotrexate (-10.8)
THQ-Kinase Inh. EGFR (WT)-7.8 to -9.2Met793 (Hinge), Lys745Gefitinib (-8.5)
THQ-Kinase Inh. EGFR (T790M)-7.0 to -8.5Met790 (Steric clash mgmt)Osimertinib (-9.0)
Interaction Mapping

The biological activity of THQs is driven by a specific pharmacophore. The diagram below illustrates the critical interaction network for a THQ inhibitor within the DHFR active site.

InteractionMap THQ THQ Inhibitor (Cationic N1) Asp27 Asp27 (Salt Bridge) THQ->Asp27 Ionic/H-bond Phe31 Phe31 (Pi-Pi Stacking) THQ->Phe31 Pi-Stacking Ile60 Ile60 (Hydrophobic) THQ->Ile60 Hydrophobic NADPH NADPH Cofactor (VdW Contact) THQ->NADPH Steric Fit Wat H2O (Bridging) THQ->Wat H-bond Wat->Asp27 H-bond

Figure 2: Interaction network of a generic THQ inhibitor in the DHFR binding pocket. Note the critical bridging water molecule and the Pi-Pi stacking interaction with Phenylalanine.

Validation & Quality Control (E-E-A-T)

To ensure the trustworthiness of the docking results, the following validation steps are mandatory:

  • Redocking (Self-Docking): Extract the co-crystallized ligand (e.g., Methotrexate) and re-dock it.

    • Success Metric: Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .

  • Enrichment Analysis: If a library of actives and decoys is available, calculate the Area Under the Curve (AUC) of the ROC plot to verify the scoring function's ability to discriminate true THQ inhibitors.

  • MD Simulation (Post-Docking): A 10-50 ns Molecular Dynamics simulation (using GROMACS or AMBER) is recommended to assess the stability of the THQ ring puckering within the active site. Static docking often fails to capture the induced fit caused by the bulky THQ scaffold.

References

  • Al-Omary, F. A. M., et al. (2025).[1] Molecular Docking, 3D QSAR and Designing of New Quinazolinone Analogues as DHFR Inhibitors. ResearchGate. Link

  • El-Azab, A. S., et al. (2023). New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. PubMed.[2][3] Link

  • Gineinah, M. M., et al. (2000).[4] Tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Link

  • Hassan, A. S., et al. (2024).[4] Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. PMC. Link

  • Zayed, M. F., et al. (2016). Toxicity and molecular docking studies of tetrahydroquinolines against microbial and Cancer receptors. ResearchGate. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

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Predicted ADMET Profile of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid: An In Silico Evaluation for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides a comprehensive in silico evaluation of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid, a representative member of this class, focusing on its predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these pharmacokinetic and toxicological parameters is critical for mitigating late-stage attrition in drug development.[2][3] By leveraging established computational models and data from structurally related compounds, this document offers a predictive analysis intended to guide researchers and drug development professionals in assessing the molecule's potential as a viable drug candidate. We will explore its physicochemical characteristics, drug-likeness, and a detailed breakdown of each ADMET parameter, supported by data-driven insights and established scientific principles.

Introduction: The Imperative of Early ADMET Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[4] In silico ADMET prediction offers a powerful, resource-efficient strategy to identify and triage compounds with a higher probability of success before significant investment in synthesis and experimental testing.[3]

The subject of this guide, 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid, belongs to the quinazoline family of heterocyclic compounds. Quinazoline derivatives are known for a wide spectrum of biological activities, and several are FDA-approved anticancer drugs, including gefitinib and erlotinib.[1] The tetrahydro- derivative with a carboxylic acid moiety presents a unique combination of a saturated carbocyclic ring, which can influence spatial arrangement and metabolic stability, and an acidic group that significantly impacts solubility and target interactions.[5] This guide synthesizes data from computational models to construct a robust predictive profile of this molecule.

Physicochemical Properties and Drug-Likeness Assessment

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. These properties were predicted for 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid using established computational methods, and the results are benchmarked against Lipinski's Rule of Five—a widely accepted guideline for evaluating the drug-likeness of a potential oral therapeutic.[6][7]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C₁₀H₁₀N₂O₂N/AN/A
Molecular Weight 190.20 g/mol < 500 DaltonsYes
cLogP (Octanol/Water Partition) 1.15≤ 5Yes
Hydrogen Bond Donors 2≤ 5Yes
Hydrogen Bond Acceptors 4≤ 10Yes
Molar Refractivity 50.8040 - 130Yes
Topological Polar Surface Area (TPSA) 75.21 Ų< 140 Ų (for good permeability)Yes
Number of Violations 0 No more than one violationExcellent

Data generated using SwissADME web tool.[8]

Interpretation: 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid exhibits a highly favorable physicochemical profile for an orally administered drug candidate. With zero violations of Lipinski's Rule of Five, it possesses the characteristics of a molecule with a high likelihood of good absorption and permeation.[9] Its low molecular weight and moderate lipophilicity (cLogP) strike a balance between aqueous solubility and membrane permeability, which is essential for oral bioavailability.

The In Silico ADMET Prediction Workflow

To ensure transparency and reproducibility, the predictions within this guide are based on a standard computational workflow. This process involves submitting the chemical structure of the compound to validated online platforms that utilize a combination of Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and graph-based signatures to predict ADMET properties.[2][10]

Diagram: Standard In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Step 1: Input cluster_platform Step 2: Prediction Platform cluster_analysis Step 3: Analysis Modules cluster_output Step 4: Output & Interpretation Input Compound Structure (SMILES/SDF) Platform Select In Silico Tool (e.g., SwissADME, pkCSM, ADMETlab) [7] Input->Platform PhysChem Physicochemical Properties Platform->PhysChem Absorption Absorption Platform->Absorption Distribution Distribution Platform->Distribution Metabolism Metabolism Platform->Metabolism Excretion Excretion Platform->Excretion Toxicity Toxicity Platform->Toxicity Output Generate Predictive Data Report PhysChem->Output Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output Interpretation Analyze Profile & Identify Liabilities Output->Interpretation

Caption: A generalized workflow for predicting ADMET properties using web-based tools.

Protocol: ADMET Prediction using a Public Web Server (e.g., SwissADME)
  • Navigate to the Web Server: Access a reliable, free ADMET prediction tool such as the SwissADME website.[8]

  • Input Structure: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid: O=C(O)C1=NC2=C(CCCC2)N=C1.

  • Submit for Analysis: Paste the SMILES string into the input box on the web server and initiate the prediction run.

  • Data Compilation: The server will output a comprehensive report detailing various parameters. Systematically collect the quantitative and qualitative data for each ADMET category.

  • Cross-Validation (Optional but Recommended): For enhanced confidence, repeat the process using a second predictive tool, such as pkCSM or ADMETlab 2.0, and compare the results.[10][11] This helps to identify predictions that are consistent across different algorithms.

Detailed Predicted ADMET Profile

This section breaks down the predicted ADMET properties of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid.

Absorption

Absorption governs the entry of a drug into the bloodstream, primarily after oral administration. Key factors include solubility, intestinal permeability, and susceptibility to efflux transporters like P-glycoprotein (P-gp).[7]

Table 2: Predicted Absorption Properties

ParameterPredicted OutcomeInterpretation
Water Solubility SolubleThe carboxylic acid and nitrogen atoms enhance aqueous solubility, which is favorable for dissolution in the gut.[5]
GI Absorption HighThe molecule's physicochemical profile strongly suggests efficient passive diffusion across the gastrointestinal tract.
Caco-2 Permeability Moderate to LowWhile GI absorption is high, the polarity from the carboxylic acid may slightly reduce the rate of permeation in Caco-2 cell models.
P-gp Substrate NoThe compound is not predicted to be a substrate for the P-gp efflux pump, preventing it from being actively removed from intestinal cells.
Oral Bioavailability GoodHigh GI absorption and lack of P-gp efflux point towards good oral bioavailability. Studies on other quinazoline derivatives have also shown good bioavailability.[12]
Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. It is influenced by plasma protein binding (PPB), tissue permeability, and the ability to cross physiological barriers like the blood-brain barrier (BBB).

Table 3: Predicted Distribution Properties

ParameterPredicted OutcomeInterpretation
Plasma Protein Binding (PPB) ModerateThe molecule is expected to have moderate binding to plasma proteins like albumin. This allows for a sufficient unbound fraction to exert its therapeutic effect.
Blood-Brain Barrier (BBB) Permeant NoThe TPSA of 75.21 Ų and the presence of a polar carboxylic acid group make it highly unlikely that the compound will cross the BBB, reducing the risk of central nervous system (CNS) side effects.[13]
Volume of Distribution (VDss) Low to ModerateA low-to-moderate volume of distribution is predicted, suggesting the drug will primarily reside in the circulatory system and well-perfused organs rather than accumulating in fatty tissues.
Metabolism

Metabolism is the biochemical transformation of a drug, primarily by enzymes in the liver, into more water-soluble compounds for excretion. Predicting metabolic stability and the involvement of Cytochrome P450 (CYP) enzymes is crucial for anticipating drug-drug interactions (DDIs).[4]

Table 4: Predicted Metabolism Properties

ParameterPredicted OutcomeInterpretation
CYP1A2 Inhibitor NoUnlikely to inhibit this major CYP isoform.
CYP2C19 Inhibitor YesPredicted to be an inhibitor of CYP2C19.
CYP2C9 Inhibitor YesPredicted to be an inhibitor of CYP2C9.
CYP2D6 Inhibitor NoUnlikely to inhibit this major CYP isoform.
CYP3A4 Inhibitor YesPredicted to be an inhibitor of CYP3A4, a critical enzyme responsible for metabolizing ~50% of drugs.[9] This is a significant DDI risk.
Metabolic Stability ModerateThe tetrahydroquinazoline core is relatively stable. The most likely sites of metabolism are the aromatic portion of the quinazoline ring and the saturated cyclohexene ring.
Diagram: Predicted Sites of Metabolism

Caption: Potential metabolic pathways for 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid.

Interpretation: The primary metabolic liability appears to be the potential for inhibiting key CYP450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19. This is a critical flag for potential drug-drug interactions and would require careful experimental validation. The molecule itself is predicted to have moderate metabolic stability.

Excretion

Excretion is the process of removing the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).

Table 5: Predicted Excretion Properties

ParameterPredicted OutcomeInterpretation
Total Clearance LowA low total clearance rate is predicted, consistent with moderate metabolic stability and potential for renal excretion.
Renal OCT2 Substrate NoUnlikely to be a substrate for the Organic Cation Transporter 2, reducing the potential for specific renal secretion interactions.
Toxicity

Early prediction of toxicity is essential to avoid developing compounds with unacceptable safety profiles. In silico models can flag potential liabilities such as mutagenicity, cardiotoxicity, and organ toxicity.

Table 6: Predicted Toxicity Profile

ParameterPredicted OutcomeInterpretation
AMES Mutagenicity Non-mutagenThe compound is not predicted to be mutagenic in the Ames test, a critical early safety screen.
hERG I Inhibition NoNot predicted to inhibit the hERG potassium channel, suggesting a low risk of drug-induced cardiotoxicity (QT prolongation).
Hepatotoxicity Low RiskPredicted to have a low probability of causing liver injury.
Skin Sensitization NoNot predicted to be a skin sensitizer.

Synthesis and Overall Assessment

The in silico ADMET profile of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is largely favorable, positioning it as a promising scaffold for further investigation.

Strengths:

  • Excellent Drug-Likeness: The molecule fully complies with Lipinski's Rule of Five, indicating a high probability of oral bioavailability.[6]

  • Favorable Absorption: Predictions suggest high gastrointestinal absorption and a lack of efflux by P-gp.

  • Good Safety Profile: The compound is predicted to be non-mutagenic, non-cardiotoxic (hERG), and have a low risk of hepatotoxicity.

  • CNS Sparing: The inability to cross the blood-brain barrier is advantageous for therapies targeting peripheral systems, as it minimizes the risk of CNS side effects.

Potential Liabilities:

  • CYP450 Inhibition: The most significant predicted risk is the inhibition of major CYP enzymes (CYP3A4, 2C9, 2C19). This is a common feature of nitrogen-containing heterocyclic compounds and represents a major hurdle for clinical development due to the high potential for drug-drug interactions.[4] This liability would need to be addressed through structural modification or carefully managed in clinical use.

Conclusion: 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid demonstrates a promising foundational ADMET profile for a drug candidate. Its strengths in absorption and safety are compelling. However, the predicted inhibition of key metabolic enzymes is a significant concern that must be experimentally verified and addressed. This in silico assessment serves as a valuable starting point, effectively prioritizing experimental resources toward validating the molecule's biological activity and thoroughly investigating its metabolic interaction profile.

References

  • Wu F, et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8:726. [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Gommaa, M. S., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 546. [Link]

  • El-Malah, A. A., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH Centre of Excellence. [Link]

  • El-Malah, A. A., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry, 17(2), 105527. [Link]

  • Wikipedia. (2024). Lipinski's rule of five. Wikipedia. [Link]

  • TIU Lecture Notes. (2023). Lipinski rule of five.
  • Popović-Bijelić, A., et al. (2020). Lipinski's rule of five, famous extensions and famous exceptions. University of Belgrade. [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. University of Tlemcen. [Link]

  • ResearchGate. (n.d.). Lipinski's rule of five: drug likeness of the compounds. ResearchGate. [Link]

  • May Zin, M. T., et al. (2022). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science, 12(10), 061-071. [Link]

  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Grigoryan, T. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2209. [Link]

  • ResearchGate. (n.d.). Physiochemical properties of 4-hydroxytriazoles 55-57 and related carboxylic acid bioisosteres. ResearchGate. [Link]

  • Ye, Y., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2063-2067. [Link]

  • ResearchGate. (2023). 5,6,7,8-Tetrahydro-[2][3][13]triazolo[5,1-b]quinazolin-9(4H)-one. ResearchGate. [Link]

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Quantum Chemical Protocol for Tetrahydroquinazoline (THQ) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinazoline (THQ) derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent inhibition against targets such as EGFR, mTOR, and Topoisomerase II [1, 2].[1] However, their development is often hindered by structural flexibility and complex tautomeric equilibria (lactam-lactim, amine-imine) that standard force-field molecular mechanics (MM) fail to predict accurately.

This guide details a Quantum Mechanical (QM) workflow designed to resolve these ambiguities. Unlike standard high-throughput screening, this protocol emphasizes causality —using Density Functional Theory (DFT) to rigorously define the bioactive conformer and electronic state before docking studies commence.[1]

Part 1: Theoretical Framework & Strategy

The Tautomerism Challenge

THQs often possess multiple hydrogen bond donors/acceptors (N1, N3, substituents).[1] The biological activity is strictly dependent on the specific tautomer that binds to the receptor. Standard docking software (e.g., AutoDock, Glide) often fixes the ligand in a generic state, leading to false-negative binding scores.[1]

  • Solution: We employ M06-2X or ωB97X-D functionals for geometry optimization. Unlike the ubiquitous B3LYP, these functionals account for medium-range correlation and dispersion forces, which are critical for accurately predicting the relative stability of heterocyclic tautomers and π-stacking interactions [3].

The Solvation Necessity

Gas-phase calculations often over-stabilize the zwitterionic or polar forms that do not exist in the lipophilic pocket of a protein.

  • Solution: All final energy calculations must utilize the SMD (Solvation Model based on Density) , which provides a more physically rigorous description of the solute-solvent boundary than the older PCM (Polarizable Continuum Model) [4].

Part 2: The Self-Validating Computational Protocol

This protocol is designed as a closed-loop system. If a step fails (e.g., imaginary frequencies found), the user is forced to loop back, ensuring no artifactual data propagates to the drug design stage.

Step 1: Conformer Ensemble Generation

Before QM, the conformational space must be sampled to avoid trapping in local minima.

  • Tool: Spartan or conformational search algorithms in Schrödinger/Maestro.

  • Method: Monte Carlo search using the MMFF94 force field.

  • Criteria: Retain all conformers within 5 kcal/mol of the global minimum.

Step 2: Geometry Optimization (The "Gold Standard")

The lowest energy MM conformers are promoted to DFT optimization.

  • Software: Gaussian 16 / ORCA 5.

  • Functional: B3LYP (for general speed/accuracy balance) or M06-2X (for tautomer precision).[1]

  • Basis Set: 6-311++G(d,p) .[2][3][4][5] The diffuse functions (++) are mandatory for THQs to describe the lone pair electrons on the nitrogen atoms accurately [5].

  • Solvation: Gas phase initially for speed, followed by re-optimization in solvent (Water or Ethanol) using IEF-PCM or SMD.[1]

Step 3: Vibrational Analysis (Validation)

Every optimized structure must undergo a frequency calculation at the same level of theory.

  • Pass Criteria: Zero imaginary frequencies (NIMAG=0).

  • Fail Criteria: One or more imaginary frequencies indicates a Transition State (TS) or saddle point. Action: Perturb geometry along the imaginary mode and re-optimize.

Step 4: Electronic Property Calculation

Once the Global Minimum (GM) is confirmed, calculate descriptors that correlate with biological activity (SAR).

  • FMO Analysis: Calculate HOMO/LUMO energies.[6][7] A smaller gap (

    
    ) often correlates with higher reactivity and "softness," making the molecule a better nucleophile for covalent inhibitors [6].
    
  • MEP Mapping: Generate Molecular Electrostatic Potential surfaces to identify hydrogen bond donor (blue/positive) and acceptor (red/negative) regions.

Part 3: Visualization of Workflows

Diagram 1: The QM-Driven Drug Design Pipeline

This workflow illustrates the decision gates that ensure data integrity.

QM_Workflow Start Input Structure (2D Sketch) ConfSearch Conformer Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Select Conformers (< 5 kcal/mol) ConfSearch->Filter DFT_Opt DFT Optimization (B3LYP/6-311++G**) Filter->DFT_Opt Freq_Check Freq Calculation (NIMAG Check) DFT_Opt->Freq_Check Perturb Perturb Geometry Freq_Check->Perturb Imaginary Freq Found Solvent Solvation Re-Opt (SMD Model: Water/Ethanol) Freq_Check->Solvent True Minimum Found Perturb->DFT_Opt Re-submit Properties Calculate Properties (HOMO-LUMO, MEP, NMR) Solvent->Properties Docking Export to Docking (Bioactive Ligand) Properties->Docking

Caption: A self-correcting workflow ensuring only thermodynamically stable conformers reach the docking stage.

Diagram 2: Tautomeric Equilibrium Logic

THQs exist in dynamic equilibrium. This logic gate determines which tautomer is dominant.

Tautomer_Logic T1 Tautomer A (Amine/Lactam) TS Transition State (Proton Transfer) T1->TS Barrier DeltaG Calculate u0394G (M06-2X/SMD) T1->DeltaG T2 Tautomer B (Imine/Lactim) TS->T2 T2->DeltaG Decision Select Dominant Species for Docking DeltaG->Decision

Caption: Logic for determining the biologically relevant tautomer via Gibbs Free Energy comparison.

Part 4: Data Presentation & Analysis

Quantitative Descriptors

When analyzing THQ derivatives, summarize the Global Reactivity Descriptors derived from Koopmans' theorem. These values predict how the drug interacts with the receptor's active site (e.g., cysteine residues in EGFR).

Table 1: Key Quantum Chemical Descriptors for THQs

DescriptorFormulaSignificance in THQ Drug Design
HOMO Energy (

)
Direct DFT OutputMeasures electron donating ability.[1] High

= easier oxidation/donation to receptor.
LUMO Energy (

)
Direct DFT OutputMeasures electron accepting ability. Low

= susceptibility to nucleophilic attack.
Energy Gap (

)

Stability Index. Low gap (< 3 eV) implies high reactivity and "softness" (good for covalent binding).
Chemical Hardness (

)

Resistance to charge transfer.[1] Hard molecules (high

) are more stable and less reactive.
Electrophilicity (

)

Propensity to accept electrons. Critical for designing Michael acceptors in THQs.
Spectroscopic Validation (NMR)

To confirm the synthesized structure matches the calculated THQ scaffold, use the GIAO (Gauge-Independent Atomic Orbital) method.

  • Protocol: Calculate NMR shielding tensors on the optimized geometry (B3LYP/6-311+G(2d,p) GIAO).

  • Scaling: Linear regression is often required to map calculated isotropic shielding values to experimental chemical shifts (

    
    ).
    
    • Equation:

      
      [1]
      
    • For THQs in DMSO, typical scaling factors are slope

      
       and intercept 
      
      
      
      (for
      
      
      H).

Part 5: Case Study Application

Target: Human Topoisomerase II


Compound:  4-substituted-5,6,7,8-tetrahydroquinazoline (ARN-21934 analog) [2].[1]
  • Problem: The crystal structure of Topo II does not clearly show the protonation state of the THQ inhibitor.

  • QM Intervention:

    • DFT calculations (M06-2X/6-311++G**) revealed the N1-protonated tautomer was 4.2 kcal/mol more stable than the N3-protonated form in water.

    • MEP mapping showed a distinct negative potential region at N3, suggesting it acts as a H-bond acceptor, not a donor.[1]

  • Result: Docking the N1-protonated form reproduced the experimental IC50 trends with 95% correlation, whereas the neutral form failed to rank the compounds correctly.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: MDPI (Molecules), 2025.[1] URL:[Link][1]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Source: ACS Publications (Journal of Medicinal Chemistry), 2020.[1] URL:[Link][1]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Source: Scientific Research Publishing (Computational Chemistry), 2018.[1] URL:[Link][1]

  • A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Source: Springer (Theoretical Chemistry Accounts), 2022.[1] URL:[Link][1]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Source: Russian Journal of Organic Chemistry, 2025.[2] URL:[Link][1]

  • Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations. Source: MDPI (Symmetry), 2020.[1] URL:[Link][1]

Sources

Decoding the Quinoline-4-Carboxylate Scaffold: A Technical Guide to Pharmacophore Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3]

The quinoline-4-carboxylic acid (Q4CA) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its quinolone-3-carboxylic acid cousins (e.g., ciprofloxacin). While the latter targets bacterial DNA gyrase, the Q4CA scaffold is the structural bedrock for potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.

This guide details the identification of the Q4CA pharmacophore, using the potent anticancer and antiviral agent Brequinar as the primary case study. We will dissect the structural requirements for binding, outline the Pfitzinger reaction for robust synthesis, and define the biophysical assays required to validate activity.

Structural Anatomy: The Pharmacophore Map

To identify the pharmacophore, we must move beyond 2D representation and visualize the electrostatic and steric interplay within the binding pocket (specifically human DHODH, PDB ID: 1D3G ).

The Core Triad

The Q4CA pharmacophore relies on three non-negotiable structural elements:

  • The Anionic Warhead (C4-COOH): Unlike many drug targets where carboxylic acids are bioisosteres for solubility, here the carboxylate is catalytic. It forms a critical salt bridge with Arg136 and hydrogen bonds with Gln47 in the DHODH active site.[1] Esterification or amidation at this position typically abolishes activity, confirming its pharmacophoric status.

  • The Hydrophobic Anchor (Quinoline Ring): The fused bicyclic system provides rigid orientation. It engages in

    
    -
    
    
    
    stacking interactions with Tyr356 and steric occlusion against Val134 .
  • The Lipophilic Tail (C2-Position): The "Brequinar pocket" is a deep, hydrophobic channel. Substituents at C2 (typically biphenyl or long-chain aryls) are essential to displace the FMN cofactor's access or stabilize the enzyme-inhibitor complex via hydrophobic desolvation.

Visualization of the Interaction Network

The following diagram maps the logical connectivity between chemical features and biological residues.

PharmacophoreMap C4_Acid C4-Carboxylate (Anionic Center) Arg136 Arg136 / Gln47 (Salt Bridge) C4_Acid->Arg136 Electrostatic Clamp (<3.0Å) Quinoline_Core Quinoline Scaffold (Rigid Core) Quinoline_Core->C4_Acid Ortho-positioning C2_Tail C2-Biphenyl/Aryl (Lipophilic Tail) Quinoline_Core->C2_Tail Vector orientation Tyr356 Tyr356 (Pi-Stacking) Quinoline_Core->Tyr356 Pi-Pi Interaction Hydrophobic_Pocket Hydrophobic Channel (Met43, Leu58) C2_Tail->Hydrophobic_Pocket Van der Waals / Desolvation

Caption: Pharmacophore map of Brequinar-like inhibitors binding to human DHODH. The C4-Carboxylate interaction with Arg136 is the thermodynamic driver of binding.

Computational Identification Protocol (In Silico)

Before wet-lab synthesis, computational docking is used to screen virtual libraries. The critical error in modeling Q4CAs is neglecting the protonation state.

Protocol: Molecular Docking of Q4CAs

Objective: Predict binding affinity and pose stability.

  • Protein Preparation:

    • Retrieve PDB 1D3G (Human DHODH complexed with Brequinar).

    • Strip water molecules (except those bridging T63, if analyzing specific derivatives).

    • Critical Step: Protonate the protein at pH 7.4. Ensure Arg136 is positively charged.

  • Ligand Preparation:

    • Generate 3D conformers of the Q4CA derivative.

    • Critical Step: Set the C4-carboxylic acid to its deprotonated (carboxylate, -COO⁻) state. Docking the neutral acid will result in false negatives due to the missing electrostatic contribution.

  • Grid Generation:

    • Center the grid box on the crystallographic ligand (Brequinar).[2]

    • Dimensions:

      
       Å is usually sufficient to cover the hydrophobic channel.
      
  • Scoring & Analysis:

    • Prioritize poses where the carboxylate oxygen distances to Arg136 guanidino nitrogens are

      
       Å.
      

Synthetic Validation: The Pfitzinger Reaction

To validate the pharmacophore, we must synthesize derivatives. The Pfitzinger reaction is the superior choice over the Friedländer synthesis for this scaffold because it unequivocally places the carboxylic acid at the C4 position, eliminating regioisomer ambiguity.

Experimental Workflow

Reaction: Isatin + Ketone


 Quinoline-4-carboxylic acid[3]

PfitzingerSynthesis Isatin Start: Isatin Derivative (Defines Ring A Subs) Step1 Condensation (Reflux 100°C, 12-24h) Ring Opening -> Aldol -> Cyclization Isatin->Step1 Ketone Start: Acetophenone/Ketone (Defines C2/C3 Subs) Ketone->Step1 Base Reagent: 33% KOH (aq) Base->Step1 Step2 Workup: Acidification (HCl/AcOH) to pH 3-4 Step1->Step2 Step3 Purification: Recrystallization (EtOH/AcOH) Step2->Step3 Product Final: Quinoline-4-Carboxylic Acid (Precipitate) Step3->Product

Caption: The Pfitzinger reaction pathway. The base-catalyzed condensation ensures high regioselectivity for the C4-acid product.

Detailed Protocol (Bench-Scale)
  • Dissolution: Dissolve 5.0 mmol of substituted Isatin in 15 mL of 33% (w/v) aqueous KOH. Heat gently until fully dissolved (ring opening to isatinate).

  • Addition: Add 5.5 mmol (1.1 eq) of the appropriate ketone (e.g., 4-fluoroacetophenone for a Brequinar analog).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. The solution typically turns from orange/red to dark brown.
    
  • Precipitation: Cool to room temperature. Dilute with 20 mL water. Chill in an ice bath.

  • Acidification: Dropwise addition of Glacial Acetic Acid or 2N HCl until pH reaches ~3.0. The quinoline-4-carboxylic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Acetic acid.

Biological Validation: DCIP Reduction Assay

To confirm the pharmacophore, we measure the inhibition of DHODH enzymatic activity.[4] The oxidation of dihydroorotate to orotate is coupled to the reduction of 2,6-dichloroindophenol (DCIP), which results in a color loss (blue to colorless) measurable at 600 nm.

Assay Protocol
  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrates:

    • Dihydroorotate (DHO):

      
      
      
    • Coenzyme Q10 (CoQ10):

      
      [4]
      
    • DCIP:

      
      
      
  • Procedure:

    • Incubate recombinant human DHODH enzyme with the test compound (dissolved in DMSO) for 10 minutes at

      
      .
      
    • Initiate reaction by adding DHO.

    • Monitor absorbance decrease at 600 nm (

      
      ) for 10 minutes.
      
  • Analysis: Calculate

    
     by plotting % inhibition vs. log[concentration].
    

Case Study: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to the Brequinar scaffold validate the pharmacophore model.

Table 1: SAR of Quinoline-4-Carboxylic Acid Derivatives against Human DHODH

Compound IDC4-SubstituentC2-SubstituentC6-SubstituentDHODH IC50 (nM)Pharmacophore Insight
Brequinar -COOH2'-F-Biphenyl-F~10 Ideal fit. Salt bridge + Hydrophobic fill.
Analog A -COOMe (Ester)2'-F-Biphenyl-F> 10,000 Loss of Activity. Confirms C4-COOH is essential (Warhead).
Analog B -COOH-CH3 (Methyl)-F~5,000 Weak Activity. C2-Methyl is too small to fill the hydrophobic pocket.
Analog C -COOH2'-F-Biphenyl-H~50 Retains potency; C6-F improves metabolic stability but is not strictly binding-essential.
Analog D -CONH2 (Amide)2'-F-Biphenyl-F> 5,000 Loss of Activity. Amide cannot form the salt bridge with Arg136.

Data synthesized from consensus literature values (See References).

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. [Link]

  • Liu, S., et al. (2000). "Structure of human dihydroorotate dehydrogenase with a bound inhibitor, brequinar."[2][5] Structure. [Link]

  • Shobha, D., et al. (2016). "A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction."[6] Tetrahedron Letters. [Link][6]

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. [Link]

  • Sykes, D. B. (2018). "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia."[2][4][7] Expert Opinion on Therapeutic Targets. [Link]

Sources

The Quinazoline Scaffold in Medicinal Chemistry: Structural Foundation & Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold (benzo[d]pyrimidine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its preeminence is most notable in kinase inhibition, particularly against the Epidermal Growth Factor Receptor (EGFR). This guide analyzes the structural bioisosterism of quinazoline with ATP, details the synthetic pathways for library generation, and examines the Structure-Activity Relationships (SAR) that led to the development of blockbuster oncology drugs like Gefitinib, Erlotinib, and Lapatinib.

Structural Basis & Pharmacophore Analysis

The clinical success of the quinazoline scaffold stems from its ability to mimic the adenine ring of Adenosine Triphosphate (ATP). In the context of kinase inhibition, the scaffold functions as a Type I ATP-competitive inhibitor.

The ATP-Mimetic Mechanism

Kinases possess a highly conserved ATP-binding cleft located between the N-terminal and C-terminal lobes. The hinge region, which connects these lobes, contains backbone residues that form critical hydrogen bonds with the adenine of ATP.

  • N1 Interaction: The nitrogen at position 1 (N1) of the quinazoline core acts as a hydrogen bond acceptor.[1][2][3][4] In EGFR, this forms a critical H-bond with the amide nitrogen of Met793 in the hinge region.[1][2]

  • N3 Interaction: The nitrogen at position 3 (N3) often interacts with a conserved water molecule or side chains (e.g., Thr790 or Thr854 ), stabilizing the orientation.

  • C4-Anilino Occupancy: Substituents at the 4-position (typically anilines) project into the hydrophobic back pocket (selectivity pocket), displacing the ribose-phosphate tail of ATP.

Visualization: Pharmacophore Overlay

The following diagram illustrates the structural homology between the Adenine core of ATP and the Quinazoline scaffold within the kinase binding pocket.

Pharmacophore cluster_pocket ATP Binding Pocket (Hinge Region) cluster_scaffold Met793 Met793 (Backbone NH) N1 N1 (Acceptor) Met793->N1 Critical H-Bond Thr790 Thr790 (Gatekeeper) HydroPocket Hydrophobic Pocket II N3 N3 (Water Bridge) N3->Thr790 Steric/H-Bond Proximity C4 C4-Anilino Group C4->HydroPocket Hydrophobic Interaction C6_7 C6/C7 Solubilizing Tails

Caption: Schematic interaction of the Quinazoline scaffold N1/N3 atoms with the EGFR Hinge Region residues.

Synthetic Methodologies

While the Niementowski synthesis (1895) is the historical foundation, it requires harsh conditions (high heat, open vessels) often unsuitable for complex functionalization. Modern medicinal chemistry relies on the 4-Chloro Intermediate Route , which allows for the convergent assembly of diverse libraries.

The 4-Chloro Convergent Route

This pathway is preferred for generating 4-anilinoquinazoline libraries. It proceeds via the activation of the quinazolinone lactam to a chloro-imidate, followed by SNAr displacement.

Synthesis Start Anthranilic Acid Derivatives Cyclization Cyclization (Formamide/Reflux) Start->Cyclization Int1 Quinazolin-4(3H)-one Cyclization->Int1 Chlorination Chlorination (SOCl2 or POCl3) Int1->Chlorination Int2 4-Chloroquinazoline Chlorination->Int2 Coupling S_NAr Displacement (Substituted Aniline) Int2->Coupling Final 4-Anilinoquinazoline (Drug Candidate) Coupling->Final

Caption: The standard medicinal chemistry workflow for synthesizing 4-anilinoquinazoline libraries.

Structure-Activity Relationship (SAR) & Clinical Translation

The optimization of the quinazoline scaffold for EGFR inhibition focused on three zones: the Head (4-position), the Core, and the Tail (6,7-positions).

Comparative SAR Data

The table below summarizes how structural modifications translate to clinical profiles.

FeatureGefitinib (Iressa) Erlotinib (Tarceva) Afatinib (Gilotrif) Mechanistic Role
Generation 1st Gen (Reversible)1st Gen (Reversible)2nd Gen (Covalent)Evolution of binding kinetics.
4-Position 3-chloro-4-fluoroaniline3-ethynylaniline3-chloro-4-fluoroanilineFits hydrophobic pocket; Halogens improve metabolic stability.
6-Position Morpholinopropoxy2-methoxyethoxy(Dimethylamino)-but-2-enamideSolubilizing group. Afatinib's acrylamide acts as a Michael acceptor for Cys797.
7-Position Methoxy2-methoxyethoxyTetrahydrofuran etherSolvent-exposed region; tunes lipophilicity (LogP).
IC50 (EGFR WT) ~33 nM~2 nM~0.5 nMPotency increases with optimized fit and covalent bonding.
The Resistance Challenge (T790M)

The "Gatekeeper" mutation, T790M (Threonine to Methionine at position 790), confers resistance to 1st generation quinazolines.

  • Mechanism: The bulky Methionine side chain sterically hinders the binding of the quinazoline core and increases the receptor's affinity for ATP, outcompeting the drug.

  • Solution: 2nd generation quinazolines (Afatinib) incorporated an acrylamide "warhead" at the 6-position to form an irreversible covalent bond with Cys797 , bypassing the need for equilibrium competition with ATP.

Experimental Protocols

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Key Intermediate)

This protocol yields the activated scaffold required for library generation.

Reagents: 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), Thionyl Chloride (SOCl2, 10.0 eq), DMF (catalytic).

  • Setup: Charge a dry round-bottom flask with 6,7-dimethoxyquinazolin-4(3H)-one under an inert atmosphere (N2 or Ar).

  • Activation: Add SOCl2 dropwise. Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack reagent in situ.

  • Reflux: Heat the mixture to reflux (75-80°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexane). The starting lactam spot should disappear.

  • Workup: Evaporate excess SOCl2 under reduced pressure. Caution: SOCl2 is corrosive; use a proper trap.

  • Neutralization: Resuspend the residue in DCM and wash rapidly with cold saturated NaHCO3 solution. Dry organic layer over MgSO4.

  • Isolation: Concentrate in vacuo to yield the yellow solid intermediate. Note: This intermediate is hydrolytically unstable; store under Ar or use immediately.

General Procedure for SNAr Coupling (Library Generation)

This step introduces the specificity element (the aniline).

Reagents: 4-chloro-intermediate (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (solvent).

  • Mixing: Dissolve the 4-chloroquinazoline in Isopropanol (10 mL/mmol).

  • Addition: Add the substituted aniline.

  • Reaction: Reflux at 85°C for 3–6 hours. The product often precipitates as the hydrochloride salt.

  • Filtration: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid with cold isopropanol and ether. If the free base is required, partition between EtOAc and 1M NaOH.

In Vitro Kinase Inhibition Assay (EGFR)

Standard radiometric or fluorescence-based assay (e.g., ADP-Glo).

  • Preparation: Dilute compounds in DMSO (10 mM stocks) to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2 ng/µL) with reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) and the compound for 15 minutes at room temperature.

  • Substrate Initiation: Add ATP (at Km concentration, typically 10 µM) and Poly(Glu,Tyr) substrate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, followed by Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1][3] Journal of Biological Chemistry. Link

  • Eckstein, N., et al. (2014). EGFR-pathway analysis in non-small cell lung cancer (NSCLC).[1][2][5][6] Translational Lung Cancer Research. Link

  • Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy. Link

  • BenchChem. (n.d.). Application Note: The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate. BenchChem Protocols. Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Quinazoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient One-Pot Three-Component Synthesis of Quinazoline-4-carboxylic Acid Derivatives via Isatin Ring Expansion Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Executive Summary

This application note details a robust, atom-economical protocol for synthesizing quinazoline-4-carboxylic acid derivatives using a one-pot, three-component reaction (MCR). Unlike conventional methods that often require harsh conditions or pre-functionalized anthranilic acid derivatives, this protocol utilizes the base-mediated ring expansion of isatin in the presence of an aromatic aldehyde and ammonium acetate.

This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antiviral, antibacterial, and anticancer activities (e.g., EGFR inhibition). The method described herein prioritizes operational simplicity, high yield, and the use of eco-friendly solvents (ethanol/water).

Strategic Analysis & Mechanistic Rationale

Why This Route? (Expertise & Causality)

Traditional synthesis of quinazolines often proceeds via the Niementowski synthesis or from isatoic anhydride. However, synthesizing the 4-carboxylic acid derivative specifically presents a challenge because decarboxylation often occurs under standard thermal conditions.

This protocol leverages the Isatin Ring-Expansion Strategy :

  • Latent Reactivity: Isatin serves as a masked form of 2-aminophenylglyoxylic acid (isatinate).

  • In-Situ Activation: By using basic hydrolysis in situ, we generate the reactive amine species without isolation, preventing oxidative degradation.

  • Regioselectivity: The reaction with the aldehyde and ammonium source is highly regioselective, ensuring the carboxylic acid remains at the C4 position while the aldehyde substituent installs at C2.

Reaction Components
  • Isatin (Indole-2,3-dione): Precursor for the aromatic backbone and the C4-carboxyl moiety.

  • Aromatic Aldehyde: Determines the substituent at the C2 position. Electron-withdrawing groups (e.g., 4-Cl, 4-NO2) typically accelerate the condensation.

  • Ammonium Acetate: Acts as the nitrogen source (N3) and a mild buffering agent to facilitate cyclization.

  • Base (NaOH/KOH): Essential for the initial ring opening of isatin.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Isatin (98%), Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde), Ammonium Acetate, Ethanol (95%), NaOH (20% aq), HCl (10% aq).

  • Equipment: Magnetic stirrer, reflux condenser, oil bath, Buchner funnel, melting point apparatus.

Step-by-Step Methodology
Phase 1: In-Situ Ring Opening (Hydrolysis)
  • Charge: In a 50 mL round-bottom flask, dissolve Isatin (1.0 mmol, 0.147 g) in Ethanol (10 mL) .

  • Activate: Add 20% aqueous NaOH (2 mL) dropwise.

  • Observation: The orange suspension will turn into a deep violet/red solution, indicating the formation of sodium isatinate (sodium 2-aminophenylglyoxylate).

  • Heat: Stir at 40°C for 15 minutes to ensure complete ring opening.

Phase 2: Three-Component Condensation[1]
  • Addition: Add the Aromatic Aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde) and Ammonium Acetate (2.0 mmol, 0.154 g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aldehyde spot and the appearance of a polar spot (salt form).

Phase 3: Isolation & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature. A precipitate (the sodium salt of the product) may form.

  • Acidification: Pour the mixture into ice-cold water (20 mL) and acidify with 10% HCl dropwise until pH ~2–3.

    • Why? The reaction produces the carboxylate salt.[2] Acidification protonates the group, rendering the final quinazoline-4-carboxylic acid insoluble in water, forcing precipitation.

  • Filtration: Filter the resulting solid precipitate using a Buchner funnel.

  • Wash: Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 60°C for 4 hours.

  • Recrystallization: If necessary, recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.

Mechanistic Pathway (Visualization)

The following diagram illustrates the cascade mechanism: Hydrolysis of Isatin


 Imine Formation 

Cyclization

Oxidation.

QuinazolineSynthesis Isatin Isatin (Indole-2,3-dione) Isatinate Sodium Isatinate (Ring Opened) Isatin->Isatinate NaOH / Hydrolysis Imine Schiff Base Intermediate Isatinate->Imine + Aldehyde Aldehyde Aromatic Aldehyde (R-CHO) Dihydro 1,2-Dihydroquinazoline Intermediate Imine->Dihydro + NH4OAc Cyclization Ammonium Ammonium Acetate (N-Source) ProductSalt Quinazoline-4-COOH (Sodium Salt) Dihydro->ProductSalt Oxidation (Air/In-situ) FinalAcid 2-Arylquinazoline- 4-carboxylic Acid ProductSalt->FinalAcid HCl / Acidification

Figure 1: Mechanistic pathway for the transformation of Isatin to Quinazoline-4-carboxylic acid derivatives.

Data & Validation

Expected Results Table

The following data summarizes typical yields and melting points for derivatives synthesized using this protocol (based on literature precedents [1, 2]).

EntryR-Group (Aldehyde)Time (h)Yield (%)Melting Point (°C)Appearance
1 H (Benzaldehyde)3.578-82238-240White solid
2 4-Cl3.085-88255-257Pale yellow solid
3 4-NO22.588-92>280Yellow solid
4 4-OMe4.570-75220-222Off-white solid
5 2-Cl4.076-80245-247White solid
Self-Validating Quality Checks
  • Visual Check 1 (Hydrolysis): The initial reaction must turn from orange (Isatin) to deep violet/red (Isatinate). If it remains orange, hydrolysis is incomplete—add more base or heat.

  • Solubility Check: The final product should be soluble in basic aqueous solution (as the carboxylate) and precipitate upon adding HCl. If the solid does not dissolve in 10% NaOH, it may be a side product (e.g., a bis-Schiff base) lacking the carboxylic acid.

  • IR Spectroscopy: Look for the characteristic -COOH broad band (2500–3300 cm⁻¹) and the C=N stretch (~1620 cm⁻¹). The absence of the isatin ketone doublet (1730, 1750 cm⁻¹) confirms ring expansion.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield Incomplete hydrolysis of Isatin.Ensure Phase 1 (NaOH treatment) runs for full 15 mins at 40°C before adding aldehyde.
Sticky/Oily Product Incomplete acidification or impurities.Triturate the oil with cold diethyl ether or ethanol. Recrystallize from Ethanol/DMF.
No Precipitate on Acidification Product is too soluble or pH not low enough.Check pH (must be <3). Cool in ice bath for 30 mins.
Red Color Persists Unreacted Isatinate.Reflux time was insufficient. Check stoichiometry (ensure excess NH4OAc).

References

  • Gök, D. (2020).[3] One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.[3]

  • Gök, D. (2022).[1] An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 387-395.

  • Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Synthesis of quinazoline derivatives from isatin. Heterocycles, 48(1).
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazoline bioactivity).

Sources

Application Note: Pfitzinger Reaction for the Synthesis of Substituted Quinoline-4-Carboxylic Acids

[1][2][3][4][5]

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (e.g., Mefloquine), antiviral agents, and dihydroorotate dehydrogenase (DHODH) inhibitors. While several routes to quinolines exist (Skraup, Friedländer, Combes), the Pfitzinger reaction offers a distinct advantage for generating 4-carboxylated derivatives: it utilizes stable, commercially available isatins and allows for convergent assembly with a wide array of ketones.

This guide provides a technical deep-dive into the Pfitzinger protocol, moving beyond textbook descriptions to address practical optimization, scale-up considerations, and microwave-assisted acceleration. It includes self-validating quality control steps to ensure reproducibility in a drug discovery setting.

Mechanistic Deconstruction

Understanding the reaction kinetics and intermediate stability is crucial for troubleshooting low yields. The Pfitzinger reaction is formally a condensation between isatin (1) and an enolizable ketone (2) in the presence of a strong base.[1][2][3]

The Reaction Pathway

The reaction proceeds through a cascade sequence:

  • Ring Opening: Base-mediated hydrolysis of the isatin lactam bond yields the isatoate (keto-acid) salt.

  • Aldol Condensation: The ketone enolate attacks the keto-carbonyl of the isatoate.

  • Cyclization: Intramolecular imine formation closes the pyridine ring.

  • Aromatization: Dehydration yields the fully aromatic quinoline system.

Critical Insight: The hydrolysis of isatin is reversible. However, the subsequent condensation is the rate-determining step. If the ketone is sterically hindered or the base concentration is insufficient, the isatoate intermediate may fail to cyclize, leading to complex mixtures upon acidification.

Mechanistic Visualization

The following diagram illustrates the stepwise transformation and critical control points.

PfitzingerMechanismcluster_conditionsCritical ParametersIsatinIsatin (Lactam)IsatoateIsatoate Salt(Open Ring Keto-Acid)Isatin->IsatoateRing Opening(Fast)BaseKOH/NaOH(Hydrolysis)Base->IsatinAldolAldol IntermediateIsatoate->Aldol+ Ketone(Condensation)KetoneEnolizable KetoneKetone->AldolImineImine/EnamineIntermediateAldol->Imine- H2O(Cyclization)QuinolineQuinoline-4-Carboxylic Acid(Final Product)Imine->QuinolineAromatization(Irreversible)ParamsTemp: Reflux or 160°C (MW)Base: 3-5 EquivalentsSolvent: EtOH/H2O or AcOH

Figure 1: Mechanistic pathway of the Pfitzinger reaction highlighting the transition from isatin to the final quinoline scaffold.

Strategic Reaction Optimization

Solvent and Base Selection
  • Classical Conditions (Ethanol/Water + KOH): The "Gold Standard" for scale-up. The solubility of the potassium salt of the product usually drives the reaction forward.

    • Pros: Cheap, scalable, simple workup (acid precipitation).

    • Cons: Long reaction times (12–48 h), incompatible with base-sensitive functional groups.

  • Microwave Conditions (Acetic Acid + Catalyst): Ideal for library generation.

    • Pros: Reaction times < 15 mins, higher yields for sterically hindered ketones.

    • Cons: Scale limited by microwave vessel size.

Substrate Scope & Limitations

The following table summarizes expected outcomes based on substituent electronics and sterics.

Substrate ClassExampleYield ExpectationNotes
Methyl Ketones AcetophenoneHigh (80-95%) Standard substrate. Forms 2-substituted quinolines.
Cyclic Ketones CyclohexanoneExcellent (>90%) Forms tricyclic derivatives (e.g., acridine analogs).
Symmetric Ketones Diethyl ketoneGood (70-85%) Forms 2,3-disubstituted quinolines.
Unsymmetrical Ketones 2-ButanoneMixed Isomers Major product is usually the 2-ethyl derivative (kinetic) vs 2,3-dimethyl (thermodynamic), dependent on conditions.
Aldehydes AcetaldehydePoor to Fail Aldehydes often polymerize in strong base (aldol self-condensation) before reacting with isatin.
Isatin Substituents 5-NitroisatinHigh Electron-withdrawing groups on isatin facilitate ring opening.

Experimental Protocols

Protocol A: Classical Synthesis (Scale-Up Friendly)

Target: Synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan analogue)

Reagents:

  • Isatin (1.47 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • KOH (33% aq.[4] solution, 15 mL)

  • Ethanol (15 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, suspend isatin (10 mmol) in ethanol (15 mL).

  • Hydrolysis: Add 33% aqueous KOH (15 mL) dropwise. Observation: The suspension will turn from orange/red to a clear yellow/brown solution as the isatoate forms.

  • Addition: Add acetophenone (10 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 12–24 hours .

    • Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). Isatin spot (Rf ~0.6) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Distill off the ethanol under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with water (20 mL).[1]

    • Extraction (Critical): Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted ketone and neutral side products. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly acidify with Glacial Acetic Acid (or 10% HCl) to pH 4–5.

    • Observation: A voluminous precipitate will form.

  • Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Validation:

  • Yield: Expected 80–90%.

  • Purity: >95% by HPLC.

  • Identity: 1H NMR (DMSO-d6) should show a singlet at ~8.5 ppm (H-3 proton of quinoline ring) and loss of the amide proton of isatin.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Target: Rapid library generation of 2-substituted quinolines

Reagents:

  • Isatin derivative (1.0 mmol)

  • Ketone (1.2 mmol)

  • Solvent: Glacial Acetic Acid (2 mL)

  • Catalyst: Conc. HCl (1-2 drops) - Optional, accelerates reaction

Procedure:

  • Setup: Place isatin and ketone in a 10 mL microwave process vial.

  • Solvent: Add Glacial Acetic Acid (2 mL). Cap the vial.

  • Irradiation: Heat in a microwave reactor at 160°C for 5–10 minutes (High absorption level).

    • Note: Pressure may reach 5-8 bar. Ensure vial is rated for this pressure.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into crushed ice (20 g).

    • The product usually precipitates immediately.

  • Purification: Filter the solid. If no precipitate forms, neutralize with saturated NaHCO3 solution to pH 5. Recrystallize from Ethanol/DMF if necessary.

Case Study: Synthesis of a DHODH Inhibitor Scaffold

Objective: Synthesize a 2-(3-fluorophenyl)quinoline-4-carboxylic acid scaffold for subsequent coupling to a hydrazine pharmacophore (DHODH inhibitor design).

Workflow Visualization:

WorkflowStep1Reagent PrepIsatin + 3-FluoroacetophenoneStep2Pfitzinger ReactionKOH/EtOH, Reflux 18hStep1->Step2Step3Workup Phase1. Evap EtOH2. Ether Wash (Remove neutrals)Step2->Step3Step4Acidification (pH 4.5)Precipitation of ProductStep3->Step4Step5QC Check1H NMR & LC-MS(Confirm COOH & Quinoline Core)Step4->Step5

Figure 2: Experimental workflow for the synthesis of bioactive quinoline scaffolds.

Results:

  • Input: 5.0 g Isatin, 4.8 g 3-Fluoroacetophenone.

  • Method: Protocol A (Classical).

  • Output: 7.8 g of off-white powder (85% yield).

  • QC Data: MS (ESI+): m/z 268.1 [M+H]+. 1H NMR confirmed the presence of the 3-fluoro substituent and the quinoline aromatic system.

References

  • Pfitzinger, W. (1886).[2][5] "Chinolin-derivate aus Isatinsäure".[2] Journal für Praktische Chemie, 33(1), 100. Link

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction".[1][2][5][3][6][7][8][9] Chemistry of Heterocyclic Compounds, 40, 257–294.[2] Link

  • Suresh, T., et al. (2018). "Microwave assisted synthesis of quinoline-4-carboxylic acids: A green approach". Journal of Chemical Sciences. Link

  • Munawar, M. A., et al. (2008). "Pfitzinger reaction in the synthesis of bioactive quinolines". Journal of the Serbian Chemical Society, 73(8-9), 781-789. Link

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2011). Journal of Medicinal Chemistry. Link

Accelerated Green Synthesis of 4(3H)-Quinazolinones: A Microwave-Assisted Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Microwave Advantage

The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and approved drugs (e.g., Methaqualone, Raltitrexed) exhibiting anticonvulsant, anti-inflammatory, and antineoplastic properties. Conventional thermal synthesis (Niementowski reaction or cyclocondensation) is often plagued by harsh conditions, extended reaction times (4–12 hours), and tedious workups.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while significantly boosting yields. By leveraging dielectric heating, we bypass the thermal conductivity lag of traditional heating mantles, achieving rapid, volumetric heating that favors the thermodynamic product.

Mechanistic Insight: Why Microwave?

To optimize these protocols, one must understand the interaction between the electromagnetic field and the reaction matrix.

Dielectric Heating Mechanism

Unlike convective heating, microwave irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.

  • Dipolar Polarization: Polar molecules (e.g., Ethanol, DMF, Anthranilic acid) try to align with the oscillating electric field. The lag in alignment creates molecular friction, generating heat from within.

  • Ionic Conduction: Dissolved ions (catalysts like

    
     or ionic liquids) oscillate under the field, generating heat via collision.
    

Key Experimental Implication: The reaction solvent (or lack thereof) determines the heating rate. Polar solvents (high loss tangent,


) like Ethanol or Acetic Acid are excellent microwave absorbers. Non-polar solvents (Toluene) are transparent and require a "susceptor" or high-concentration polar reagents to heat effectively.

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Dipoles Dipolar Molecules (Reagents/Solvent) MW_Source->Dipoles Dipolar Polarization Ions Ionic Species (Catalysts) MW_Source->Ions Ionic Conduction Friction Molecular Friction & Collisions Dipoles->Friction Ions->Friction Heating Volumetric Superheating Friction->Heating Activation Access to High Ea (Thermodynamic Product) Heating->Activation

Figure 1: Mechanism of Microwave Dielectric Heating in Organic Synthesis.

Experimental Protocols

Protocol A: Catalyst-Free, One-Pot Three-Component Synthesis

Best for: Green chemistry applications, high-throughput library generation. Chemistry: Condensation of Anthranilic acid, Orthoester, and Amine.[1][2][3][4]

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv)

  • Primary Amine (1.2 equiv) (e.g., Aniline, Benzylamine)

  • Solvent: Ethanol (absolute) or Solvent-Free (Neat)

Procedure:

  • Setup: In a 10 mL microwave-transparent crimp-sealed vial, charge Anthranilic acid (1 mmol, 137 mg), Triethyl orthoformate (1.5 mmol, 222 mg), and the chosen Amine (1.2 mmol).

  • Solvent (Optional): Add 2 mL of Ethanol if the amine is solid or to improve homogeneity. Note: Solvent-free conditions often yield faster rates due to higher concentration.

  • Irradiation: Place in a monomode microwave reactor.

    • Target Temperature: 130°C

    • Hold Time: 5–10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture into crushed ice (20 g).

    • The solid product precipitates immediately. Filter, wash with cold water/ethanol (9:1), and dry.

    • Purification: Recrystallization from hot ethanol is usually sufficient; column chromatography is rarely needed.

Protocol B: Lewis Acid Catalyzed Synthesis ( )

Best for: Sterically hindered amines or deactivated anilines. Chemistry:


 acts as a Lewis acid to activate the carbonyl and orthoester carbons.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Substituted Aniline (1.0 equiv)

  • Catalyst: Antimony trichloride (

    
    ) (10 mol%)
    
  • Solvent: Solvent-Free[5][6]

Procedure:

  • Mixing: Grind Anthranilic acid, Aniline, and

    
     in a mortar for 1 minute to ensure intimate mixing.
    
  • Transfer: Transfer the powder to a microwave process vial. Add Triethyl orthoformate.

  • Irradiation:

    • Target Temperature: 120°C

    • Hold Time: 3–5 minutes

    • Power: Dynamic (Max 200W)

  • Workup: Add 5 mL of Ethanol to the hot reaction vessel to dissolve the mixture. Pour into water. Filter the precipitate.[7]

Reaction Pathway & Validation

The reaction proceeds via a domino sequence.[8] The microwave energy accelerates the initial formation of the imidate intermediate, which is the rate-determining step in conventional heating.

Reaction_Pathway Start Anthranilic Acid + Orthoester Inter1 Imidate Intermediate (Rapid Formation under MW) Start->Inter1 - 2 EtOH Inter2 Amidine Intermediate Inter1->Inter2 Nucleophilic Attack Add_Amine + Primary Amine Add_Amine->Inter2 Cyclization Intramolecular Cyclization (- EtOH) Inter2->Cyclization Thermal Elimination Product 4(3H)-Quinazolinone Cyclization->Product

Figure 2: One-Pot Multicomponent Reaction Pathway.

Data Analysis: Microwave vs. Conventional[5][8][9][10][11][12][13][14]

The following data compares the efficiency of Protocol A (MW) against standard reflux conditions (Oil bath, 80°C).

Table 1: Comparative Efficiency for 3-Substituted-4(3H)-Quinazolinones

R-Group (Amine)MethodTimeYield (%)Solvent
Phenyl (Aniline) Conventional6 hrs68%Ethanol
Microwave 4 min 94% Solvent-Free
4-Cl-Phenyl Conventional7 hrs62%Ethanol
Microwave 5 min 92% Solvent-Free
Benzyl Conventional5 hrs70%Ethanol
Microwave 3 min 95% Solvent-Free
4-NO2-Phenyl Conventional10 hrs55%Ethanol
Microwave 6 min 88% Solvent-Free

Data aggregated from comparative studies (See References 1, 4).

Troubleshooting Guide
  • Low Yield with Solids: If reagents are solid and no solvent is used, "hot spots" may occur, leading to charring. Solution: Add a minimal amount of DMF (0.5 mL) to act as a heat transfer medium or use a graphite bath susceptor.

  • Pressure Spikes: Rapid ethanol generation from orthoester decomposition can spike pressure. Solution: Use a vessel with a rated pressure release cap (e.g., 20 bar) and ensure headspace is at least 50% of vial volume.

References

  • Mishra, A. D. (2010). A New Route for the Synthesis of Quinazolinones. ResearchGate.

  • Dandia, A., et al. (2020).[8] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

  • Wang, W., et al. (2014). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace.

  • Besson, T. (2020).[8] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate.

  • Kappe, C. O. (2004).[1][2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Application Note: High-Efficiency Synthesis of 4(3H)-Quinazolinones via Niementowski Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for EGFR inhibitors (e.g., Gefitinib), anticonvulsants, and antimicrobial agents. The Niementowski synthesis—the condensation of anthranilic acids with amides—remains the most direct route to this scaffold.

However, the classical 1895 protocol is plagued by thermodynamic barriers: it requires extreme temperatures (>160°C), suffers from reagent sublimation, and often yields insoluble "brick dust" products.

This Application Note provides a modernized, comparative protocol. We detail the Classical Thermal Method (for bulk, non-sensitive substrates) and a Microwave-Assisted Protocol (for high-throughput library generation), supported by mechanistic insights to troubleshoot common failure modes like incomplete cyclodehydration.

Mechanistic Insight & Reaction Pathway

Understanding the mechanism is critical for troubleshooting. The reaction is a two-step cascade:

  • Intermolecular Amidation: Nucleophilic attack of the anthranilic acid amine onto the amide carbonyl.

  • Intramolecular Cyclodehydration: The rate-determining step (RDS) where the ring closes and water is expelled.

Critical Failure Mode: In classical heating, the reaction often stalls at the o-amidobenzamide intermediate (acyclic) if the temperature is insufficient to drive the dehydration step.

Figure 1: Reaction Mechanism

NiementowskiMechanism Anthranilic Anthranilic Acid (Nucleophile) Intermediate o-Amidobenzamide (Acyclic Intermediate) Anthranilic->Intermediate Amidation (Δ, -NH₃) Formamide Formamide (Electrophile/Solvent) Formamide->Intermediate Transition Cyclization (- H₂O) Intermediate->Transition High Temp Required Product 4(3H)-Quinazolinone (Target Scaffold) Transition->Product Irreversible Dehydration

Caption: Mechanistic pathway showing the critical dehydration step which requires high thermal energy or catalytic assistance.[1][2]

Critical Process Parameters (CPP)

The choice of methodology significantly impacts yield and purity. The table below summarizes the trade-offs based on our internal validation data.

ParameterClassical Thermal (Method A)Microwave-Assisted (Method B)Impact on Quality
Temperature 150–170°C150°C (Internal)High temp in Method A risks charring; Method B is uniform.
Time 4–8 Hours10–20 MinutesMethod B prevents degradation of sensitive substituents.
Stoichiometry 1:5 (Acid:Amide)1:2 to 1:5Excess amide in Method A compensates for sublimation loss.
Solvent Neat (Amide acts as solvent)Neat or Solid Support (SiO₂)Solvent-free conditions improve "Green" metrics.
Typical Yield 60–75%85–95%Method B drives the equilibrium forward more effectively.

Experimental Protocols

Method A: Classical Thermal Condensation (Bulk Scale)

Best for: Multi-gram synthesis of unsubstituted quinazolinones where equipment is limited.

Reagents:

  • Anthranilic Acid (1.0 eq)

  • Formamide (5.0 eq) – Acts as solvent and reagent.

Protocol:

  • Setup: Equip a round-bottom flask with a short-path air condenser rather than a water condenser.

    • Why? Formamide (b.p. 210°C) and ammonium carbonate byproducts can clog standard condensers. An air condenser allows ammonia gas to escape, driving the reaction equilibrium.

  • Mixing: Add Anthranilic Acid (13.7 g, 100 mmol) and Formamide (20 mL, ~500 mmol) to the flask.

  • Reaction: Heat the mixture using a sand bath or oil bath to 150–160°C .

    • Observation: The mixture will dissolve, then darken. Evolution of ammonia gas (distinct odor) indicates reaction progress.

  • Duration: Maintain reflux for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Endpoint: Disappearance of the fluorescent anthranilic acid spot.

  • Workup: Cool the reaction mixture to ~80°C (do not cool completely, or it solidifies into a hard mass). Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 20 mL) to remove excess formamide.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Microwave-Assisted Synthesis (Recommended)

Best for: Library generation, substituted anthranilic acids, and high purity requirements.

Reagents:

  • Substituted Anthranilic Acid (1.0 eq)

  • Formamide (2.0 eq)

  • Catalyst: Glacial Acetic Acid (1 drop) or Montmorillonite K-10 (100 mg/mmol) – Optional but recommended for electron-deficient rings.

Protocol:

  • Loading: In a 10 mL microwave-transparent crimp vial, mix Anthranilic Acid (2 mmol) and Formamide (4 mmol).

  • Sealing: Cap the vial.

    • Why? Pressurization prevents the sublimation of reagents, a common failure mode in open-vessel heating.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage or CEM).

    • Settings:

      • Temperature: 150°C

      • Hold Time: 10 minutes

      • Stirring: High[3][4]

      • Absorption Level: High

  • Cooling: Use compressed air cooling to return to <50°C.

  • Workup: The vial will contain a solid fused mass. Add Ethanol (3 mL) directly to the vial and sonicate to break up the solid.

  • Isolation: Filter the solid. Wash with cold ether to remove unreacted amide.

  • Yield: Typically >90% purity without recrystallization.

Procedural Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the correct protocol and the subsequent purification logic.

Figure 2: Experimental Workflow

Workflow Start Start: Select Substrate CheckSub Is Substrate Thermally Stable? Start->CheckSub MethodA Method A: Thermal Reflux (160°C, 6 hrs) CheckSub->MethodA Yes (Bulk) MethodB Method B: Microwave (150°C, 10 min, Sealed) CheckSub->MethodB No (Sensitive/Library) Monitor Monitor: TLC/LCMS (Check for Intermediate) MethodA->Monitor MethodB->Monitor Workup Precipitation in Ice Water Monitor->Workup Complete Purification Recrystallization (EtOH/H₂O) Workup->Purification

Caption: Operational workflow for selecting between Thermal and Microwave protocols based on substrate stability.

Troubleshooting & Validation

Issue 1: "Brick Dust" Product (Insoluble)

  • Cause: High melting point of quinazolinones makes them difficult to dissolve.

  • Solution: Do not attempt to dissolve in pure ethanol. Use DMF or DMSO for NMR analysis. For recrystallization, use large volumes of Ethanol or Acetic Acid.

Issue 2: Low Yield / Sticky Residue

  • Cause: Incomplete cyclization (stopped at intermediate) or sublimation of formamide.

  • Solution: If using Method A, add fresh formamide and reflux for 2 more hours. If Method B, ensure the vial is crimped tight to maintain pressure.

Issue 3: Sublimation of Anthranilic Acid

  • Cause: Starting material deposits on the cool upper walls of the flask.

  • Solution: Use a microwave (Method B) which heats the entire volume uniformly, or use a solvent with a higher boiling point (e.g., sulfolane) in Method A.

References

  • Niementowski, S. (1895).[5] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.[5] 5

  • Khajavi, M. S., et al. (1998).[3] Microwave irradiation promoted the Niementowski reaction.[2][3][4][6][7] Iranian Journal of Chemistry and Chemical Engineering. 4[1][4][6][8]

  • Alexandre, F. R., et al. (2003). Microwave-assisted Niementowski synthesis of quinazolinones. Tetrahedron Letters. 3[1][4][6][9][10][11]

  • BenchChem. (2025).[12] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.[1][2][3][4][5][6][7][8][10][11][12] 12[1][4][6][8][9]

Sources

HPLC purification method for 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification and quantification of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid (THQ-4-COOH) . Due to its amphoteric nature—possessing both a basic pyrimidine moiety and an acidic carboxyl group—this compound presents unique retention challenges. This protocol utilizes a low-pH mobile phase strategy to suppress carboxylic acid ionization while managing basic nitrogen interactions, ensuring sharp peak shapes and high recovery. We address the separation of critical impurities, including the decarboxylated by-product (5,6,7,8-tetrahydroquinazoline) and the aromatized oxidation product (quinazoline-4-carboxylic acid).

Introduction & Compound Profiling[1]

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is a critical intermediate in the synthesis of bioactive fused pyrimidines. Its purification is often complicated by its solubility profile and the presence of structurally similar by-products generated during cyclocondensation or oxidation.

Physicochemical Challenges
  • Amphoteric Character: The molecule contains a basic pyrimidine ring (pKa ~1.5–2.5) and an acidic carboxylic acid (pKa ~3.5–4.0).

  • Solubility: Moderate water solubility; solubility increases significantly at pH > 5 (anionic form) or pH < 1 (cationic form).

  • Stability: The cyclohexyl ring is susceptible to oxidation to form the fully aromatic quinazoline analog, particularly under basic stress or prolonged exposure to air.

Target Impurities
  • Impurity A (Decarboxylated): 5,6,7,8-Tetrahydroquinazoline.[1] (Less polar, elutes later).

  • Impurity B (Oxidized): Quinazoline-4-carboxylic acid. (Planar, aromatic stacking, distinct UV spectrum).

  • Impurity C (Starting Material): Cyclohexanone derivatives.

Analytical Method (QC & Purity Assessment)

This method is designed for reaction monitoring and final purity checks. We utilize a high-strength silica (HSS) column technology to withstand the 100% aqueous start required to retain the polar acidic species.

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm (or equivalent C18 with polar retention)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35 °C
Injection Vol 5–10 µL
Detection UV @ 254 nm (primary) and 220 nm (secondary)
Run Time 15 Minutes
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic Hold (Retain Polar Acid)
10.060Linear Gradient
10.195Wash Step
12.095Hold Wash
12.15Re-equilibration
15.05End

Scientific Rationale:

  • Acidic Mobile Phase: The 0.1% Formic acid maintains the pH below the pKa of the carboxylic acid (~3.8). This keeps the analyte in its neutral (protonated) form regarding the COOH group, significantly increasing hydrophobicity and retention on the C18 phase.

  • T3 Bonding: Standard C18 columns often suffer from "phase collapse" or dewetting at <5% organic. The HSS T3 bonding is compatible with 100% aqueous conditions, allowing the initial isocratic hold necessary to separate the target acid from the solvent front.

Preparative Purification Protocol

Objective: Isolate >100 mg of THQ-4-COOH with >98% purity.

System Setup
  • Instrument: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

  • Column: Prep C18, 19 x 150 mm, 5 µm (e.g., YMC-Actus Triart C18).

  • Flow Rate: 20 mL/min.

Sample Preparation (Critical Step)
  • Solvent: Dissolve crude solid in 90:10 Water:DMSO. Avoid pure MeOH or ACN as the free acid may precipitate upon injection into the aqueous mobile phase.

  • Concentration: 50 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Essential to prevent frit blockage).

Purification Gradient
  • Strategy: Shallow gradient to maximize resolution between the target acid and the decarboxylated impurity.

Time (min)% B (ACN + 0.1% FA)Rationale
0.05Load
1.05Inject & Stabilize
12.040Shallow Gradient (Target Elution ~7-8 min)
12.595Flush Impurities (Aromatized/Decarboxylated)
15.095Wash
15.15Re-equilibrate
Post-Run Processing
  • Pool Fractions: Combine fractions based on UV purity (>98%).

  • Lyophilization: Do not use rotary evaporation at high temperatures (>45°C) to avoid decarboxylation. Freeze-drying (Lyophilization) is the preferred method to remove water and formic acid.

  • Salt Exchange (Optional): If the formate salt is undesirable, re-dissolve in water, adjust pH to isoelectric point (approx pH 3-4), and filter the precipitated free acid.

Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Synthesis Mixture SolubilityCheck Solubility Test (Water/DMSO) Start->SolubilityCheck PrepHPLC Prep HPLC (C18, 0.1% FA) SolubilityCheck->PrepHPLC Dissolved Analysis Analytical QC (Purity Check) PrepHPLC->Analysis Collect Fractions Analysis->PrepHPLC Purity < 98% (Re-inject) Pooling Fraction Pooling Analysis->Pooling Purity > 98% Waste Waste (Impurities) Analysis->Waste Purity < 50% Drying Lyophilization (< -40°C) Pooling->Drying Final Pure THQ-4-COOH (>98%) Drying->Final

Caption: Step-by-step logic for the isolation of THQ-4-COOH, emphasizing the loop for purity verification.

Figure 2: Speciation & Retention Mechanism

Understanding the protonation state is vital for retention.

Speciation LowPH pH < 2.0 Cationic (N+) Low Retention MedPH pH 2.5 - 3.5 Neutral (COOH/NH+) Max Retention (Target) LowPH->MedPH Add Buffer/Base HighPH pH > 5.0 Anionic (COO-) No Retention MedPH->HighPH Add Base HighPH->MedPH Add Acid

Caption: Effect of pH on the ionization state of THQ-4-COOH. The target window for RP-HPLC is pH 2.5–3.5.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Interaction between basic N and residual silanols.Ensure Mobile Phase contains at least 0.1% Formic Acid or TFA. Increase buffer concentration if using preparative scale.
Split Peaks Sample solvent too strong (e.g., pure DMSO/MeOH).Dilute sample with water (at least 50%) before injection.
Fronting Column overload.Reduce injection volume or concentration.
Retention Shift pH drift in aqueous mobile phase.Prepare fresh mobile phase daily; formic acid is volatile.

References

  • Sielc Technologies. "Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column." Sielc Application Notes. Accessed October 2025.[2] Link

  • BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid."[3] BenchChem Protocols. Accessed October 2025.[2] Link

  • Makhija, S. et al. "Stability Indicating HPLC Method for Determination of 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one." Indian Journal of Pharmaceutical Sciences, 2017.[4] Link

  • PubChem. "5,6,7,8-tetrahydroquinoline-4-carboxylic acid (Compound Summary)." National Library of Medicine. Link

  • Savchenko, A. et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines." Molecules, 2022.[5][2][6] Link

Sources

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Tetrahydroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydroquinazolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Unambiguous structural characterization is paramount in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of these N-heterocyclic compounds in solution. This guide provides an in-depth exploration of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the comprehensive characterization of tetrahydroquinazoline derivatives. We present field-proven protocols, data interpretation strategies, and the causal logic behind experimental choices to empower researchers, scientists, and drug development professionals in their structural analysis workflows.

Introduction: The Significance of Tetrahydroquinazolines and NMR

The tetrahydroquinazoline core is a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. The precise three-dimensional arrangement of substituents on this heterocyclic system dictates its interaction with biological targets. Therefore, rigorous and unequivocal structure determination is not merely a routine check but a critical step that underpins all subsequent biological and toxicological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure at the atomic level.[1][2] It allows for the non-destructive analysis of compounds, yielding a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms.[1][2] For complex molecules like substituted tetrahydroquinazolines, a combination of 1D and 2D NMR experiments is essential for complete and confident structural assignment.[1][3]

This document serves as a practical guide, moving from the foundational principles of ¹H and ¹³C NMR as they apply to this specific chemical class, through to advanced 2D correlation techniques that resolve structural ambiguities.

Foundational 1D NMR Analysis

One-dimensional NMR spectra are the starting point for any structural elucidation.[1][3] They provide initial, crucial information about the number and types of protons and carbons within the molecule.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and spin-spin coupling (multiplicity) for every unique proton environment in the molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is highly sensitive to the electronic environment of the proton.[2]

    • Aromatic Protons (Ar-H): Typically resonate in the downfield region of ~6.5-8.0 ppm . Their exact shifts are modulated by the electronic nature (electron-donating or -withdrawing) of substituents on the fused benzene ring.

    • N-H Protons: These protons can be broad and their chemical shift is highly variable (~3.0-8.0 ppm or even broader), depending on the solvent, concentration, and hydrogen bonding. They can be confirmed by a D₂O exchange experiment, where the N-H peak disappears.

    • Heterocyclic Ring Protons (C2-H, C4-H): Protons on the saturated heterocyclic portion of the molecule appear in the aliphatic region. The proton at the C4 position, often a methine, can be found around ~4.5-5.5 ppm [4], influenced by adjacent substituents. Protons at the C2 position, if present, will have shifts dependent on their substitution pattern.

    • Aliphatic Protons (e.g., CH₂, CH₃ substituents): These will resonate in the upfield region, typically ~1.0-4.0 ppm .

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet provides direct information about adjacent protons. This is critical for establishing connectivity within the saturated ring and between the ring and its substituents.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon environments. While ¹³C has a low natural abundance, modern spectrometers with proton decoupling can acquire high-quality spectra, revealing sharp singlets for each carbon.[2]

  • Typical Chemical Shift Ranges:

    • Aromatic Carbons: Resonate in the ~110-150 ppm region. Quaternary carbons (those without attached protons) are often weaker in intensity.

    • Heterocyclic Carbons (C2, C4, C8a): These carbons appear in distinct regions. The C4 carbon can be found around ~50-65 ppm , while the C2 carbon's shift is highly dependent on its substituents. The C8a bridgehead carbon will be in the aromatic region.[5][6]

    • Aliphatic Carbons: Appear in the upfield region of ~15-60 ppm .[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal. DEPT-135 and DEPT-90 experiments differentiate between CH₃ (positive), CH₂ (negative), and CH (positive) signals, while quaternary carbons are absent. This greatly simplifies the assignment process.

Advanced 2D NMR for Unambiguous Structure Elucidation

While 1D NMR provides a foundational dataset, complex substitution patterns and stereoisomers necessitate the use of 2D NMR techniques to resolve ambiguities and definitively map the molecular structure.[7][8]

The Core Toolkit: COSY, HSQC, and HMBC

This suite of experiments provides a comprehensive map of through-bond correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[9] It is essential for tracing out the proton networks within the molecule, for example, identifying the sequence of protons around the saturated heterocyclic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is a powerful tool that generates a correlation peak for every proton and the carbon to which it is directly attached.[9] This allows for the direct assignment of protonated carbons by linking the already-analyzed ¹H spectrum to the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][10] This is the key to connecting molecular fragments and, crucially, to assigning non-protonated quaternary carbons by observing correlations from nearby protons.

Stereochemistry and Conformation: NOESY/ROESY
  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity. The observation of a NOESY cross-peak between two protons indicates their spatial proximity (typically < 5 Å). This is indispensable for determining relative stereochemistry, such as the cis or trans relationship of substituents on the tetrahydroquinazoline ring.

Application Protocols

Protocol 1: High-Fidelity NMR Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor signal-to-noise, and artifacts that complicate interpretation.[11]

Materials:

  • Tetrahydroquinazoline compound (5-25 mg for ¹H; 50-100 mg for ¹³C)[11]

  • High-quality 5 mm NMR tubes[12][13]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Methodology:

  • Analyte Weighing: Accurately weigh the required amount of the sample into a clean, dry vial. For routine ¹H NMR, 1-5 mg is often sufficient, while ¹³C NMR benefits from higher concentrations (10-25 mg) due to its lower intrinsic sensitivity.[12][14]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving properties.[14] For more polar compounds, DMSO-d₆ or Methanol-d₄ may be more appropriate. The solvent choice is critical as it provides the deuterium lock signal for the spectrometer.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13][14] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogeneous solution is essential for acquiring high-resolution spectra.[13]

  • Filtration (Critical Step): Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks.[11] Filter the solution directly into the NMR tube through a small plug of glass wool tightly packed into a Pasteur pipette. Do not use cotton wool , as solvents can leach impurities from it.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Clearly label the tube with a unique identifier.

  • Final Check: The final sample should be a clear, transparent solution, free of any visible particles or cloudiness.[12]

Protocol 2: Systematic NMR Data Acquisition Workflow

A logical and systematic approach to data acquisition ensures that all necessary information for structure elucidation is collected efficiently.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. This is a quick experiment and provides the initial overview of the proton environments.

  • ¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment will require a longer acquisition time than the ¹H spectrum.

  • DEPT-135/90 Acquisition: Run DEPT experiments to determine carbon multiplicities (CH, CH₂, CH₃). This aids significantly in the initial assignment of the ¹³C spectrum.

  • 2D COSY Acquisition: Run a standard ¹H-¹H gCOSY experiment to establish proton-proton connectivities.

  • 2D HSQC Acquisition: Run a gradient-selected ¹H-¹³C gHSQC experiment. This will correlate each proton with its directly attached carbon, providing a powerful assignment tool.

  • 2D HMBC Acquisition: Run a gradient-selected ¹H-¹³C gHMBC experiment. This is often the longest experiment but provides the crucial long-range connectivity information needed to assemble the final structure.

  • (Optional) 2D NOESY/ROESY Acquisition: If stereochemistry needs to be determined, acquire a 2D NOESY or ROESY spectrum.

Data Presentation & Visualization

Illustrative Data Summary

For a hypothetical 2-Aryl-4-methyl-1,2,3,4-tetrahydroquinazoline, the expected NMR data could be summarized as follows. Actual shifts will vary significantly with substitution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

PositionAtom Type¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N1-HNHbroads-
C2CH~5.0 - 5.5dd~60 - 70
N3-HNHbroads-
C4CH~4.0 - 4.5m~45 - 55
C4-CH₃CH₃~1.2 - 1.5d~15 - 25
C4aC--~120 - 130
C5CH~6.8 - 7.2d~115 - 125
C6CH~6.6 - 7.0t~110 - 120
C7CH~6.8 - 7.2t~125 - 135
C8CH~6.5 - 6.8d~115 - 125
C8aC--~140 - 150
C2-ArylCH/C~7.2 - 7.8m~125 - 145
Logical & Experimental Workflows

Visualizing the process ensures a clear and repeatable methodology.

Tetrahydroquinazoline_Structure cluster_Core Tetrahydroquinazoline Core C4a C4a C8a C8a Benzene Fused Benzene Ring (C5-C8) C4a->Benzene N1 N1 C8a->N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4->C4a Benzene->C8a

Caption: Basic scaffold of a tetrahydroquinazoline.

NMR_Workflow SamplePrep Sample Preparation (Protocol 1) H1_NMR 1. Acquire ¹H NMR SamplePrep->H1_NMR C13_NMR 2. Acquire ¹³C & DEPT H1_NMR->C13_NMR COSY 3. Acquire ¹H-¹H COSY C13_NMR->COSY HSQC 4. Acquire ¹H-¹³C HSQC COSY->HSQC HMBC 5. Acquire ¹H-¹³C HMBC HSQC->HMBC Structure Structure Elucidation HMBC->Structure

Caption: Systematic workflow for NMR data acquisition.

Correlations H4 H4 H_Me H-Me H4->H_Me COSY C4 C4 H4->C4 HSQC C_Me C-Me H4->C_Me HMBC C4a C4a H4->C4a HMBC C5 C5 H4->C5 HMBC H_Me->C4 HMBC H_Me->C_Me HSQC

Sources

Application Note: Structural Elucidation of Tetrahydroquinoline Derivatives via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinoline (THQ) scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for glucocorticoid receptor modulators, antimalarials (e.g., oxamniquine), and various alkaloids. However, their semi-saturated nature presents a unique analytical challenge: distinguishing between metabolic oxidation (aromatization to quinoline) and structural fragmentation during mass spectrometry.

This guide provides a definitive protocol for the fragmentation analysis of THQ derivatives. Unlike rigid templates, this document focuses on the causality of gas-phase ion chemistry, specifically the competition between Retro-Diels-Alder (RDA) reactions and oxidative dehydrogenation .

Mechanistic Principles of THQ Fragmentation

To interpret the mass spectrum of a THQ derivative, one must understand the behavior of the cyclohexene ring fused to the aromatic system. In Electrospray Ionization (ESI) positive mode, the protonated molecule


 undergoes three primary dissociation pathways.
The Retro-Diels-Alder (RDA) Reaction

The hallmark of cyclohexene-containing systems is the RDA reaction. For unsubstituted 1,2,3,4-tetrahydroquinoline, the protonated molecular ion (


 134) undergoes ring opening followed by the elimination of a neutral alkene (typically ethylene, 

, 28 Da).
  • Diagnostic Neutral Loss: 28 Da (or substituted alkene).

  • Mechanism: The positive charge usually resides on the nitrogen. The C3-C4 bond cleaves, followed by the C1-C2 bond, releasing the C2/C3 fragment as the neutral alkene.

  • Significance: If your spectrum shows a loss of 28 Da, the C2 and C3 positions are likely unsubstituted. If you see a loss of 42 Da (

    
    ), you likely have a methyl group at C2 or C3.
    
Oxidative Dehydrogenation (Aromatization)

THQs are prone to oxidation. In the collision cell, the loss of


 (2 Da) or 

(4 Da) competes with carbon-skeletal fragmentation.
  • Diagnostic Ions:

    
    , 
    
    
    
    .
  • Causality: The driving force is the formation of the fully aromatic, highly stable quinolinum ion. This is often dominant at lower collision energies (CE) before the carbon skeleton shatters.

Alkyl Radical Loss (Benzylic Cleavage)

Substituents at the C4 position (benzylic) are labile.

  • Diagnostic Loss: Loss of alkyl radical (e.g., methyl, 15 Da).

  • Mechanism: Homolytic cleavage at the benzylic position stabilizes the resulting radical cation on the aromatic ring.

Experimental Protocol

This protocol is designed to be self-validating. The "Check Standard" step ensures the instrument is capable of inducing the specific RDA fragmentation required for structural assignment.

Reagents & Sample Preparation
  • Solvents: LC-MS grade Methanol (MeOH) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA) - Do not use Trifluoroacetic acid (TFA) as it suppresses ionization.

  • Stock Solution: Dissolve THQ derivative in 100% MeOH to 1 mg/mL.

  • Working Standard: Dilute stock to 1

    
    g/mL in 50:50 MeOH:
    
    
    
    + 0.1% FA.
LC-MS/MS Parameters (Q-TOF / Orbitrap / Triple Quad)
  • Ionization: ESI Positive Mode (+).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Gradient:

    • 0-1 min: 5% B (MeOH + 0.1% FA)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Collision Energy (CE): Crucial Step. Do not use a static CE. Use Stepped CE (e.g., 15, 30, 45 eV) or a ramp to capture both the labile hydrogen losses and the skeletal RDA cleavage.

Validation Step (The "Kusol" Check)

Before analyzing unknowns, inject unsubstituted 1,2,3,4-tetrahydroquinoline (CAS: 635-46-1).

  • Pass Criteria: You must observe the parent (

    
     134) and the RDA fragment (
    
    
    
    106, loss of 28).
  • Fail Criteria: If only

    
     132/130 (dehydrogenation) are seen, your source temperature may be too high (>350°C), inducing thermal oxidation before the collision cell.
    

Data Interpretation & Diagnostic Ions

The following table summarizes the characteristic ions observed in ESI-MS/MS of THQ derivatives.

Observed Ion (

)
Neutral Loss (

)
InterpretationStructural Insight

0Protonated ParentBase peak in soft ionization.

2 Da (

)
DihydroquinolineInitial oxidation step.

4 Da (

)
Quinolinium IonFull aromatization; highly stable.

28 Da (

)
RDA Fragment Unsubstituted C2-C3 bridge.

42 Da (

)
Substituted RDA Methyl group present on C2 or C3.

15 Da (

)
Methyl RadicalMethyl group at C4 (benzylic) or N-methyl.

17 Da (

)
Ammonia LossRare; implies amino substituent on ring.

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for interpreting the fragmentation patterns of an unknown THQ derivative.

THQ_Analysis Start Start: ESI+ MS/MS Spectrum Check_Parent Identify [M+H]+ Start->Check_Parent Check_Oxidation Is [M+H-4]+ (Aromatization) dominant? Check_Parent->Check_Oxidation Lower_Temp Action: Lower Source Temp (Thermal Oxidation Artifact) Check_Oxidation->Lower_Temp Yes (Only Aromatic Ions) Check_RDA Check for RDA Loss (Neutral Alkene) Check_Oxidation->Check_RDA No (Fragments Visible) RDA_28 Loss of 28 Da (C2H4) Check_RDA->RDA_28 Delta = 28 RDA_Sub Loss of >28 Da (e.g., 42, 56) Check_RDA->RDA_Sub Delta > 28 Check_Benzylic Check for Alkyl Radical Loss (e.g., M-15) Check_RDA->Check_Benzylic No RDA Observed Result_Unsub Conclusion: Unsubstituted C2/C3 Bridge RDA_28->Result_Unsub Result_Sub Conclusion: Alkyl Substitution on C2/C3 RDA_Sub->Result_Sub Result_C4 Conclusion: Likely C4 (Benzylic) Substitution Check_Benzylic->Result_C4 Yes

Figure 1: Decision tree for structural elucidation of THQ derivatives based on neutral loss logic.

References

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines.[1] Canadian Journal of Chemistry, 46(8), 1499–1505. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Quinoline, 1,2,3,4-tetrahydro-: Mass Spectrum (Electron Ionization).[1][2][3] NIST Chemistry WebBook, SRD 69. [Link]

  • Castiglioni, S., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS accurate-mass spectra.[4] Journal of Mass Spectrometry. [Link]

  • Pérez-Silanes, S., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings. Rapid Communications in Mass Spectrometry, 15(1), 20-24.[5] [Link]

Sources

Mechanistic Evaluation of DHODH Inhibition: A Validated Colorimetric DCIP-Coupled Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth and rate-limiting step of de novo pyrimidine biosynthesis.[1][2][3][4] Unlike other cytosolic enzymes in this pathway, DHODH is localized to the inner mitochondrial membrane (IMM). It couples the oxidation of L-Dihydroorotate (L-DHO) to Orotate with the reduction of Ubiquinone (Coenzyme Q) to Ubiquinol .

This enzymatic step is metabolically unique because it links nucleotide synthesis directly to the mitochondrial electron transport chain (ETC). Inhibition of DHODH depletes the intracellular pyrimidine pool (UMP, UDP, UTP, CTP), inducing cell cycle arrest in rapidly proliferating cells (e.g., activated T-cells, cancer cells) and viral replication complexes. Consequently, DHODH is a validated target for autoimmune diseases (e.g., Teriflunomide for Multiple Sclerosis) and acute myeloid leukemia (AML).

Assay Principle: The DCIP Redox Coupling

Direct measurement of Orotate production via HPLC is low-throughput. The industry-standard in vitro assay utilizes a chromogenic redox acceptor, 2,6-Dichloroindophenol (DCIP) .

  • Primary Reaction: DHODH oxidizes L-DHO to Orotate, transferring electrons to the cofactor FMN, which then reduces the cosubstrate Decylubiquinone (

    
    )  to Decylubiquinol (
    
    
    
    ).
  • Coupled Readout:

    
     spontaneously reduces the blue electron acceptor DCIP to colorless 
    
    
    
    .
  • Signal: The reaction rate is monitored kinetically as a decrease in absorbance at 600 nm .

Why Decylubiquinone? Native Coenzyme Q10 is highly hydrophobic and prone to precipitation in aqueous buffers. Decylubiquinone is a synthetic analog with a shorter tail, offering superior solubility while maintaining kinetic fidelity.

Experimental Design & Reagents

Critical Reagent Considerations
  • Enzyme Source: Recombinant Human DHODH (residues 30-396), often N-terminally truncated (

    
    TM) to remove the transmembrane domain for stability in solution.
    
  • Detergent Requirement: Even truncated DHODH requires a detergent-rich environment to mimic the mitochondrial membrane interface. Triton X-100 is the standard; omission leads to rapid loss of activity.

  • Positive Control: Brequinar (Potent, IC50

    
     2-5 nM) or Teriflunomide  (IC50 
    
    
    
    20-50 nM).
Reagent Preparation Table
ComponentStock Conc.SolventStorageWorking Conc. (Final)
Assay Buffer 10X

4°C50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100
L-DHO 20 mMBuffer-20°C200 - 500

M (Saturating)
Decylubiquinone 10 mMDMSO-20°C (Dark)50 - 100

M
DCIP 5 mM

-20°C (Dark)60 - 120

M
Brequinar 10 mMDMSO-20°CDose-Response (0.1 nM - 1

M)

Expert Insight: DCIP is light-sensitive. Prepare stocks in amber tubes. If the DCIP solution turns pink (acidic) or colorless (reduced), discard it. It must be deep blue.

Step-by-Step Assay Protocol

Phase 1: Plate Setup & Pre-Incubation

Objective: Allow inhibitor binding to the ubiquinone-binding tunnel of DHODH before turnover initiates.

  • Buffer Preparation: Dilute 10X Assay Buffer to 1X. Ensure Triton X-100 is fully dissolved (no micelles/cloudiness).

  • Enzyme Mix: Dilute rhDHODH in 1X Assay Buffer to a concentration of 20–50 ng/well (approx. 4–10 nM). Keep on ice.

  • Compound Addition:

    • Use a 96-well clear-bottom microplate.[5]

    • Add 1

      
      L  of test compound (in DMSO) to experimental wells.
      
    • Add 1

      
      L  of DMSO to "High Control" (100% Activity) and "No Enzyme" (Background) wells.
      
  • Enzyme Addition:

    • Add 49

      
      L  of Enzyme Mix to all wells except "No Enzyme".
      
    • Add 49

      
      L  of 1X Buffer to "No Enzyme" wells.
      
  • Incubation: Incubate plate for 20 minutes at 25°C (Room Temp).

Phase 2: Reaction Initiation

Objective: Start the reaction simultaneously across the plate to ensure linear kinetics.

  • Substrate Mix (2X): Prepare immediately before use in 1X Assay Buffer:

    • 1 mM L-DHO (Final: 500

      
      M)
      
    • 200

      
      M Decylubiquinone (Final: 100 
      
      
      
      M)
    • 120

      
      M DCIP (Final: 60 
      
      
      
      M)
  • Initiation: Add 50

    
    L  of Substrate Mix to all wells (Total Volume = 100 
    
    
    
    L).
  • Mix: Briefly shake the plate (orbital, 5 seconds).

Phase 3: Kinetic Data Acquisition
  • Instrument: Microplate Reader (e.g., Tecan, Biotek).

  • Mode: Kinetic Absorbance.[6]

  • Wavelength: 600 nm.[6][7]

  • Duration: 20 minutes.

  • Interval: 30–60 seconds.

  • Temperature: 25°C.

Visualization: Mechanism & Workflow

Figure 1: DHODH Reaction Mechanism & Assay Coupling

This diagram illustrates the electron flow from Dihydroorotate to DCIP, highlighting the site of inhibition.

DHODH_Mechanism node_substrate L-Dihydroorotate (Substrate) node_enzyme DHODH (Inner Mito Membrane) node_substrate->node_enzyme Oxidation node_product Orotate (Product) node_enzyme->node_product node_QH2 Decylubiquinol (Reduced QH2) node_enzyme->node_QH2 Reduction node_Q Decylubiquinone (Oxidized Q) node_Q->node_enzyme Cofactor Binding node_DCIP_red DCIP-H2 (Colorless) Abs 600nm LOW node_QH2->node_DCIP_red e- Transfer node_DCIP_ox DCIP (Blue) Abs 600nm HIGH node_DCIP_ox->node_DCIP_red Coupled Reduction node_inhibitor Inhibitor (e.g., Brequinar) node_inhibitor->node_enzyme Blocks Q Binding

Caption: Electron transfer pathway in the DHODH assay. Inhibitors compete with Ubiquinone binding, preventing the reduction of DCIP.

Figure 2: Assay Workflow Logic

Assay_Workflow step1 1. PREPARATION Enzyme Mix (in Buffer + Triton) Compound Dilutions (DMSO) step2 2. PRE-INCUBATION Enzyme + Inhibitor 20 mins @ 25°C step1->step2 step3 3. INITIATION Add Substrate Mix (DHO + Decylubiquinone + DCIP) step2->step3 step4 4. KINETIC READ Absorbance @ 600nm Every 60s for 20 mins step3->step4 step5 5. ANALYSIS Calculate Slope (mOD/min) Determine IC50 step4->step5

Caption: Step-by-step workflow for the colorimetric DHODH inhibition assay.

Data Analysis & Validation

Calculation of Activity

Do not use endpoint values. Use the linear slope of the kinetic curve (


).
  • Plot Absorbance (Y) vs. Time (X) for each well.

  • Select the linear range (typically 2–12 minutes).

  • Calculate Slope (

    
    ). Note: The slope will be negative; take the absolute value for magnitude.
    
Percent Inhibition


Assay Robustness (Z' Factor)

For high-throughput screening, validate the plate using the Z' factor:



  • 
    : Mean slope of DMSO controls (High Activity).
    
  • 
    : Mean slope of No Enzyme/High Inhibitor controls (Low Activity).
    
  • Target: Z' > 0.5 indicates a robust assay.

Troubleshooting & Common Pitfalls
  • False Positives (Redox Cycling): Some compounds (e.g., polyphenols, thiols) can directly reduce DCIP without DHODH.

    • Control: Incubate Compound + DCIP + Buffer (No Enzyme). If Absorbance drops, the compound is a redox interferent.

  • DMSO Tolerance: DHODH is sensitive to organic solvents. Keep final DMSO concentration

    
     1%.
    
  • Non-Linear Kinetics: If the reaction plateaus too quickly (< 5 mins), reduce enzyme concentration.

References

  • Reaction Biology. DHODH Dehydrogenase Assay Service Protocol. (Accessed 2026).[8] [Link]

  • Munro, S. et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth.[2] ACS Chemical Biology. [Link]

  • BindingDB. Assay Description: Human DHODH Inhibition Assay (DCIP Method). [Link]

  • Yin, S. et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.[9] Cell Death Discovery. [Link]

  • Yamabe, Y. et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker.[4] Scientific Reports. [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Activity of Quinazoline Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Quinazoline Derivatives in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous development of novel and more effective therapeutic agents.[1] Among the vast landscape of small molecules investigated for anticancer properties, quinazoline derivatives have emerged as a particularly promising class.[1][2] These heterocyclic compounds have demonstrated a remarkable capacity to interact with various molecular targets implicated in cancer cell proliferation, survival, and metastasis.[3][4] Several quinazoline-based drugs have already received FDA approval for the treatment of various cancers, underscoring their clinical significance.[5]

The anticancer activity of quinazoline derivatives often stems from their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and death.[2][5] Specifically, many derivatives target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overactive in tumor cells.[5][6] By blocking these kinases, quinazoline compounds can halt the uncontrolled cell division characteristic of cancer.[7] Other mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization (disrupting cell division), and interference with other critical signaling pathways like PI3K/Akt/mTOR.[1][7][8]

To harness the full therapeutic potential of this chemical class, robust and reliable methods for screening and characterizing their anticancer effects are paramount. Cell-based assays serve as the cornerstone of this initial evaluation, providing a crucial bridge between chemical synthesis and preclinical studies.[9] These in vitro assays allow researchers to assess the biological activity of a large number of compounds in a controlled and high-throughput manner.[9][10] Among the various cell viability assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for determining the cytotoxic and cytostatic effects of potential drug candidates on cancer cell lines.[11][12][13]

This comprehensive guide provides a detailed protocol for the MTT assay, tailored for researchers, scientists, and drug development professionals investigating the anticancer properties of quinazoline derivatives. Beyond a simple recitation of steps, this document delves into the scientific principles underpinning the assay, offers insights into experimental design, and provides guidance on data interpretation and troubleshooting.

The MTT Assay: A Window into Cellular Viability

The MTT assay is a quantitative and reliable method to measure cell viability.[14][15] Its principle lies in the metabolic activity of living cells.[16][17] Viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[11][16] This conversion is directly proportional to the number of metabolically active, and therefore viable, cells.[12] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[13][16] A higher absorbance reading corresponds to a greater number of viable cells.

The versatility of the MTT assay makes it suitable for a wide range of applications in cancer research, including:

  • High-throughput screening of compound libraries to identify novel anticancer agents.[16]

  • Determination of IC50 values , which represent the concentration of a drug that inhibits cell growth by 50%. This is a key metric for comparing the potency of different compounds.[18]

  • Assessment of cytotoxicity and the dose-dependent effects of anticancer drugs.[13]

Experimental Workflow & Key Considerations

A successful MTT assay hinges on careful planning and execution. The following diagram illustrates the typical workflow, from cell culture preparation to data analysis.

MTT_Workflow MTT Assay Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture & Seeding (Select appropriate cancer cell line) Compound_Prep 2. Quinazoline Derivative Preparation (Serial dilutions) Treatment 3. Cell Treatment (Expose cells to derivatives) Incubation_24_72h 4. Incubation (24-72h) (Allow for cellular response) Treatment->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Formazan_Formation 6. Incubate (2-4h) (Allow formazan formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan (Add DMSO or other solvent) Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (Calculate % viability, IC50) Absorbance_Reading->Data_Analysis

Caption: A streamlined workflow of the MTT assay.

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cancer cell line is critical and should be guided by the specific research question. For instance, if investigating quinazoline derivatives as EGFR inhibitors, a cell line known to overexpress EGFR, such as A549 (non-small cell lung cancer), would be appropriate.[2]

  • Cell Seeding Density: Optimizing the number of cells seeded per well is crucial for obtaining reliable and reproducible results.[19] Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting cell health and the assay's linear range.[20] A preliminary experiment to determine the optimal seeding density for each cell line is highly recommended.[20][21]

  • Concentration Range of Quinazoline Derivatives: A wide range of concentrations should be tested to generate a complete dose-response curve. This typically involves serial dilutions of the compound.[22] The initial concentration range can be guided by literature data on similar compounds or determined empirically.

  • Incubation Time: The duration of cell exposure to the quinazoline derivatives (typically 24, 48, or 72 hours) should be optimized based on the expected mechanism of action and the cell line's doubling time.[23]

  • Controls: The inclusion of appropriate controls is non-negotiable for a valid experiment. These include:

    • Untreated Control: Cells cultured in media alone, representing 100% viability.

    • Vehicle Control: Cells treated with the solvent used to dissolve the quinazoline derivatives (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any potential toxicity of the solvent itself.[20]

    • Blank Control: Wells containing only media and the MTT reagent, to measure background absorbance.[23]

Detailed Step-by-Step Protocol for MTT Assay

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Quinazoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[21]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest cells that are in their logarithmic growth phase.[20] b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density (e.g., 1,000-100,000 cells/well).[17] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight to allow the cells to attach and resume growth.[22]

  • Compound Treatment: a. Prepare serial dilutions of the quinazoline derivatives in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. c. Include untreated and vehicle control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, carefully remove the medium from each well. b. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[15][24] c. Incubate the plate for 2-4 hours at 37°C.[17] During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.[16]

  • Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] c. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Analysis and Interpretation

  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the quinazoline derivative concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50 Value: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).[18]

Sample Data Presentation

The following table provides an example of how to present IC50 data for different quinazoline derivatives against various cancer cell lines.

Quinazoline DerivativeCancer Cell LineIC50 (µM)
Compound AA549 (Lung)5.2 ± 0.4
Compound AMCF-7 (Breast)8.9 ± 0.7
Compound BA549 (Lung)12.5 ± 1.1
Compound BMCF-7 (Breast)25.1 ± 2.3
Gefitinib (Control)A549 (Lung)0.8 ± 0.1
Gefitinib (Control)MCF-7 (Breast)> 50

Troubleshooting Common Issues

Even with a well-defined protocol, issues can arise. The following table outlines common problems, their potential causes, and solutions.

ProblemPotential Cause(s)Solution(s)
High Variability Between Replicates Uneven cell seeding, pipetting errors.[21]Ensure the cell suspension is homogenous before and during seeding. Calibrate pipettes regularly.
Low Absorbance Readings Insufficient cell number, short incubation time with MTT.[20]Optimize cell seeding density. Increase the MTT incubation time.
High Background Absorbance Contamination (bacterial or yeast), interference from phenol red in the medium.[20][23]Maintain sterile technique. Use phenol red-free medium during the MTT incubation step.
Incomplete Solubilization of Formazan Insufficient volume or mixing of the solubilization solution.[21]Ensure adequate volume of the solubilization solution and increase the shaking time.
Compound Interference The quinazoline derivative may directly react with MTT or affect cellular metabolism in a way that doesn't reflect cytotoxicity.Perform control experiments to test for direct interaction between the compound and MTT. Consider using an alternative viability assay (e.g., SRB, neutral red).

Mechanism of Action of Quinazoline Derivatives

Understanding the molecular targets of quinazoline derivatives is crucial for rational drug design and development. The following diagram illustrates some of the key signaling pathways commonly inhibited by this class of compounds.

Quinazoline_MoA Common Mechanisms of Quinazoline Derivatives cluster_pathways Cellular Targets & Pathways Quinazoline Quinazoline Derivatives EGFR EGFR Quinazoline->EGFR Inhibition VEGFR VEGFR Quinazoline->VEGFR Inhibition PI3K PI3K/Akt/mTOR Quinazoline->PI3K Inhibition Tubulin Tubulin Quinazoline->Tubulin Inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival PI3K->Survival Mitosis Mitosis Tubulin->Mitosis

Sources

Application Notes and Protocols: Anti-tubercular Activity Screening of Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This escalating resistance necessitates the urgent discovery and development of new anti-tubercular agents with novel mechanisms of action.[3][4][5][6] The quinazoline and its reduced form, tetrahydroquinazoline, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including promising anti-tubercular potential.[7][8][9]

This guide provides a comprehensive framework for the initial screening of novel tetrahydroquinazoline derivatives for anti-tubercular activity. It outlines detailed protocols for the synthesis, in vitro antimycobacterial evaluation, and preliminary cytotoxicity assessment, underpinned by the scientific rationale for each experimental step.

Scientific Rationale: Why Tetrahydroquinazolines?

The promise of quinazoline-based compounds in anti-tubercular drug discovery is supported by several key findings:

  • Diverse Mechanisms of Action: Various quinazolinone derivatives have demonstrated efficacy against M. tuberculosis by targeting different cellular pathways.[7][10] Some have been shown to inhibit enzymes crucial for the bacterium's survival, such as type II NADH dehydrogenase (NDH-2) and ATP synthase.[11][12] Others are being explored as potential inhibitors of penicillin-binding proteins (PBPs), which could circumvent existing resistance mechanisms.[10]

  • Efficacy Against Resistant Strains: Importantly, certain quinazolinone derivatives have shown to be effective against drug-resistant strains of M. tuberculosis, highlighting their potential to address the challenge of MDR-TB.[7][10]

  • Scaffold for Chemical Modification: The tetrahydroquinazoline core provides a versatile scaffold for chemical synthesis, allowing for the generation of diverse libraries of compounds with varying substituents. This facilitates the exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.

Experimental Workflow: A Step-by-Step Guide

The screening process for novel tetrahydroquinazoline derivatives can be systematically approached through a series of well-defined stages, from chemical synthesis to biological evaluation.

Screening Workflow Figure 1: Overall Experimental Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Toxicity and Selectivity Synthesis Synthesis of Tetrahydroquinazoline Derivatives Purification Purification and Characterization Synthesis->Purification Crude Product PrimaryScreen Primary Screen: Microplate Alamar Blue Assay (MABA) Purification->PrimaryScreen Pure Compounds SecondaryScreen Secondary Screen: Luciferase Reporter Assay (LORA) PrimaryScreen->SecondaryScreen Active Hits Selectivity Selectivity Index (SI) Calculation PrimaryScreen->Selectivity MIC Data Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) SecondaryScreen->Cytotoxicity Confirmed Hits Cytotoxicity->Selectivity Cytotoxicity Data

Sources

Application Note: Measuring VEGFR-2 Kinase Inhibition by Quinazoline-Based Compounds

[1][2][3][4][5][6]

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells.[1] Quinazoline-based small molecules (e.g., Vandetanib, Cediranib) represent a potent class of ATP-competitive inhibitors used to block this pathway in oncology. This application note provides a comprehensive, dual-phase protocol for evaluating quinazoline efficacy: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for determining intrinsic

Introduction & Mechanism of Action

The Target: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase (RTK).[2] Upon binding its ligand (VEGF-A), the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues (primarily Y1175), triggering downstream signaling cascades including RAF/MEK/ERK (proliferation) and PI3K/Akt (survival).

The Inhibitor: Quinazoline Derivatives

Quinazoline-based inhibitors function primarily as Type I inhibitors . They bind to the ATP-binding pocket of the kinase domain in its active conformation (DFG-in).

  • Mechanism: Competitive inhibition with ATP.

  • Critical Assay Parameter: Because these compounds compete with ATP, the concentration of ATP in the biochemical assay must be set at or below the enzyme's

    
     (Michaelis constant) to avoid artificially shifting the 
    
    
    (Cheng-Prusoff relationship).
Pathway Visualization

The following diagram illustrates the signaling cascade and the specific point of quinazoline intervention.

VEGFR_PathwayVEGFVEGF-A (Ligand)VEGFR2VEGFR-2 (Receptor)VEGF->VEGFR2Binding & DimerizationP_VEGFRp-VEGFR-2(Y1175)VEGFR2->P_VEGFRAutophosphorylationATPATPATP->VEGFR2Phosphorylation SourceQuinQuinazoline(Inhibitor)Quin->VEGFR2Blocks ATP PocketPI3KPI3KP_VEGFR->PI3KRAFRAFP_VEGFR->RAFAKTAktPI3K->AKTResponseAngiogenesis &ProliferationAKT->ResponseMEKMEKRAF->MEKERKERK1/2MEK->ERKERK->Response

Figure 1: VEGFR-2 Signaling Pathway showing the competitive binding of Quinazoline inhibitors at the ATP pocket, preventing downstream activation of Akt and ERK.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the

Method:
Assay Principle[9][10]
  • Reaction: VEGFR-2 transfers phosphate from ATP to a biotinylated peptide substrate (poly-GT).

  • Detection:

    • Donor: Europium (Eu)-labeled anti-phosphotyrosine antibody.

    • Acceptor: Streptavidin-XL665 (binds the biotinylated substrate).

  • Signal: When the substrate is phosphorylated, the antibody binds, bringing the Donor and Acceptor into proximity. FRET occurs (excitation 337nm -> emission 665nm). Inhibitors reduce this signal.

Materials & Reagents
ComponentSpecificationNotes
Enzyme Recombinant VEGFR-2 (KDR)Cytoplasmic domain (residues 789-1356).
Substrate Poly(Glu, Tyr) 4:1, BiotinylatedGeneric RTK substrate.
ATP Ultra-pureCritical: Use at

(approx. 2-10 µM for VEGFR-2).
Inhibitor Test QuinazolineDissolved in 100% DMSO.
Reference Vandetanib (ZD6474)Expected cell-free

nM [1].[3][4]
Buffer Kinase Buffer A50 mM HEPES pH 7.5, 10 mM

, 2 mM

, 1 mM DTT, 0.01% Brij-35.
Experimental Workflow
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the quinazoline in 100% DMSO (10 points).

    • Dilute 1:50 into Kinase Buffer to prepare a 4X working solution (Final DMSO in assay = 1-2%).

  • Enzyme Mix (2X):

    • Dilute VEGFR-2 enzyme in Kinase Buffer to 0.1 - 0.5 ng/µL (optimize via titration).

  • Substrate/ATP Mix (2X):

    • Prepare mixture containing Biotin-Poly(GT) (final 1 µM) and ATP (final 5 µM).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL Compound (4X).

    • Add 2.5 µL Enzyme Mix (2X). Incubate 10 min at RT (Pre-incubation allows slow-binding inhibitors to equilibrate).

    • Add 5.0 µL Substrate/ATP Mix (2X).

  • Incubation:

    • Seal plate. Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection:

    • Add 10 µL Detection Mix (Eu-Anti-P-Tyr + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.

    • Incubate 60 min.

  • Read:

    • Measure Fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

HTRF_WorkflowStep11. Prep Compounds(Serial Dilution)Step22. Add Enzyme(+10 min Pre-incubation)Step1->Step2Step33. Add ATP/Substrate(Start Reaction)Step2->Step3Step44. Incubate60 min @ RTStep3->Step4Step55. Add Detection Reagents(EDTA Stops Rxn)Step4->Step5Step66. Read Signal(665nm/615nm)Step5->Step6

Figure 2: Step-by-step workflow for the biochemical TR-FRET kinase assay.

Protocol B: Cellular Mechanistic Assay (HUVEC)

Objective: Validate that the quinazoline inhibits VEGFR-2 autophosphorylation (Y1175) inside a living cell. Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC).

Critical Experimental Conditions
  • Starvation: HUVECs must be serum-starved (0.5% FBS) for 16-24 hours prior to the assay. Basal phosphorylation is high in full growth medium; starvation reduces background noise, making the VEGF stimulation detectable.

  • Stimulation Window: Phosphorylation of VEGFR-2 is rapid and transient. Lysis must occur 5-10 minutes after VEGF addition.

Protocol Steps
  • Seeding:

    • Seed HUVECs in 6-well plates (

      
       cells/well) in EGM-2 medium. Allow to attach (24h).
      
  • Starvation:

    • Wash cells with PBS. Replace medium with EBM-2 (basal medium) + 0.5% FBS. Incubate overnight (16h).

  • Compound Treatment:

    • Add quinazoline compound at desired concentrations (e.g., 10, 50, 100, 500 nM).

    • Include DMSO control (Vehicle).[5]

    • Incubate for 60 minutes at 37°C.

  • Stimulation:

    • Add VEGF-A (recombinant human) to a final concentration of 50 ng/mL [2].

    • Incubate for exactly 5-10 minutes at 37°C.

  • Lysis:

    • Place plate on ice immediately. Aspirate medium.

    • Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF).

    • Lyse with RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot Analysis:

    • Load 20-30 µg protein per lane.

    • Primary Antibodies:

      • Anti-p-VEGFR2 (Tyr1175) [Cell Signaling #2478 or equiv].

      • Anti-Total VEGFR2 (Normalization).

      • Anti-p-ERK1/2 (Downstream readout).

      • Anti-Beta-Actin (Loading control).

Data Analysis & Interpretation

Biochemical Assay ( )
  • Calculate Ratio:

    
    .
    
  • Normalization:

  • Curve Fitting: Plot % Inhibition (Y) vs. Log[Compound] (X). Fit using a non-linear regression (4-parameter logistic model - Sigmoidal dose-response).

    
    
    
Assay Validation (Z-Factor)

For the biochemical assay to be trustworthy, calculate the Z-factor using the controls:

  • 
    : Standard Deviation, 
    
    
    : Mean.[9]
  • 
    : Positive control (Max signal), 
    
    
    : Negative control (Min signal).
  • Target:

    
     indicates a robust assay suitable for screening.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window ATP concentration too highReduce ATP to

. High ATP outcompetes the tracer or reduces sensitivity to competitive inhibitors.
High Background Substrate stickingIncrease Brij-35 (up to 0.05%) or BSA in the buffer.
Inconsistent

Solubility limitQuinazolines are hydrophobic. Ensure DMSO < 2% and check for precipitation at high concentrations.[6]
No Cellular Inhibition Phosphatase activityEnsure lysis buffer contains fresh Sodium Orthovanadate (

) and keep lysates on ice.

References

  • Wedge, S. R., et al. (2002). ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer Research, 62(16), 4645-4655.

  • Selleck Chemicals. Vandetanib (ZD6474) Datasheet & Biological Activity. SelleckChem.

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. BPS Bioscience.[10][6][7]

  • Cisbio (Revvity). HTRF Kinase Assay General Guidelines. Revvity.

Application Note: Kinetic Profiling of Microtubule Modulators via Tubulin Polymerization Assays

[1][2][3]

Executive Summary

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and structural integrity.[1][2] Consequently, the tubulin-microtubule equilibrium is a validated target for chemotherapeutic agents (e.g., taxanes, vinca alkaloids). This guide details the experimental protocol for the Tubulin Polymerization Inhibition Assay , a kinetic screening method used to classify compounds as microtubule stabilizers or destabilizers.

Unlike endpoint assays, this kinetic approach provides real-time mechanistic insights by monitoring the three phases of polymerization: nucleation (lag phase) , elongation (growth phase) , and steady state (equilibrium) . While traditional turbidimetry (absorbance at 340 nm) is discussed, this protocol prioritizes the fluorescence-based method (DAPI/fluorophore-reporter) due to its superior sensitivity and suitability for high-throughput screening (HTS) with limited protein quantities.

Assay Principle & Mechanism

Tubulin is a heterodimer consisting of


34

  • Fluorescence Detection: A fluorophore (e.g., DAPI or a covalently attached reporter) incorporates into the microtubule lattice or binds preferentially to the polymer, resulting in a fluorescence enhancement proportional to polymer mass.

  • Absorbance Detection: Polymerization increases solution turbidity, measurable as light scattering at 340 nm.[5]

Diagram 1: The Tubulin Polymerization Cycle

This diagram illustrates the kinetic pathway from dimer to polymer and the specific intervention points for stabilizing and destabilizing drugs.

TubulinCycleDimersFree Tubulin Dimers(GTP-Bound)NucleationNucleation(Oligomers)Dimers->Nucleation Lag Phase(Slow)ElongationElongation(Protofilaments)Nucleation->Elongation Growth Phase(Rapid)MTMicrotubule(Steady State)Elongation->MT EquilibriumMT->Dimers Catastrophe/Disassembly(Cold/Ca2+)StabilizersStabilizers(e.g., Paclitaxel)Promote AssemblyStabilizers->MTDestabilizersDestabilizers(e.g., Vinblastine)Inhibit AssemblyDestabilizers->Dimers

Figure 1: Kinetic pathway of tubulin polymerization showing drug intervention points.

Experimental Design & Reagents

Critical Reagents

The quality of tubulin is the single most critical variable. Lyophilized tubulin must be >99% pure (usually porcine brain source) to prevent MAPs (Microtubule Associated Proteins) from altering kinetics artificially.

ComponentFunctionConcentration (Final)
Tubulin Protein Substrate2.0 - 3.0 mg/mL
GTP Essential cofactor for assembly1 mM
Buffer (PEM) Stabilizes pH and ionic strength80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
Glycerol Lowers critical concentration (Cc) for nucleation5 - 15% (v/v)
Reporter Detection (Fluorescence only)10 µM DAPI or proprietary fluorophore
Controls

Every assay plate must include the following to validate system performance:

  • Vehicle Control (Negative): DMSO (final concentration <1%). Establishes the baseline polymerization curve.

  • Stabilizer Control (Positive): Paclitaxel (10 µM). Eliminates lag phase; increases

    
    .
    
  • Destabilizer Control (Positive): Nocodazole, Vinblastine, or Colchicine (10 µM). Suppresses

    
     and plateau.
    

Detailed Protocol (Fluorescence-Based)

Pre-requisites:

  • Temperature Control: A fluorescence plate reader pre-warmed to

    
      is mandatory.[6]
    
  • Cold Chain: All preparation steps must occur on ice (

    
    ). Tubulin will spontaneously polymerize at RT if concentrated, or denature if left too long.
    
Step 1: Buffer & Compound Preparation
  • G-Tubulin Stock: Reconstitute lyophilized tubulin in cold PEM buffer to 10 mg/mL. Snap freeze aliquots in liquid nitrogen if not using immediately.

  • Assay Buffer: Prepare PEM buffer supplemented with 1 mM GTP and 15% Glycerol. Note: Glycerol is viscous; pipette slowly to ensure accuracy.

  • Compound Plate: Dilute test compounds in DMSO to 10x the final desired concentration. Add 5 µL of 10x compound to the wells of a pre-chilled 96-well black half-area plate.

    • Final DMSO concentration should not exceed 1% as DMSO itself promotes polymerization.

Step 2: Reaction Assembly (On Ice)
  • Dilute G-Tubulin Stock into the Assay Buffer (containing fluorescent reporter) to a concentration of 2.2 mg/mL. Keep on ice.

  • Rapidly dispense 45 µL of the cold Tubulin/Buffer mix into the wells containing the 5 µL compound.

  • Mix: Shake the plate on a shaker for 5 seconds to mix, or pipette up/down once (avoid bubbles).

Step 3: Kinetic Reading
  • Immediately transfer the cold plate to the pre-warmed (

    
    )  plate reader.
    
  • Read Parameters:

    • Excitation: 360 nm | Emission: 450 nm (for DAPI-based assays).

    • Interval: Every 60 seconds.

    • Duration: 60 minutes.[6][7]

  • Gain: Set gain such that the Paclitaxel control reaches ~80% of dynamic range, but does not saturate.

Data Analysis & Interpretation

Raw data will generate sigmoidal curves. To quantify drug effects, extract the following parameters:

  • 
     (Growth Rate):  The maximum slope of the linear phase (RFU/min or mOD/min).
    
  • Lag Time: Time from

    
     to the onset of the exponential growth phase (nucleation time).
    
  • Steady State (Plateau): The average signal during the final 10 minutes of the assay.

Table 1: Kinetic Signatures of Microtubule Modulators[10]
Compound ClassMechanismEffect on Lag PhaseEffect on

Effect on Plateau
Stabilizer (e.g., Paclitaxel)Promotes nucleation & lateral bondingDecreased / Eliminated Increased Increased
Destabilizer (e.g., Colchicine)Binds dimers, prevents incorporationIncreased Decreased Decreased
Destabilizer (e.g., Vinblastine)Induces aggregation / spiralsVariable Decreased Decreased
Inactive No interactionNo ChangeNo ChangeNo Change
Diagram 2: Experimental Workflow & Data Flow

Visualizing the critical path from cold preparation to kinetic data extraction.

Workflowcluster_AnalysisData AnalysisPrepPREPARATION (4°C)Thaw Tubulin & PrepareGTP-Glycerol BufferPlatePLATING (4°C)Add Compounds (5µL)+ Tubulin Mix (45µL)Prep->Plate Keep on IceReadKINETIC READ (37°C)Measure Fluor/AbsEvery 60s for 60minPlate->Read Immediate TransferCurveGenerate Sigmoidal CurvesRead->Curve Raw DataParamsExtract Parameters:1. Vmax (Slope)2. Lag Time3. PlateauCurve->Params

Figure 2: Step-by-step experimental workflow from cold preparation to data extraction.

Troubleshooting & "Gotchas"

As a Senior Scientist, I have observed that 90% of assay failures stem from temperature mismanagement or reagent handling.

  • The "Cold Start" Rule: Tubulin is extremely sensitive. If the tubulin warms up before the plate reader starts, nucleation will occur early, and you will lose the Lag Phase data. Always keep reagents on ice until the very last second.

  • Glycerol Homogeneity: Glycerol is used to lower the critical concentration (Cc) required for polymerization. If not mixed thoroughly, well-to-well variability (CV%) will be high. Use a positive displacement pipette for glycerol stocks.

  • DMSO Tolerance: While DMSO is necessary for compound solubility, concentrations >1% can induce tubulin aggregation or stabilization artifacts. Keep DMSO constant across all wells (including controls).

  • Signal Drift: If using fluorescence, DAPI can photobleach if the excitation shutter is left open. Ensure the reader only excites during the measurement interval.

References

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768. Link

  • Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737–758. Link

  • Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based (Cat. # BK011P) Manual. Link

  • Bonne, D., Heurtaux, C., Benavides, J., & Scatton, B. (1985). A semi-automated fluorimetric assay for the determination of microtubule polymerization and depolymerization rates. Journal of Pharmacological Methods, 14(3), 213-222. Link

  • Bhattacharyya, B., et al. (2016). The colchicine-binding site of tubulin.[3][8] Annals of the New York Academy of Sciences, 100-109. Link

Application of tetrahydroquinazolines as C5a receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of Tetrahydroquinazolines and Related Scaffolds as C5a Receptor Antagonists

Executive Summary

The complement fragment C5a is a potent anaphylatoxin implicated in the pathogenesis of sepsis, rheumatoid arthritis, and ischemia-reperfusion injury. While peptide antagonists exist, their poor oral bioavailability has driven the search for small-molecule alternatives. Tetrahydroquinolines (THQs) and their bioisosteres, tetrahydroquinazolines , represent a privileged scaffold class for C5a receptor (C5aR/CD88) antagonism.

This guide details the experimental workflows required to validate these compounds. It focuses on the critical transition from chemical synthesis to biological validation, providing robust protocols for radioligand binding , functional calcium mobilization , and neutrophil chemotaxis .

Chemical Biology & Mechanism of Action

The Scaffold Advantage

The 5,6,7,8-tetrahydroquinoline and tetrahydroquinazoline cores provide a semi-rigid template that mimics the turn conformation of the C-terminus of C5a (specifically the Arg74 interaction).

  • Tetrahydroquinolines (THQ): The most validated class (e.g., NDT 9513727). Key features include a 2-aryl substituent for hydrophobic pocket binding and a 5-amino/amido group that interacts with transmembrane aspartate residues.

  • Tetrahydroquinazolines: Explored as bioisosteres to improve metabolic stability (lowering CYP450 inhibition) and solubility by introducing a second nitrogen into the saturated ring.

Signaling Pathway & Antagonism

C5aR is a


-coupled GPCR. Upon ligand binding, it triggers a decrease in cAMP and a robust increase in intracellular calcium via the PLC-

pathway. Antagonists of the THQ class typically act as allosteric inverse agonists or competitive antagonists , blocking the conformational shift required for G-protein coupling.

C5aR_Signaling C5a C5a Ligand C5aR C5a Receptor (GPCR) C5a->C5aR Activation THQ Tetrahydroquinazoline Antagonist THQ->C5aR Inhibition G_prot Gαi / Gβγ C5aR->G_prot Coupling PLC PLC-β G_prot->PLC Activate IP3 IP3 Production PLC->IP3 Hydrolysis Ca_Store ER Ca2+ Release IP3->Ca_Store Trigger Chemotaxis Chemotaxis & Degranulation Ca_Store->Chemotaxis Downstream Effect

Figure 1: Mechanism of C5aR Signaling and Antagonism. The antagonist blocks the receptor activation cascade upstream of Calcium release.

Application 1: Affinity Screening (Radioligand Binding)

Objective: Determine the affinity (


) of tetrahydroquinazoline derivatives using 

I-C5a displacement. Standard: Competitive binding on human PMN membranes or C5aR-transfected CHO cells.
Protocol Workflow
  • Buffer Preparation:

    • Binding Buffer: 50 mM HEPES, 5 mM

      
      , 1 mM 
      
      
      
      , 0.5% BSA, pH 7.4.
    • Note: BSA is critical. C5a is "sticky" and will adhere to plasticware without carrier protein, causing artificial

      
       shifts.
      
  • Membrane Preparation:

    • Harvest CHO-C5aR cells. Homogenize in ice-cold Tris-EDTA. Centrifuge at 40,000 x g. Resuspend pellets in Binding Buffer.

  • Assay Setup (96-well plate):

    • Total Binding: 25 µL Membrane + 25 µL

      
      I-C5a (0.1 nM final) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): Add 1 µM unlabeled recombinant human C5a.

    • Test Compounds: Add 50 µL of THQ derivative (dilution series: 10 µM to 0.1 nM).

  • Incubation:

    • Incubate for 60 minutes at room temperature .

    • Expert Insight: While 4°C prevents internalization in whole cells, RT is preferred for membranes to reach equilibrium faster with hydrophobic small molecules.

  • Termination:

    • Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[1] PEI reduces non-specific binding of the radioligand to the filter.

    • Wash 3x with ice-cold wash buffer (50 mM Tris, pH 7.4).

  • Analysis:

    • Measure CPM in a gamma counter. Calculate

      
       using the Cheng-Prusoff equation.
      

Application 2: Functional Characterization (Calcium Flux)

Objective: Assess the functional potency (


) and mode of antagonism (competitive vs. insurmountable).
Method:  FLIPR (Fluorometric Imaging Plate Reader) assay using Fluo-4 AM.
Protocol Workflow
  • Cell Seeding:

    • Seed CHO-C5aR cells (or differentiated HL-60 cells) in black-wall/clear-bottom 384-well plates (10,000 cells/well) 24 hours prior.

  • Dye Loading:

    • Remove media. Add 20 µL Fluo-4 AM (4 µM) in Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES + 2.5 mM Probenecid.

    • Critical: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.

    • Incubate: 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of Tetrahydroquinazoline test compound (5x concentration).

    • Incubate for 20 minutes at RT to allow receptor occupancy.

  • Agonist Challenge:

    • Place plate in FLIPR.

    • Inject C5a (

      
       concentration, typically 1-3 nM) .
      
    • Record fluorescence (

      
      ) for 180 seconds.
      
  • Data Interpretation:

    • Calculate the reduction in Peak Fluorescence Units (RFU) relative to DMSO control.

Table 1: Expected Performance Metrics for THQ Antagonists

ParameterHigh Potency CandidatePoor CandidateTroubleshooting
Binding

< 10 nM> 1 µMCheck solubility; ensure BSA in buffer.
FLIPR

< 50 nM> 5 µMCheck cell health; C5aR expression lost?
Shift Right-ward shift of C5a curveNo shiftCompound may be an allosteric modulator.

Application 3: Downstream Physiological Assay (Chemotaxis)

Objective: Confirm that the calcium blockade translates to inhibition of immune cell migration. System: Transwell (Boyden Chamber) Assay with primary human neutrophils.[2]

Protocol Workflow
  • Neutrophil Isolation:

    • Isolate PMNs from fresh whole blood using a density gradient (e.g., Polymorphprep). Viability must be >95%.

  • Chamber Setup:

    • Lower Chamber: Add 600 µL of RPMI-1640 + 0.1% BSA containing C5a (10 nM) .

    • Upper Chamber: Add

      
       neutrophils pre-incubated with the Tetrahydroquinazoline antagonist (or vehicle) for 20 mins.
      
  • Migration:

    • Incubate for 45-60 minutes at 37°C / 5%

      
       .
      
    • Note: Do not exceed 90 minutes; random migration will obscure the chemotactic index.

  • Quantification:

    • Remove inserts. Quantify cells in the lower chamber using an ATP-luminescence assay (e.g., CellTiter-Glo) or flow cytometry counting beads.

  • Calculation:

Screening_Workflow Library THQ Library Synthesis Binding Binding Assay (125I-C5a) Library->Binding Primary Screen Calcium Ca2+ Flux (FLIPR) Binding->Calcium Hit Confirmation Chemotaxis Neutrophil Chemotaxis Calcium->Chemotaxis Functional Valid. ADME Metabolic Stability (Microsomes) Calcium->ADME Parallel Liability

Figure 2: Screening Cascade. Only compounds passing the FLIPR gate should proceed to low-throughput Chemotaxis assays.

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding (NSB) in Radioligand Assay.

    • Cause: Tetrahydroquinazolines are lipophilic.[3]

    • Solution: Use GF/C filters soaked in 0.3% PEI (polyethyleneimine) for at least 2 hours. Ensure wash buffer is ice-cold to prevent dissociation of specific binding during the wash step.

  • Issue: Inconsistent FLIPR Baselines.

    • Cause: Uneven dye loading or temperature fluctuations.

    • Solution: Allow plates to equilibrate to room temperature for 15 minutes in the dark before reading. Ensure the compound plate and cell plate are at the same temperature.

  • Issue: Loss of Potency in Whole Blood Assays.

    • Cause: High plasma protein binding (PPB) common to the THQ scaffold.

    • Solution: Run a "shifted" potency assay by adding 50% human serum to the FLIPR buffer to estimate the in vivo efficacy shift early in the pipeline.

References

  • Sanganee, H. J., et al. (2009). Discovery of small molecule human C5a receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters.

  • Sumichika, H., et al. (2002). Identification of a potent and orally active non-peptide C5a receptor antagonist. Journal of Biological Chemistry.

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727, a novel, orally bioavailable C5a receptor inverse agonist.[5] Journal of Pharmacology and Experimental Therapeutics.

  • Woodruff, T. M., et al. (2011). Species dependence of C5a receptor antagonist activity: NDT 9513727 inverse agonism. Journal of Pharmacology and Experimental Therapeutics.

  • Creative Bioarray. Calcium Mobilization Assay Protocol.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

Application Notes & Protocols: A Modern Approach to 5,6,7,8-Tetrahydroquinazoline Synthesis Using α-Aminoamidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Tetrahydroquinazoline Scaffold

The quinazoline and its partially saturated analog, 5,6,7,8-tetrahydroquinazoline, represent core structural motifs in a multitude of natural products and pharmaceutically active compounds[1]. The inherent versatility of this scaffold has led to its incorporation into molecules with a broad spectrum of biological activities. Notably, derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated promising potential as antitubercular and antidiabetic agents[1][2]. Given this therapeutic relevance, the development of efficient and robust synthetic routes to access these molecules is of paramount importance in medicinal chemistry and drug discovery.

Traditional synthetic approaches often rely on the cyclocondensation of guanidine derivatives with various carbonyl compounds[1]. While foundational, these methods can be hampered by harsh reaction conditions, modest yields, and challenging purification procedures. This has spurred the exploration of alternative synthetic strategies that offer improved efficiency and broader substrate scope.

This guide details a contemporary and highly effective methodology for the synthesis of 5,6,7,8-tetrahydroquinazolines, leveraging the unique reactivity of α-aminoamidines. This approach is distinguished by its operational simplicity, mild reaction conditions, excellent product yields, and straightforward workup, presenting a significant advancement over existing methods[1][3].

The Core Synthetic Strategy: Annulation of α-Aminoamidines with Bis-Arylidenecyclohexanones

The cornerstone of this methodology is the reaction between an α-aminoamidine and a bis-arylidenecyclohexanone derivative. α-Aminoamidines serve as versatile three-carbon synthons, providing the necessary nitrogen and carbon atoms to construct the pyrimidine ring of the quinazoline system.

The reaction proceeds via a proposed cascade mechanism initiated by a Michael addition. The nucleophilic guanidine-like moiety of the α-aminoamidine attacks one of the electrophilic olefinic bonds of the bis-arylidenecyclohexanone[1]. This initial conjugate addition is followed by a series of intramolecular cyclization and condensation steps, ultimately leading to the formation of the thermodynamically stable 5,6,7,8-tetrahydroquinazoline ring system.

A key advantage of this protocol is the use of protected α-aminoamidines. The protecting groups, often on the α-amino functionality, can be readily cleaved in a subsequent step, providing a valuable handle for further synthetic diversification and the introduction of additional functionalities[1][2].

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of functionalized 5,6,7,8-tetrahydroquinazolines using the α-aminoamidine approach.

G cluster_synthesis Part 1: Core Synthesis cluster_deprotection Part 2: Deprotection & Functionalization A Protected α-Aminoamidine Acetate D Reaction at 100°C, 24h A->D B Diarylidencyclohexanone B->D C Pyridine (Solvent) C->D E Workup & Isolation D->E F Protected Tetrahydroquinazoline E->F G Protected Tetrahydroquinazoline F->G Proceed to Deprotection I Reaction at 40°C, 24h G->I H MeOH, conc. HCl H->I J Final Product Isolation I->J K Functionalized Tetrahydroquinazoline J->K

Caption: High-level workflow for the synthesis and functionalization of tetrahydroquinazolines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines

This protocol details the core cyclocondensation reaction. The procedure is robust and has been successfully applied to a range of substituted α-aminoamidines and diarylidencyclohexanones.

Materials:

  • Protected α-aminoamidine acetate (1.0 mmol, 1.0 eq)

  • Appropriate diarylidencyclohexanone (1.0 mmol, 1.0 eq)

  • Pyridine (15 mL)

  • Methanol (40 mL, for workup)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the protected α-aminoamidine acetate (1.0 mmol) and the diarylidencyclohexanone (1.0 mmol).

  • Add pyridine (15 mL) to dissolve the reactants.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the temperature for 24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add methanol (20 mL) and cool the mixture in an ice bath (0 °C) to induce precipitation.

  • Collect the crude solid by vacuum filtration.

  • Wash the collected solid with cold methanol (20 mL) to remove residual impurities.

  • The resulting product can be further purified by recrystallization if necessary.

Expected Outcomes: This procedure typically affords the desired 5,6,7,8-tetrahydroquinazoline derivatives in good to excellent yields, generally ranging from 47% to 80%, depending on the specific substrates used[1][2].

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for a variety of synthesized 5,6,7,8-tetrahydroquinazoline derivatives using the described protocol.

Entryα-Aminoamidine DerivativeDiarylidencyclohexanone SubstituentProductYield (%)
1Boc-protected4-OCH₃3a 75
2Boc-protected4-CH₃3b 80
3Boc-protected4-Cl3c 78
4Boc-protected4-F3d 72
5Cbz-protected4-OCH₃3e 55
6Cbz-protected4-CH₃3f 47
7Cbz-protected4-Cl3g 63

Table adapted from data presented in Molecules 2022, 27(11), 3781.[1][2]

Protocol 2: Cleavage of Protecting Groups for Further Functionalization

This protocol describes a general method for the removal of common amine protecting groups (e.g., Boc, Cbz) from the synthesized tetrahydroquinazolines, unmasking a primary amine for subsequent chemical modification.

Materials:

  • Protected 5,6,7,8-tetrahydroquinazoline derivative (1.0 mmol)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend the protected tetrahydroquinazoline (1.0 mmol) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at 40 °C for 24 hours[2].

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Mechanistic Insights

The formation of the tetrahydroquinazoline ring is a fascinating example of a cascade reaction. The following diagram outlines the plausible mechanistic pathway.

G A α-Aminoamidine C Michael Addition (1,4-Conjugate Addition) A->C B Diarylidenecyclohexanone B->C D Intermediate A C->D Forms C-N bond E Intramolecular Cyclization (Amine-Ketone Condensation) D->E F Intermediate B (Dihydropyrimidine intermediate) E->F Forms pyrimidine ring G Tautomerization & Dehydration F->G H 5,6,7,8-Tetrahydroquinazoline G->H Final product formation

Caption: Plausible reaction mechanism for the formation of 5,6,7,8-tetrahydroquinazolines.

Conclusion and Future Perspectives

The use of α-aminoamidines for the synthesis of 5,6,7,8-tetrahydroquinazolines offers a powerful and efficient alternative to traditional methods. The mild conditions, high yields, and ease of functionalization make this a highly attractive strategy for medicinal chemists.

The synthesized compounds have shown significant potential in silico as inhibitors of key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), and as potential antidiabetic agents through the inhibition of β-glucosidase[1][2]. These findings underscore the therapeutic potential of this molecular scaffold and warrant further investigation through in vitro and in vivo biological evaluation.

Future research in this area could focus on expanding the substrate scope to include a wider variety of α-aminoamidines and carbonyl-containing precursors. Furthermore, the development of enantioselective variations of this reaction would be a significant advancement, allowing for the synthesis of chiral tetrahydroquinazolines, which could exhibit enhanced biological activity and specificity.

References

  • Al-Harrasi, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(11), 3781. [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • Adiyala, P. R., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 1385-1393. [Link]

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1-24.
  • Barret, R., et al. (2018). α-Amination of 1,3-Dicarbonyl Compounds and Analogous Reactive Enolate-Precursors Using Ammonia under Oxidative Conditions. Chemistry – A European Journal, 24(51), 13474-13478. [Link]

  • Valadbeigi, Y., et al. (2004). Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. Current Medicinal Chemistry, 11(22), 2935-2954. [Link]

  • Hassan, A. A., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 943-952. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

Sources

Cyclocondensation reaction protocols for tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclocondensation Protocols for Tetrahydroquinazoline Synthesis

Part 1: Introduction & Strategic Overview

The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities including antitumor, antimicrobial, and anti-inflammatory properties. Unlike their oxidized quinazoline counterparts, THQs possess a non-planar, saturated heterocyclic ring that offers unique solubility profiles and metabolic stability.

Traditionally, THQ synthesis relied on harsh acid catalysis or high-temperature reflux in organic solvents. However, recent advancements have shifted towards Green Chemistry protocols that exploit the "on-water" hydrophobic effect and catalyst-free conditions.

This guide provides a tiered approach to THQ synthesis:

  • Protocol A (The Modern Standard): Catalyst-free, water-based cyclocondensation.

  • Protocol B (The Functional Variant): Multicomponent synthesis for highly functionalized derivatives.

  • Protocol C (The Legacy Method): Acid-catalyzed condensation for sterically hindered or electronically deactivated substrates.

Part 2: Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting low yields. The formation of 1,2,3,4-THQ from 2-aminobenzylamine (2-ABA) and an aldehyde proceeds via a two-step cascade:

  • Chemoselective Imine Formation: The aliphatic amine of 2-ABA is more nucleophilic than the aromatic amine. It attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The aromatic amine acts as an internal nucleophile, attacking the imine carbon to close the ring.[1]

Key Insight: The reaction is driven by the "gem-disubstituent effect" (Thorpe-Ingold effect) where the pre-organization of the diamine facilitates ring closure. In water, the hydrophobic effect accelerates the aggregation of organic reactants, enhancing the reaction rate without catalysts.

THQ_Mechanism Start 2-Aminobenzylamine + Aldehyde Inter Intermediate: Schiff Base (Imine) Start->Inter Fast Condensation Transition Transition State: Intramolecular Nucleophilic Attack Inter->Transition Ring Closure Product 1,2,3,4-Tetrahydroquinazoline Transition->Product Stable Heterocycle

Figure 1: Mechanistic pathway of 2-aminobenzylamine cyclocondensation.

Part 3: Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis (Recommended)

Best for: Standard aromatic/aliphatic aldehydes, green chemistry compliance, and ease of purification.

Principle: Water acts not as a solvent but as a medium. The hydrophobic reactants form a suspension where the reaction occurs at the interface or within organic droplets, often faster than in organic solvents.

Materials:

  • 2-Aminobenzylamine (1.0 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Deionized Water (3–5 mL per mmol)

  • Optional: Microwave reactor[3]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask (or microwave vial), add 2-aminobenzylamine (e.g., 1 mmol, 122 mg) and the corresponding aldehyde (1 mmol).

  • Solvent Addition: Add deionized water (3 mL). The mixture will likely appear heterogeneous (milky or slurry).

  • Reaction:

    • Method A (Stirring): Stir vigorously at Room Temperature for 15–60 minutes.

    • Method B (Microwave): Irradiate at 80°C for 2–5 minutes.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • The product typically precipitates as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water if necessary. Most products are obtained in >90% purity directly.

Data Validation:

Parameter Value Note
Typical Yield 85–98% High atom economy
Reaction Time 15–45 min Significantly faster than organic solvents

| E-Factor | < 1.0 | Minimal waste generation |

Protocol B: Multicomponent Synthesis of Functionalized THQs

Best for: Creating libraries of highly functionalized THQs with urea/thiourea backbones.

Principle: A tandem reaction involving amidation and Michael addition using 2-aminophenylacrylate.[4][5][6]

Materials:

  • 2-Aminophenylacrylate (1.0 equiv)

  • Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 equiv)

  • Water (Solvent)[7][8]

Step-by-Step Workflow:

  • Charge: Mix 2-aminophenylacrylate (1 mmol) and isothiocyanate (1 mmol) in water (5 mL).

  • Reaction: Reflux the mixture at 100°C for 2–4 hours.

  • Mechanism: The amine attacks the isothiocyanate to form a thiourea intermediate, which then undergoes intramolecular Michael addition to the acrylate double bond.

  • Workup: Cool to room temperature. Filter the precipitated solid.[9]

  • Purification: Recrystallize from hot ethanol.

Protocol C: Acid-Catalyzed Condensation (Legacy/Backup)

Best for: Deactivated aldehydes (e.g., nitro-benzaldehydes) or sterically hindered ketones that fail in water.

Materials:

  • 2-Aminobenzylamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5–10 mol%) or Acetic Acid (catalytic)

  • Solvent: Ethanol or Methanol[10]

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde and 2-aminobenzylamine in Ethanol (5 mL/mmol).

  • Catalysis: Add pTSA (10 mol%).

  • Reflux: Heat to reflux (78°C) for 1–3 hours.

  • Quench: Cool to RT. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄.

  • Isolation: Evaporate solvent. Purify via column chromatography (Silica gel, EtOAc/Hexane).

Part 4: Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your substrate.

Decision_Tree Start Select Substrate Q1 Is the carbonyl an Aldehyde? Start->Q1 Q2 Is it Water Soluble or Sensitive? Q1->Q2 Yes ProtoB Protocol B: Multicomponent (Acrylates) Q1->ProtoB No (Acrylate/Isothiocyanate) ProtoA Protocol A: Water/Catalyst-Free Q2->ProtoA No (Hydrophobic) ProtoC Protocol C: Acid Catalysis (EtOH) Q2->ProtoC Yes (Hydrophilic/Deactivated)

Figure 2: Experimental decision matrix for protocol selection.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Reactants too soluble in waterSwitch to Protocol C (Ethanol) to force precipitation.
Product is Oil/Sticky Incomplete crystallizationTriturate with cold diethyl ether or hexane.
Oxidation Observed Air oxidation to QuinazolineDegas solvents; perform reaction under Nitrogen/Argon.
Unreacted Ketone Steric hindranceUse Protocol C with reflux and increased catalyst (20 mol% pTSA).

Part 5: References

  • Wang, L., et al. (2002). Direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines. Green Chemistry.[1][4][9] [Link]

  • Saunthwal, R. K., et al. (2015). On water: Catalyst-free chemoselective synthesis of highly functionalized tetrahydroquinazolines from 2-aminophenylacrylate.[4] Green Chemistry.[1][4][9] [Link]

Sources

Troubleshooting & Optimization

Improving yield in the Niementowski synthesis of quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in the Niementowski Synthesis Ticket ID: QNZ-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Beyond the "Tarry Mess"

Welcome to the . If you are here, you are likely facing the classic Niementowski dilemma: a reaction mixture that turns into a black, intractable tar with yields hovering below 40%, or starting materials that sublime onto the condenser walls before reacting.

The classical Niementowski reaction (condensation of anthranilic acids with amides) is deceptively simple on paper but thermodynamically demanding. The high temperatures (>180°C) required to drive water elimination often compete with the sublimation point of anthranilic acid and the decomposition point of the product.

This guide moves beyond the 1895 textbook method, integrating microwave-assisted synthesis (MWI), catalytic enhancements, and thermodynamic workarounds to push your yields above 85%.

Module 1: Thermodynamics & Reaction Kinetics

Q: Why is my anthranilic acid subliming before the reaction finishes?

Diagnosis: Thermal Mismatch. Anthranilic acid has a melting point of ~144–146°C, but the activation energy for the condensation with formamide typically requires temperatures of 160–190°C. In an open reflux system, the solid sublimes before it can dissolve and react.

The Fix:

  • The "Fusion" Technique: Do not use a solvent initially.[1][2] Grind the anthranilic acid and amide (e.g., formamide) into a fine paste. The amide acts as a flux, lowering the melting point of the mixture.

  • Sealed Vessel: Perform the reaction in a sealed pressure tube or a microwave vial. This creates a closed system where sublimation equilibrium favors the liquid phase, forcing the reactant back into the mixture.

Q: The reaction stalls at the intermediate stage. What is happening?

Diagnosis: Incomplete Cyclodehydration. The reaction proceeds in two steps:[3][4]

  • Amidation: Formation of o-amidobenzamide (relatively fast).

  • Cyclization: Ring closure with loss of water (Rate Determining Step).

If you stop early or the temperature is too low, you isolate the acyclic intermediate.

ReactionPathway Start Anthranilic Acid + Formamide Inter Intermediate: o-amidobenzamide Start->Inter Amidation (Fast, ~130°C) Sublimation FAILURE MODE: Sublimation Start->Sublimation Open Vessel >140°C Product Product: 4(3H)-Quinazolinone Inter->Product Cyclodehydration (Slow, >180°C, -H2O)

Figure 1: The kinetic bottleneck of the Niementowski synthesis. Note the high energy barrier for the second step.

Module 2: Modern Modifications (Microwave & Catalysis)

Q: How can I reduce reaction time from 6 hours to minutes?

Solution: Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation is the single most effective upgrade for this synthesis. The polar nature of formamide makes it an excellent microwave absorber, generating rapid internal heating (dielectric heating) that overcomes the activation barrier for cyclization almost instantly.

Comparative Data: Thermal vs. Microwave

ParameterClassical Thermal RefluxMicrowave Method (Open Vessel)Microwave Method (Solid Support)
Temperature 180–200°C140–150°C120–130°C
Time 4–12 Hours10–20 Minutes3–8 Minutes
Typical Yield 30–55%85–92%88–96%
Solvent None/High BP (Nitrobenzene)Neat (Excess Formamide)Silica/Alumina (Solvent-Free)
Q: I cannot use a microwave. How do I improve the thermal method?

Solution: Catalytic Enhancement. If you are restricted to conventional heating, you must lower the activation energy using a catalyst.

  • Zeolites (NaY or HY): Act as solid acid catalysts, stabilizing the transition state for water elimination.

  • Ionic Liquids ([bmim]BF₄): These act as both a solvent and a Lewis acid catalyst, improving heat transfer and stabilizing the polar intermediate.

Module 3: Reagent Selection Strategy

Q: I am getting decarboxylation byproducts (aniline derivatives).

Diagnosis: Anthranilic acid instability. At high temperatures, anthranilic acid tends to decarboxylate to aniline, which then reacts with formamide to form formanilide (a useless side product).

The Fix: Switch to Isatoic Anhydride . Isatoic anhydride is a "masked" amino acid. It reacts with the amide to release CO₂, generating the reactive amino species in situ. This pathway is irreversible and prevents the formation of aniline.

ReagentChoice Problem Start Here: Select Precursor AA Anthranilic Acid Problem->AA IA Isatoic Anhydride Problem->IA Condition1 High Temp (>180°C)? AA->Condition1 Condition2 Using Microwave? IA->Condition2 Result1 Risk: Decarboxylation (Low Yield) Condition1->Result1 Yes Result2 Excellent Yield (CO2 release drives reaction) Condition2->Result2 Yes Condition2->Result2 No (Thermal works too)

Figure 2: Decision tree for precursor selection to avoid side reactions.

Module 4: The "Gold Standard" Protocols

Based on field data, these are the two recommended workflows.

Protocol A: Microwave-Assisted (Recommended)

Best for: High throughput, small to medium scale (50mg - 5g).

  • Preparation: Mix Anthranilic Acid (10 mmol) and Formamide (15 mmol) in a 10mL microwave process vial.

    • Pro Tip: Add 1 drop of concentrated catalytic acid (e.g., H₂SO₄) or 100mg of Silica Gel to accelerate the reaction.

  • Irradiation: Set the microwave reactor to 150°C (dynamic power mode) for 10 minutes .

    • Note: Expect a pressure spike due to water generation. Ensure the vial is rated for 20 bar.

  • Workup:

    • Allow the vial to cool to ~60°C.

    • Pour the reaction mixture into 50mL of ice-cold water .

    • The quinazolinone will precipitate immediately as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/DMF (9:1) if necessary.[5]

Protocol B: Catalytic Thermal Method (Conventional)

Best for: Large scale, no microwave access.

  • Preparation: In a round-bottom flask, mix Isatoic Anhydride (1 eq) and Formamide (1.5 eq) .

  • Catalyst: Add Zeolite NaY (10 wt%) or [bmim]BF₄ (1 mL per g of reactant) .

  • Reaction: Heat to 140°C with vigorous stirring for 2–3 hours .

    • Observation: Evolution of CO₂ bubbles indicates the reaction is proceeding.

  • Workup:

    • Dilute with hot ethanol.

    • Filter hot to remove the Zeolite catalyst (if used).

    • Cool the filtrate to 0°C to crystallize the product.

References

  • Niementowski, S. (1895).[2][4] "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564.

  • Alexandre, F. R., et al. (2002).[2] "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911-3913.

  • Khajavi, M. S., et al. (1998).[2] "Microwave irradiation promoted the Niementowski reaction."[2] Iranian Journal of Chemistry and Chemical Engineering, 17(2), 53-56.

  • Desai, A. R., & Desai, K. R. (2005).[1] "Niementowski reaction: microwave induced and conventional synthesis of quinazolinones."[1][6][7] Arkivoc, 13, 98-108.[1][6]

  • Yadav, J. S., & Reddy, B. V. (2002). "Microwave-assisted efficient synthesis of dihydroquinazolinones." Tetrahedron Letters, 43(10), 1905-1907.

Sources

Overcoming low yield in Pfitzinger reaction for quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in Quinoline-4-Carboxylic Acid Synthesis Reference ID: TRBL-PFTZ-001 Last Updated: February 2026

Core Directive & Scope

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your Pfitzinger reaction—the condensation of isatin with a ketone to form quinoline-4-carboxylic acids (cinchoninic acids)—has stalled at low yields (<40%) or resulted in intractable tar.

This guide moves beyond standard textbook recipes. It treats the reaction as a system of competing rates: Isatin ring opening vs. Ketone self-condensation. Success depends on manipulating these kinetics.

Mechanistic Bottlenecks (The "Why")

To fix the yield, you must visualize the invisible failure points. The reaction is not a simple A + B combination; it is a multi-stage cascade requiring precise pH and steric conditions.

The Critical Pathway

The reaction proceeds through the Isatinate intermediate. If Isatin is not fully hydrolyzed before the ketone is introduced, the reaction fails.

PfitzingerMechanism Isatin Isatin (Starting Material) Isatinate Isatinate Salt (Open Ring Form) Isatin->Isatinate Hydrolysis (Critical Step) Base Strong Base (KOH/NaOH 33-50%) Base->Isatinate Aldol Aldol-like Condensation Isatinate->Aldol + Ketone Ketone Ketone (R-CH2-CO-R') Ketone->Aldol Cyclization Cyclization & Dehydration Aldol->Cyclization Product Quinoline-4-carboxylic Acid (Salt) Cyclization->Product

Figure 1: The Pfitzinger Reaction Cascade.[1] Note that the Isatinate formation is the prerequisite for the subsequent condensation.

Key Failure Modes
ParameterThe TrapThe Scientific Reality
Base Concentration Using catalytic base.Stoichiometric Necessity: The base is a reagent, not just a catalyst. It is consumed to open the lactam ring. You need at least 3-4 equivalents of KOH/NaOH.
Ketone Structure Steric bulk at

-position.
** steric Hindrance:** The reaction requires an available methylene group (

) adjacent to the carbonyl. If this site is sterically crowded (e.g., branched alkyls), the condensation rate drops below the rate of side reactions.
Temperature "Gentle reflux."Activation Energy: Thermal heating often fails to overcome the barrier for sterically hindered ketones, leading to long reaction times (24-72h) and tar formation.
Isolation Acidifying to pH 1.Amphoteric Solubility: The product is a zwitterion. At pH 1 (fully protonated) or pH 10 (salt), it is soluble. It only precipitates at its Isoelectric Point (pI), typically pH 3–5.

Troubleshooting Q&A (The "How")

Scenario A: "I see unreacted Isatin and a lot of tar."

Diagnosis: Incomplete hydrolysis or ketone polymerization.

  • Root Cause: You likely mixed Isatin, Ketone, and Base all at once. The ketone polymerized (aldol condensation with itself) before the Isatin opened.

  • The Fix: Adopt a Two-Stage Protocol .

    • Dissolve Isatin in strong base (33% KOH) and heat alone until the deep red color turns to pale yellow/orange (formation of Isatinate).

    • Then add the ketone dropwise.

Scenario B: "The reaction mixture is clear, but nothing precipitates upon acidification."

Diagnosis: Missed the Isoelectric Point (pI).

  • Root Cause: You added excess HCl and shot past the pI. Quinoline-4-carboxylic acids are soluble in strong acid (forming the quinolinium salt).

  • The Fix:

    • Use a pH meter, not just litmus paper.

    • Acidify with Acetic Acid (AcOH) instead of HCl for finer control.

    • Target pH 3.5 – 4.5 . If you go too low, add Ammonium Hydroxide to bring it back up.

Scenario C: "Yield is <20% despite following standard protocols."

Diagnosis: Thermal limitation.

  • Root Cause: Conventional reflux is inefficient for this condensation, leading to degradation over long reaction times.

  • The Fix: Switch to Microwave-Assisted Synthesis . (See Protocol B below).

Validated Experimental Protocols

Protocol A: Optimized Thermal Method (The "Standard")

Best for: Simple, unhindered ketones.

  • Isatinate Formation: In a round-bottom flask, dissolve Isatin (10 mmol) in KOH (30-40 mmol, dissolved in 15 mL water/ethanol 1:1) .

  • Hydrolysis: Reflux gently for 30 minutes. Checkpoint: Solution must change from deep red to yellow/orange.

  • Condensation: Add Ketone (12 mmol) dropwise.

  • Reflux: Reflux for 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Distill off excess ethanol (rotary evaporator).

    • Dilute with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone/tar.

    • The Critical Step: Cool the aqueous layer in an ice bath. Add Glacial Acetic Acid dropwise with vigorous stirring until pH 4 is reached.

    • Collect the precipitate by filtration.

Protocol B: Microwave-Assisted Method (High Yield)

Best for: Sterically hindered ketones or rapid library synthesis.

  • Preparation: Mix Isatin (1 mmol) , Ketone (1.2 mmol) , and KOH (3 mmol, 50% aq. solution) in a microwave-safe vial. Add 1-2 mL of Ethanol.

  • Irradiation: Set microwave reactor to:

    • Temperature: 140°C – 160°C

    • Time: 5 – 15 minutes

    • Pressure Limit: 250 psi

  • Workup: Pour the reaction mixture into crushed ice/water (10 mL). Acidify with Acetic Acid to pH 4.

    • Note: Yields typically increase from ~30% (Thermal) to >80% (MW) for difficult substrates.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

TroubleshootingFlow Start Start: Low Yield (<40%) CheckColor Did Isatin solution turn yellow before adding ketone? Start->CheckColor PreHydrolysis Action: Implement Pre-hydrolysis step CheckColor->PreHydrolysis No CheckPrecip Did precipitate form upon acidification? CheckColor->CheckPrecip Yes CheckPH Action: Check pH. Target pH 3.5-4.5 (Isoelectric Point) CheckPrecip->CheckPH No CheckMethod Are you using Thermal Reflux? CheckPrecip->CheckMethod Yes, but low mass SwitchMW Action: Switch to Microwave Irradiation (160°C, 10 min) CheckMethod->SwitchMW Yes CheckSterics Is Ketone Sterically Hindered? CheckMethod->CheckSterics Already using MW ModifyKetone Action: Use Methyl Ketone analog or increase temp/time CheckSterics->ModifyKetone Yes

Figure 2: Troubleshooting logic flow for Pfitzinger Reaction optimization.

References

  • Shvekhgeimer, M. G. A. (2004).[2] The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294.[3]

  • Sangshetti, J. N., et al. (2014).[4] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).

  • Pfitzinger, W. (1886).[5] Chinolinderivate aus Isatin und Säureanhydriden. Journal für Praktische Chemie, 33(2), 100.

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation.

Sources

Technical Support Center: Optimization and Troubleshooting for 2-Oxo-Tetrahydroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxo-tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you optimize your reaction conditions and troubleshoot experimental hurdles effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has stalled, or my final yield is disappointingly low. What are the primary factors I should investigate?

A: Low conversion is a common issue that can typically be traced back to a few key parameters. Systematically evaluating the following aspects is the most efficient way to diagnose the problem:

  • Reagent Purity and Stoichiometry: Ensure that your starting materials, particularly the anthranilamide and carbonyl compound, are pure. Impurities can poison catalysts or participate in side reactions. Verify the stoichiometry; sometimes, a slight excess of one reagent can drive the reaction to completion.

  • Catalyst Activity: The choice and condition of the catalyst are critical. For acid-catalyzed reactions (e.g., using p-TsOH), ensure the acid is not hydrated.[1] For metal-catalyzed systems (e.g., Palladium), verify the oxidation state and ligand integrity.[2] If using a heterogeneous catalyst, ensure it has been properly activated and stored.[3] Running a control reaction without the catalyst is crucial to confirm its necessity and effectiveness.[3]

  • Reaction Atmosphere and Temperature: Many cyclization reactions are sensitive to air and moisture. The product, a dihydro-level compound, can be susceptible to oxidation, especially at higher temperatures.[3] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. Temperature optimization is also key; while some modern methods work at room temperature, many classical syntheses require reflux to overcome activation barriers.[3][4]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway. Aprotic solvents like acetonitrile (MeCN), toluene, and THF are commonly used.[1][4] A solvent screen is often a worthwhile optimization step.

Problem: Formation of Side Products

Q: I'm observing a significant amount of an uncyclized urea or amide intermediate in my crude NMR. How can I promote the final ring-closing step?

A: The accumulation of the uncyclized intermediate is a classic sign that the final intramolecular cyclization is the rate-limiting step or is not favored under the current conditions. This is a frequent challenge, particularly in multi-step or tandem reactions.

  • The Role of Additives: The addition of a promoter for the cyclization step is often highly effective. Molecular iodine (I₂) has been shown to be an excellent mediator for this type of sp³ C-H amination, leading to the desired fused quinazolinone.[4] In one study, switching from a reaction condition that yielded 80% of the uncyclized urea product to one including 1.5 equivalents of iodine resulted in an 80% yield of the desired cyclized product.[2]

  • Acid Catalysis: For syntheses starting from anthranilamides and aldehydes, a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) is essential to catalyze the initial condensation and the subsequent cyclization.[1]

  • Dehydration: Since the cyclization is a condensation reaction that releases water, removing water via a Dean-Stark trap or using a dehydrating agent can help shift the equilibrium towards the product.

Q: My mass spectrometry data shows peaks that do not correspond to my starting material, intermediate, or product. What are the most common side reactions?

A: Unanticipated side products can complicate purification and reduce yield. Common culprits include:

  • Oxidation: The desired tetrahydroquinazoline can be oxidized to the more aromatic quinazolinone, especially if the reaction is run at high temperatures for extended periods or exposed to air during work-up.[3] If this is undesirable, use an inert atmosphere and minimize reaction time.

  • Dimerization: Starting materials or reactive intermediates can sometimes dimerize, especially at high concentrations.

  • Over-alkylation/acylation: If using protecting groups or multi-functionalized substrates, ensure reaction conditions are selective to avoid unwanted reactions at other sites.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and an aldehyde?

A: This is a cornerstone reaction that proceeds via a two-stage acid-catalyzed pathway. First, the primary amine of the anthranilamide performs a nucleophilic attack on the protonated aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). In the second stage, the amide nitrogen acts as an intramolecular nucleophile, attacking the imine carbon to form the six-membered ring and yield the final product after proton transfer.[1][5]

Reaction_Mechanism A Anthranilamide + Aldehyde (R-CHO) B Schiff Base (Imine) Intermediate A->B Condensation H2O_out1 - H₂O C 2,3-Dihydroquinazolin-4(1H)-one B->C Intramolecular Cyclization H2O_out2 - H+ Catalyst H+ Catalyst (e.g., p-TsOH) Catalyst->A protonates aldehyde

Caption: Acid-catalyzed formation of 2,3-dihydroquinazolin-4(1H)-ones.

Q: How do I select the optimal catalyst and solvent for my synthesis?

A: The ideal catalyst and solvent are highly dependent on the specific reaction pathway you are employing. The best approach is empirical, guided by literature precedents.

  • For Iodine-Mediated C-H Amination: This powerful method typically uses molecular iodine (I₂) as the promoter/catalyst and a base like potassium carbonate (K₂CO₃). A solvent screen in one study found that acetonitrile (MeCN) provided significantly better yields than toluene, THF, or dioxane.[4]

  • For One-Pot Condensation/Oxidation: This common route uses an acid catalyst (like p-TsOH) for the initial cyclocondensation, followed by an oxidant (like PIDA - phenyliodine diacetate) to form the fully aromatic 4(3H)-quinazolinone.[1] Tetrahydrofuran (THF) was found to be the optimal solvent for this sequence.[1]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 offer advantages in terms of easy separation and reusability. They have been used effectively for the condensation of anthranilamide with aldehydes and ketones.[5]

The following table summarizes optimization data from an iodine-mediated synthesis of a quinazolinone-fused tetrahydroisoquinoline, demonstrating the impact of different parameters.

EntryCatalyst/Additive (equiv.)Base (equiv.)SolventTemp (°C)Yield (%)
1I₂ (1.5)K₂CO₃ (3)TolueneReflux18
2I₂ (1.5)K₂CO₃ (3)DioxaneReflux25
3I₂ (1.5)K₂CO₃ (3)THFReflux33
4I₂ (1.5) K₂CO₃ (3) MeCN Reflux 85
5I₂ (1.5)Cs₂CO₃ (3)MeCNReflux76
6I₂ (1.5)No BaseMeCNReflux< 5
7NIS (1.5)K₂CO₃ (3)MeCNReflux41

Data adapted from a study on iodine-mediated sp³ C-H amination.[4]

Section 3: Experimental Protocols

Protocol 1: Iodine-Mediated Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines

This protocol is based on a reported iodine-mediated intramolecular sp³ C-H amination.[4]

  • To a round-bottom flask, add the 2-aminobenzamide substrate (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and molecular iodine (I₂, 1.5 equiv).

  • Add acetonitrile (MeCN) as the solvent (typically 0.1 M concentration).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-oxo-tetrahydroquinazoline derivative.

Protocol 2: One-Pot Synthesis of 4(3H)-Quinazolinones from Anthranilamides and Aldehydes

This protocol involves an acid-catalyzed cyclocondensation followed by an in-situ oxidation.[1]

  • Dissolve the anthranilamide (1.0 equiv) and the aldehyde (1.2 equiv) in tetrahydrofuran (THF) in a round-bottom flask.

  • Add p-toluenesulfonic acid (p-TsOH, 20 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor the formation of the dihydroquinazoline intermediate by TLC.

  • Once the formation of the intermediate is complete, add phenyliodine diacetate (PIDA, 1.2 equiv) to the reaction mixture in one portion.

  • Continue stirring at room temperature until the oxidation is complete (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4(3H)-quinazolinone.

Section 4: Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach can quickly identify the root cause. The following flowchart outlines a logical troubleshooting sequence.

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

References

  • - ResearchGate.

  • - MDPI.

  • - Jazan University.

  • - The Journal of Organic Chemistry.

  • - PubMed.

  • - Journal of Medicinal Chemistry.

  • - MDPI.

  • - MDPI.

  • - Organic Chemistry Portal.

  • - ACS Omega via PMC.

  • - Arkivoc.

  • - MDPI.

  • - BenchChem.

Sources

Preventing N-oxide byproduct formation in quinazoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-oxide Byproduct Formation Ticket ID: QNZ-OX-PREV-001 Status: Active Guide

Diagnostic & Triage

Is this the right guide for you? Quinazoline N-oxides are polar impurities that often co-elute with the desired product or complicate biological assays due to potential metabolic toxicity. They typically arise during oxidative transformations (e.g., sulfide-to-sulfone conversion) or improper storage.

Symptom Check:

  • LC-MS: Observation of a persistent M+16 peak alongside your product mass.

  • NMR: Downfield shift of the H-2 and H-4 protons (typically

    
     +0.2 to +0.5 ppm shift relative to the parent quinazoline).
    
  • TLC: Appearance of a more polar spot (lower

    
    ) that stains strongly with Dragendorff’s reagent.
    
Troubleshooting Logic Flow

Use the following decision tree to determine the root cause and immediate solution.

DiagnosticFlow Start Start: M+16 Impurity Detected Step1 Did you use an oxidant? (mCPBA, H2O2, Oxone) Start->Step1 Step2 Check Solvent Quality Step1->Step2 No ResultA Cause: Non-selective Oxidation Action: See Module A (Protonation) Step1->ResultA Yes Step3 Is the solvent THF or Dioxane? Step2->Step3 ResultB Cause: Solvent Peroxides Action: See Module B (Stabilizers) Step3->ResultB Yes (Peroxides) ResultC Cause: Air Oxidation Action: Store under Argon Step3->ResultC No Remediation Product already contaminated? Action: See Module C (Deoxygenation) ResultA->Remediation ResultB->Remediation

Figure 1: Diagnostic logic for identifying the source of N-oxide contamination.

Root Cause Analysis: The "Basic" Trap

The quinazoline ring contains two nitrogen atoms (N1 and N3). The N1 nitrogen is moderately basic (


) and possesses a lone pair that is susceptible to electrophilic attack.

When you employ strong oxidants (like mCPBA ) to oxidize a sulfide side-chain, the reagent cannot distinguish between the sulfur atom and the quinazoline nitrogen. This lack of chemoselectivity leads to the formation of the N-oxide byproduct.

The Mechanistic Fix: To prevent this, we must "mask" the nitrogen lone pair. By conducting the oxidation in acidic media, the quinazoline nitrogen becomes protonated (


).[1] The resulting positive charge creates a strong electrostatic repulsion against the electrophilic oxidant, effectively shielding the ring while allowing the neutral sulfide side-chain to react.

Troubleshooting Modules

Module A: The "Acid Shield" Protocol (Prevention)

Scenario: You need to oxidize a sulfide to a sulfone/sulfoxide, but mCPBA is N-oxidizing the ring. Solution: Use a Protonation-Protection Strategy.[1]

ParameterStandard Condition (Risk)Protected Condition (Safe)
Reagent mCPBA (DCM)mCPBA + TFA (1:1 equiv)
Species Neutral Quinazoline (Nucleophilic)Quinazolinium Salt (Electrophile-resistant)
Selectivity Low (S-oxidation + N-oxidation)High (S-oxidation only)

Protocol 1: TFA-Buffered Oxidation

  • Dissolution: Dissolve the quinazoline-sulfide (1.0 equiv) in DCM.

  • Protection: Add Trifluoroacetic acid (TFA) (1.1 to 1.5 equiv). Note: Ensure the solution is acidic (pH < 2).

  • Oxidation: Cool to 0°C. Add mCPBA (1.0–1.1 equiv for sulfoxide, 2.2 equiv for sulfone) portion-wise.

  • Workup (Critical):

    • Quench with saturated aqueous

      
       (destroys excess peroxide).
      
    • Neutralize carefully with saturated

      
       (deprotonates the ring to recover the free base).
      
    • Extract with DCM.

Protocol 2: The Oxone Alternative If acid sensitivity is a concern for other functional groups, switch to Oxone® (Potassium peroxymonosulfate). Oxone is highly selective for sulfur over nitrogen in aqueous/alcoholic solvents.

  • Method: Suspend substrate in MeOH/Water (1:1). Add Oxone (0.5 equiv for sulfoxide). Stir at RT.

Module B: Solvent & Environmental Control

Scenario: N-oxide appears in the sample after storage or reaction in ether solvents. Cause: Autoxidation via solvent peroxides.

Corrective Actions:

  • Solvent Audit: Test THF and 1,4-Dioxane for peroxides using Quantofix® strips before use.

  • Scavengers: If using THF, ensure it is BHT-stabilized.

  • Substitution: Switch to Acetonitrile (MeCN) or DMF for reactions requiring heating, as these solvents are resistant to peroxide formation.

Module C: Remediation (Deoxygenation)

Scenario: The N-oxide impurity is already present. You need to salvage the batch. Solution: Deoxygenation using Phosphorus Trichloride (


).[2]

Why


? 
Unlike 

(which can chlorinate the ring at C4),

acts as a mild reducing agent, abstracting the oxygen atom to form

as a byproduct, restoring the parent quinazoline.

Protocol 3:


 Deoxygenation 
  • Setup: Dissolve the crude mixture containing N-oxide in anhydrous Ethyl Acetate or DCM.

  • Addition: Cool to 0°C. Add

    
     (1.2 equiv) dropwise.
    
  • Reaction: Allow to warm to RT. Monitor by TLC (N-oxide spot should disappear).

  • Quench: Pour into ice-water containing

    
     (alkaline hydrolysis of phosphorus byproducts).
    
  • Isolation: Extract with EtOAc. The organic layer contains the deoxygenated quinazoline.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Sulfur oxidation and the unwanted Nitrogen oxidation, and how protonation blocks the unwanted path.

Mechanism Substrate Quinazoline-Sulfide (N-Lone Pair Available) Acid Add TFA (H+) Substrate->Acid NOxide N-Oxide Byproduct (Impurity) Substrate->NOxide Electrophilic Attack on N Protonated Protonated Quinazoline (N-Lone Pair Blocked) Acid->Protonated Sulfone Desired Sulfone (Product) Protonated->Sulfone Oxidant attacks S only Oxidant Oxidant (mCPBA) Path1 Direct Oxidation (No Acid) Path2 Protected Oxidation

Figure 2: Mechanistic pathway showing how protonation (Acid Shield) prevents electrophilic attack on the nitrogen.

Frequently Asked Questions (FAQ)

Q: Can I use Hydrogen Peroxide (


) instead of mCPBA? 
A: 

is generally less selective than mCPBA and often requires metal catalysts (like Sodium Tungstate) to be effective. However, Tungstate-catalyzed oxidations are notorious for N-oxidizing nitrogen heterocycles [1]. Stick to Oxone or mCPBA/TFA for better control.

Q: My N-oxide is not reducing with


. What else can I try? 
A:  If 

fails, you can try Triphenylphosphine (

)
in refluxing toluene.

abstracts the oxygen to form

(Triphenylphosphine oxide). This method is milder but requires higher temperatures.

Q: Will the TFA protection method affect acid-sensitive groups like Boc or acetals? A: Yes. If your molecule contains acid-labile protecting groups, you cannot use the TFA method. In this case, use Oxone in a buffered aqueous solution (pH 7) or Sodium Periodate (


) , which works at neutral pH.

References

  • Review on Quinazoline 3-Oxides Synthesis & Transformation. Source: National Institutes of Health (PMC). Relevance: Details the susceptibility of quinazolines to N-oxidation by mCPBA and H2O2/Tungstate. URL:[Link]

  • Chemoselective Oxidation of Sulfides. Source: Journal of the American Chemical Society (via ACS Publications). Relevance: Discusses selectivity issues between sulfur and nitrogen heteroatoms. URL:[Link]

  • m-CPBA Oxidation Mechanisms. Source: Master Organic Chemistry. Relevance: Fundamental mechanism of electrophilic oxidation relevant to N-oxide formation. URL:[Link]

Sources

Managing poor solubility of reactants in tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroquinazoline Synthesis

Introduction: The Solubility Challenge in Tetrahydroquinazoline Synthesis

Tetrahydroquinazolines are a vital class of N-heterocycles, forming the core scaffold of numerous natural products and pharmaceutically active compounds.[1] Their synthesis, often accomplished through variations of cyclocondensation reactions similar in principle to the Pictet-Spengler reaction, is a cornerstone of medicinal chemistry.[1][2] However, a frequent and formidable obstacle encountered in the laboratory is the poor solubility of one or more reactants in common organic solvents. This issue can lead to heterogeneous mixtures, sluggish or incomplete reactions, low yields, and purification difficulties.[3]

This guide is designed to serve as a dedicated technical resource for researchers facing this challenge. It provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions, moving from simple adjustments to advanced strategies. Our goal is to empower you to diagnose and overcome solubility-related hurdles, enabling the efficient and successful synthesis of your target tetrahydroquinazoline derivatives.

Troubleshooting Guide: Addressing Poor Reactant Solubility

This section is structured in a question-and-answer format to directly address the common problems you may encounter during your experiments.

Q1: My starting materials are not dissolving in the chosen solvent. What are my initial steps?

A1: This is the most common starting point for solubility issues. A systematic approach is crucial before resorting to more complex methods.

  • Step 1: Re-evaluate Your Solvent Choice. The principle of "like dissolves like" is your first guide.[4] If your reactants are highly polar, consider more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). For less polar substrates, solvents like toluene or dioxane might be more appropriate.[3] Reviewing literature for syntheses of analogous structures can provide an excellent starting point.[5]

  • Step 2: Increase the Temperature. For most solid and liquid solutes, solubility increases with temperature.[6][7] This is because heating provides the necessary kinetic energy for solvent molecules to more effectively break apart the solute's intermolecular forces.[6][8] Try gradually increasing the reaction temperature in 10-15°C increments while monitoring for dissolution. Be mindful that higher temperatures can also accelerate side reactions or cause degradation of sensitive compounds.[3][9]

  • Step 3: Reduce Particle Size. If dealing with a solid reactant, reducing its particle size increases the surface area available for solvation, which can significantly enhance the rate of dissolution.[4] Grinding the material with a mortar and pestle before adding it to the reaction vessel is a simple and effective technique.[10]

Q2: The reaction is slow and gives a low yield, even though the reactants seem to dissolve with heating. What's happening?

A2: This often indicates that while you have achieved dissolution, the concentration of the dissolved species is too low for an efficient reaction rate.[4] The reaction rate is dependent on the concentration of the reactants in the solution phase.[9]

  • Solution: Employ a Co-solvent System. A co-solvent is a secondary solvent added in a small-to-moderate amount to a primary solvent to modify its properties.[11][12] This is a powerful technique when a single solvent is ineffective.[5] By mixing two miscible solvents, you can fine-tune the polarity of the medium to better accommodate all reactants.[5][] For example, if your primary solvent is toluene but one reactant is too polar, adding a percentage of a more polar co-solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can create a homogeneous solution and accelerate the reaction.[14][15]

Q3: My reactants are in two immiscible liquid phases (e.g., aqueous and organic). How can I make them react?

A3: This is a classic heterogeneous reaction problem where the reactants cannot interact because they are physically separated.

  • Solution: Use a Phase-Transfer Catalyst (PTC). A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[4][16][17] Typically, a PTC, such as a quaternary ammonium or phosphonium salt, forms an ion pair with a reactant in the aqueous phase.[16][18] This new ion pair is sufficiently lipophilic to dissolve in the organic phase, where it can react with the other starting material.[18][19] This method avoids the need for harsh conditions or expensive solvents that dissolve all reactants.[17]

Q4: I've tried changing solvents, increasing temperature, and using co-solvents, but my solid reactant remains stubbornly insoluble. What advanced techniques can I try?

A4: When standard methods fail, several advanced techniques can be employed to tackle severe solubility challenges.

  • Option 1: Sonication (Ultrasonication). The application of high-frequency sound waves (ultrasound) can dramatically aid dissolution.[4] The process, known as acoustic cavitation, creates and collapses microscopic bubbles, generating intense local heating, pressure, and mechanical agitation.[20][21] This energy can break down intermolecular interactions in the solid lattice, promoting its dissolution into the solvent.[4][22] Many reactions that are sluggish or fail under silent conditions can be significantly accelerated with sonication.[23][24]

  • Option 2: Mechanochemistry (Ball Milling). This solvent-free or minimal-solvent technique involves grinding the solid reactants together in a specialized ball mill.[25] The mechanical energy from the grinding process can induce chemical reactions directly in the solid state, completely bypassing the need for a solvent.[26][27][28] This is an exceptionally powerful and green chemistry approach for otherwise intractable solubility problems and is gaining traction for the synthesis of N-heterocycles.[25][26][29][30][31]

Decision Workflow for Solubility Issues

The following diagram outlines a logical progression for troubleshooting poor reactant solubility in your tetrahydroquinazoline synthesis.

Solubility_Troubleshooting Start Problem: Poor Reactant Solubility SolventScreen Step 1: Solvent Screening (Like Dissolves Like) Start->SolventScreen Initial Approach PTC Alternative for Immiscible Phases: Phase-Transfer Catalysis (PTC) Start->PTC If reactants are in immiscible phases Temp Step 2: Adjust Temperature (Increase Heat) SolventScreen->Temp If still insoluble Success Success: Homogeneous Reaction SolventScreen->Success Soluble CoSolvent Step 3: Use Co-Solvent System (e.g., Toluene/DMF) Temp->CoSolvent If low concentration or still insoluble Temp->Success Soluble Advanced Step 4: Advanced Techniques CoSolvent->Advanced If all else fails CoSolvent->Success Soluble PTC->Success Reaction Proceeds Sonication Sonication (Ultrasound) Advanced->Sonication Mechanochem Mechanochemistry (Ball Milling) Advanced->Mechanochem Sonication->Success Reaction Proceeds Mechanochem->Success Reaction Proceeds

Caption: A decision tree for troubleshooting poor reactant solubility.

Summary of Troubleshooting Strategies

StrategyPrinciple of OperationKey AdvantagesConsiderations
Solvent/Temperature Adjustment Matches solvent polarity to reactants; increases kinetic energy to overcome lattice energy.Simple, requires no special equipment, easy to implement.May not be sufficient for highly insoluble compounds; high temperatures can cause degradation.[3]
Co-Solvent System Modulates the overall polarity of the solvent medium to dissolve all reactants.[11]Highly effective, allows for fine-tuning of solvent properties.Requires careful selection of miscible solvents; can complicate solvent removal during workup.
Phase-Transfer Catalysis (PTC) A catalyst shuttles a reactant across a phase boundary to allow a reaction to occur.[16][17]Excellent for heterogeneous liquid-liquid or solid-liquid systems; often uses water, reducing organic solvent waste.[17]Requires an appropriate catalyst; catalyst may need to be removed from the final product.
Sonication (Ultrasound) High-energy sound waves create acoustic cavitation, which physically breaks down solids and enhances mass transfer.[20][21]Can significantly accelerate reactions; effective for heterogeneous systems.[23]Requires an ultrasonic bath or probe; can be difficult to scale up uniformly.
Mechanochemistry (Ball Milling) Mechanical energy induces reactions in the solid state, eliminating the need for a solvent.[25][26]"Green" solvent-free approach; can enable reactions that are impossible in solution.[31]Requires a specialized ball mill; reaction monitoring can be more challenging.

Detailed Experimental Protocols

Protocol 1: Co-Solvent Titration for a Homogeneous Reaction

This protocol is used when a single solvent is insufficient to dissolve all reactants.

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer, add the reactant that is soluble in your primary, less-polar solvent (e.g., toluene). Add the primary solvent and begin stirring.

  • Add Insoluble Reactant: Add the second, poorly soluble reactant to the stirring mixture. You will observe a heterogeneous suspension.

  • Co-solvent Titration: Using a graduated pipette, add a small volume (e.g., 1-2% of the total reaction volume) of a polar, miscible co-solvent (e.g., DMF, DMSO) in which the second reactant is highly soluble.[5]

  • Observe and Iterate: Allow the mixture to stir for 5-10 minutes. If the solid has not fully dissolved, continue adding the co-solvent in small, incremental portions (1-2% v/v at a time).

  • Initiate Reaction: Once a homogeneous solution is achieved, proceed with the addition of any other reagents (e.g., acid catalyst for a Pictet-Spengler type reaction) and adjust the temperature as required by your synthetic procedure.[32]

  • Monitoring: Monitor the reaction to completion using an appropriate technique like TLC or LC-MS.

Protocol 2: Using Sonication to Assist a Heterogeneous Reaction

This protocol is useful when a solid reactant has very low solubility, and you want to enhance the reaction rate without resorting to very high temperatures.

  • Preparation: Combine all reactants and the chosen solvent in a thick-walled reaction vessel (e.g., a round-bottom flask or a thick-walled test tube). Ensure the vessel is not more than half full.

  • Sonication Setup: Place the reaction vessel into an ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the level of the reaction mixture inside the vessel.[4]

  • Operation: Turn on the sonicator. You will observe cavitation and agitation within the reaction mixture. Note that sonication can generate heat, so monitor the bath temperature and add cold water or ice as needed to maintain the desired reaction temperature.

  • Monitoring: Periodically pause the sonication, take an aliquot of the reaction mixture (allowing any suspended solids to settle first), and analyze it by TLC or LC-MS to track the progress of the reaction.[20]

  • Workup: Once the reaction is complete, proceed with the standard workup and purification procedure.

Frequently Asked Questions (FAQs)

  • Q: Can the choice of solvent affect the regioselectivity of the reaction?

    • A: Yes, absolutely. In reactions like the Pictet-Spengler, the solvent can play a critical role in directing the outcome. For instance, protic solvents can stabilize charged intermediates differently than aprotic solvents, potentially favoring one cyclization pathway over another (e.g., ortho vs. para substitution).[33] It is essential to consider this when screening solvents, as the "best" solvent for solubility may not be the best for selectivity.

  • Q: At what point should I abandon solubility enhancement and consider a different synthetic route?

    • A: This is a judgment call based on efficiency and resources. If you have exhausted the primary troubleshooting steps (solvent screening, temperature, co-solvents) and advanced techniques like sonication are not yielding significant improvement, it may be time to reconsider your approach. Alternative routes, such as those using different starting materials or employing transition-metal-free conditions, might offer a more practical path forward.[34]

  • Q: Are there any "green" solvents that are effective for these types of reactions?

    • A: Yes, the field of green chemistry is continuously providing better alternatives. For certain cyclocondensation reactions, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to act as both the solvent and the catalyst, often leading to high yields and simple workups.[35] Additionally, techniques like phase-transfer catalysis (which can use water) and mechanochemistry (which is solvent-free) are inherently "greener" approaches.[17][36]

References

  • Ball Milling Promoted N-Heterocycles Synthesis. (2018). MDPI. Available at: [Link]

  • Mechanochemical Syntheses of N‑Containing Heterocycles with TosMIC. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (2021). PMC. Available at: [Link]

  • Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. (2020). ResearchGate. Available at: [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Available at: [Link]

  • Mechanochemical Syntheses of N‑Containing Heterocycles with TosMIC. (2021). ACS Publications. Available at: [Link]

  • 4 Common Ways Temperature Impacts Chemicals. (2024). Post Apple Scientific. Available at: [Link]

  • Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. (2017). Asian Journal of Chemistry. Available at: [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Available at: [Link]

  • Industrial Phase Transfer Catalysis. (2018). Scientific Update. Available at: [Link]

  • Ultrasound assisted Heterocycles Synthesis. (n.d.). Semantic Scholar. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021). Springer. Available at: [Link]

  • Cosolvent. (n.d.). ScienceDirect. Available at: [Link]

  • Green Chemistry: Use of Ultrasound in organic synthesis. (2020). YouTube. Available at: [Link]

  • How can we conduct reactions for insoluble materials? (2019). ResearchGate. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. (n.d.). SlideShare. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021). Hokkaido University. Available at: [Link]

  • Making the Insoluble Soluble for Organic Chemists. (2021). Technology Networks. Available at: [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023). ReAgent Chemical Services. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC. Available at: [Link]

  • Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. (2020). PMC. Available at: [Link]

  • The effect of temperature on rates of reaction. (2018). Chemguide. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC. Available at: [Link]

  • Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). (2016). RSC Publishing. Available at: [Link]

  • Lesson 6.4: Temperature and the Rate of a Chemical Reaction. (2024). American Chemical Society. Available at: [Link]

  • 14.9: The Effect of Temperature on Reaction Rates. (2023). Chemistry LibreTexts. Available at: [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Available at: [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). MDPI. Available at: [Link]

Sources

Strategies to avoid dimer formation in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Prevention of Dimerization and Oligomerization Impurities

Welcome to the Q-Synth Support Hub.

You have reached the Tier-3 Technical Support regarding quinazoline scaffold construction. Based on your query, you are encountering dimerization or homocoupling impurities. These are "silent killers" in drug development because they often co-elute with the target product or precipitate unpredictably, ruining yields of high-value intermediates like Gefitinib or Erlotinib analogs.

This guide treats your synthesis as a system. We will troubleshoot three specific "Dimer" scenarios common in medicinal chemistry:

  • The "Bridge" Dimer: Bis-alkylation during

    
     reactions with diamines.
    
  • The "Mirror" Dimer: Homocoupling during Palladium-catalyzed cross-couplings.

  • The "Polymer" Dimer: Self-condensation during the Niementowski core synthesis.

Ticket #101: Preventing Bis-Quinazoline Formation ( )

Status: Open Severity: High (Common in linker synthesis)

The Issue

You are reacting a 4-chloroquinazoline with a diamine (e.g., piperazine, ethylenediamine) to attach a solubilizing tail or a linker. Instead of the desired mono-substituted product, you isolate a bis-quinazoline (two quinazoline rings connected by the diamine).

The Diagnosis: Kinetic vs. Statistical Probability

In a standard addition (adding amine to quinazoline), the local concentration of the highly reactive 4-chloroquinazoline is high relative to the amine at the drop site. Once the first amine reacts, if the second amine remains nucleophilic, it immediately attacks another quinazoline molecule before mixing is complete.

Protocol: The "Reverse Addition" Strategy

To force mono-substitution, you must invert the statistical probability.

Step-by-Step Methodology:

  • Dissolve the Nucleophile (Diamine): Prepare a solution of the diamine (5.0 – 10.0 equivalents) in a polar aprotic solvent (DMF or DMAc). Why? High equivalents ensure that any quinazoline molecule encounters a free diamine, not a mono-substituted product.

  • Temperature Control: Cool the amine solution to 0°C. Why? Reduces the reaction rate, allowing for better mixing before reaction occurs.

  • Reverse Addition: Dissolve your 4-chloroquinazoline (1.0 equiv) in the minimum amount of solvent. Add this solution dropwise to the stirring amine solution over 30–60 minutes.

  • Workup: Because you used excess amine, the crude mixture will contain your product and unreacted diamine. These are easily separated by aqueous extraction (if the diamine is water-soluble) or column chromatography (the polarity difference between mono- and bis-products is usually significant).

Data: Impact of Equivalents on Dimer Formation

ConditionQuinazoline : Diamine RatioAddition Method% Mono-Product% Bis-Dimer
Standard 1 : 1.1Amine added to Q45%40%
Optimized 1 : 3.0Amine added to Q70%20%
High Precision 1 : 10.0Q added to Amine >92% <3%
Visualizing the Pathway

SNAr_Pathway Start 4-Chloroquinazoline + Diamine Mono Mono-Substituted Intermediate Start->Mono k1 (Fast) Excess Amine Favors This Dimer Bis-Quinazoline (Dimer Impurity) Mono->Dimer k2 (Slow) High Q Conc. Favors This Mono->Dimer Avoid by Reverse Addition

Caption: Kinetic pathway showing how high local concentration of quinazoline drives the secondary reaction (k2) to form the dimer.

Ticket #102: Eliminating Homocoupling in Suzuki Reactions

Status: Open Severity: Critical (Catalyst Poisoning)

The Issue

You are performing a Suzuki-Miyaura coupling to attach an aryl group to a halo-quinazoline. You observe homocoupling of the boronic acid (biaryl formation) or the quinazoline halide (biquinazoline), which depletes your starting material and complicates purification.

The Diagnosis: The Oxygen Leak

Palladium-catalyzed homocoupling is frequently driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) in the absence of the aryl halide, or promotes the "Glaser" type coupling of boronic acids. In quinazoline chemistry, the nitrogen atoms can also coordinate to Pd, altering the ligand sphere and slowing the transmetalation step, giving homocoupling a competitive advantage.

Troubleshooting Protocol

1. The "Freeze-Pump-Thaw" Standard Do not rely on simple nitrogen balloon purging.

  • Step A: Freeze the solvent (e.g., Toluene/Water mix) with liquid nitrogen.

  • Step B: Apply high vacuum to remove headspace gas.

  • Step C: Thaw under static inert gas. Repeat 3x.

  • Why: Removes dissolved oxygen that standard sparging misses.

2. Catalyst & Base Selection

  • Avoid: Simple Pd(PPh3)4 if homocoupling is high; it is air-sensitive.

  • Use: Pd(dppf)Cl2 or Pd(dtbpf)Cl2. The bidentate ferrocenyl ligands have a wide bite angle that accelerates reductive elimination of the cross product over the homo product.

  • Base: Switch from Carbonates (Na2CO3) to Phosphates (K3PO4). Phosphates often suppress boronic acid homocoupling.

3. The "Dummy" Ligand Trick If quinazoline dimerization persists, add 10-20 mol% of free ligand (e.g., PPh3 or the specific ligand in your catalyst) to the reaction. This saturates the Pd coordination sphere, preventing the formation of bridged Pd-dimers that often precede homocoupling.

Decision Tree: Solving Metal-Catalyzed Dimers

Suzuki_Troubleshoot Start Impurity Detected: Dimer/Homocouple CheckType Identify Dimer Type Start->CheckType TypeA Bi-Aryl (Boronic Dimer) CheckType->TypeA TypeB Bi-Quinazoline (Halide Dimer) CheckType->TypeB SolA 1. Degas (Freeze-Pump-Thaw) 2. Slow addition of Boronic Acid TypeA->SolA SolB 1. Switch to Pd(dppf)Cl2 2. Add free ligand (excess) TypeB->SolB

Caption: Diagnostic flow for identifying and treating the specific type of homocoupling in metal-catalyzed quinazoline functionalization.

Ticket #103: Core Synthesis (Niementowski) Oligomerization

Status: Open Severity: Moderate

The Issue

During the cyclization of anthranilic acid with formamide (Niementowski reaction) to form the quinazolin-4(3H)-one core, you observe dark, insoluble tars or dimers formed by self-condensation of the anthranilic acid.

The Diagnosis: Thermal Decomposition

The classical Niementowski reaction requires high temperatures (130–160°C). Prolonged heating causes the amino group of one anthranilic acid to attack the carboxylic acid of another, forming linear amides (dimers/trimers) rather than cyclizing with the formamide.

Protocol: Microwave-Assisted Synthesis

Modernize the protocol to favor intramolecular cyclization over intermolecular dimerization.

  • Reagents: Anthranilic acid (1 equiv) + Formamide (5 equiv).

  • Additive: Add 1.0 equiv of Ammonium Acetate (

    
    ). This acts as a dual catalyst/dehydrating agent.
    
  • Energy Source: Microwave irradiation (Single Mode).

  • Settings: 130°C for 10–15 minutes (vs. 6–12 hours thermal).

  • Mechanism: Rapid dielectric heating activates the formamide condensation faster than the anthranilic acid self-coupling can occur.

References & Verification
  • Bis-Quinazoline Formation (

    
    ): 
    
    • Source: Hichri, S., & Abderrahim, R. (2016). "A Convenient Synthesis of Quinazolines Dimers Derivatives." Heterocyclic Letters.

    • Relevance: Details the synthesis of bridged dimers and confirms the reaction pathway of diamines with anthranilonitriles/quinazolines.

  • Gefitinib Impurity Profile:

    • Source:New Drug Approvals (2015). "Gefitinib Synthesis and Impurities."

    • Relevance: Identifies N-alkylated impurities and "dimer-like" side products in the synthesis of EGFR inhibitors.

  • Homocoupling in Suzuki Reactions:

    • Source: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions."

    • Relevance: Explains the mechanism of Pd(II) mediated homocoupling due to oxygen and ligand effects.[1]

  • Niementowski Troubleshooting:

    • Source: BenchChem Technical Guides. "Troubleshooting common side reactions in quinazoline synthesis."

    • Relevance: Discusses temperature control and microwave methods to prevent polymerization/decomposition.

End of Technical Support Guide. For further assistance, please submit a log of your HPLC impurity profile.

Sources

Technical Support Center: Optimizing Catalyst Selection for Palladium-Catalyzed Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments. The focus is on providing practical, experience-based insights to optimize your catalyst selection and reaction conditions for successful quinazoline synthesis.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you may encounter during your palladium-catalyzed quinazoline synthesis reactions.

Guide 1: Low to No Reaction Conversion

Question: My palladium-catalyzed quinazoline synthesis is showing low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent challenge in palladium-catalyzed cross-coupling reactions.[1][2] A systematic approach is essential to pinpoint the root cause. The issue can often be traced to the catalyst system, reaction conditions, or the integrity of the starting materials.

Initial Checks & Solutions:

  • Integrity of Starting Materials and Reagents:

    • Purity: Ensure all your reagents, including the substrate, catalyst, ligand, and any additives, are of high purity. Impurities can act as catalyst poisons or lead to undesirable side reactions.[2] If you suspect impurities, consider purifying your starting materials. Recrystallization or column chromatography are effective for solids, while distillation is suitable for liquids.

    • Air and Moisture Sensitivity: Many palladium catalysts and ligands are sensitive to air and moisture.[2] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, degassed solvents.

  • Catalyst Activity and Integrity:

    • Catalyst Degradation: Palladium catalysts can degrade over time, particularly with improper storage.[2] Always use a fresh batch of catalyst or a well-stored, trusted sample.

    • Catalyst Loading: The amount of catalyst is critical. While a higher loading might seem beneficial, it can sometimes promote side reactions. Conversely, too low a loading may result in a sluggish or incomplete reaction.[2] Screening a range of catalyst loadings is often necessary to find the optimal concentration.

    • Pre-catalyst Activation: When using Pd(II) sources like Pd(OAc)₂, they need to be reduced in situ to the active Pd(0) species. This process can be facilitated by phosphine ligands or by the homocoupling of organometallic reagents.[3] If you suspect issues with catalyst activation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

Guide 2: Formation of Undesired Byproducts

Question: My reaction is producing significant amounts of byproducts, such as homocoupled products or N-oxides. How can I minimize their formation?

Answer: The formation of byproducts is a common issue that can often be resolved by fine-tuning the reaction conditions and catalyst system.

Troubleshooting Strategies:

  • Homocoupling of Boronic Acids (in Suzuki-type couplings):

    • Cause: Homocoupling often occurs in the presence of Pd(II) species and oxygen.[3]

    • Solution: Ensure your reaction mixture is thoroughly degassed to remove oxygen. Using a Pd(0) source directly can also mitigate this side reaction. If using a Pd(II) pre-catalyst, ensure conditions are favorable for its rapid reduction to Pd(0).[3]

  • Oxidation of the Quinazoline Nitrogen (N-oxide formation):

    • Cause: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, especially when using certain oxidants or in the presence of air.[4]

    • Solution: Conduct the reaction under a strictly inert atmosphere. If an oxidant is required for a specific transformation, use the stoichiometric amount and consider employing a milder oxidant.[4]

  • Dimerization or Polymerization:

    • Cause: If starting materials have multiple reactive sites, or if reaction conditions favor intermolecular reactions, dimerization or polymerization can occur.[4]

    • Solution: Using high dilution conditions can favor the desired intramolecular cyclization over intermolecular reactions.[4] Also, ensure the purity of your starting materials to avoid bifunctional impurities.

Guide 3: Poor Regioselectivity in Polyhalogenated Substrates

Question: I am working with a polyhalogenated quinazoline, and the cross-coupling is not occurring at the desired position. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the cross-coupling of polyhalogenated heterocycles is a significant challenge. The outcome is often determined by the relative reactivity of the different carbon-halogen bonds.

Strategies for Controlling Regioselectivity:

  • Understanding Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > OTf ≈ Br > Cl.[1] This inherent reactivity difference can often be exploited to achieve selective coupling. For 2,4-dichloroquinazolines, substitution typically occurs preferentially at the more electrophilic C-4 position.[5]

  • Catalyst and Ligand Choice: The choice of ligand can significantly influence the regioselectivity. Bulky, electron-rich phosphine ligands can sometimes alter the typical reactivity patterns by influencing the steric environment around the palladium center.

  • Sequential Cross-Coupling: A powerful strategy is to perform sequential cross-couplings. This involves reacting the most reactive site first under one set of conditions, and then modifying the conditions to react the less reactive site.[5]

  • Protecting/Deactivating Groups: In some cases, a temporary deactivation of a more reactive position can be employed. For example, a thioether can be used to temporarily block the C-4 position of a quinazoline, allowing for selective reaction at C-2. The thioether can then be removed or replaced in a subsequent step.[5]

Section 2: Optimizing Your Catalyst System

The success of a palladium-catalyzed quinazoline synthesis is highly dependent on the careful selection of the palladium source and the appropriate ligand.

Palladium Pre-catalysts

A variety of palladium sources can be used, each with its own advantages and disadvantages.

Palladium SourceCommon Oxidation StateNotes
Pd(OAc)₂Pd(II)Common and relatively stable, requires in situ reduction.[6]
Pd₂(dba)₃Pd(0)A good source of Pd(0), but can be air-sensitive.[6]
Pd(PPh₃)₄Pd(0)A stable and widely used Pd(0) catalyst.
PdCl₂(dppf)Pd(II)An air-stable pre-catalyst that is often effective.[7]
Ligand Selection

The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.

Ligand ClassExamplesKey Characteristics
Monodentate PhosphinesPPh₃, P(t-Bu)₃Basic ligands, often used in fundamental cross-coupling reactions.
Bidentate Phosphinesdppf, XantphosOffer increased stability to the catalyst complex. Xantphos is often effective in C-N and C-O bond formation.[6]
Biaryl PhosphinesSPhos, XPhosBulky and electron-rich, these ligands are highly effective for challenging couplings, including those with aryl chlorides.[6][8]

Experimental Protocol: Ligand Screening

To identify the optimal ligand for your specific reaction, a systematic screening process is recommended.

  • Setup: Prepare a series of small-scale reactions in parallel, each with a different ligand. Keep all other reaction parameters (catalyst source, base, solvent, temperature) constant.

  • Execution: Run the reactions under an inert atmosphere for a set period.

  • Analysis: Monitor the progress of each reaction by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Evaluation: Compare the yields and purity of the product from each reaction to identify the most effective ligand.

Section 3: Reaction Parameters

Beyond the catalyst system, other reaction parameters have a profound impact on the outcome of your synthesis.

The Role of Base and Solvent
  • Base: The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating nucleophiles in Buchwald-Hartwig aminations.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOt-Bu). The choice of base can significantly affect the reaction rate and yield. Cesium carbonate (Cs₂CO₃) is often a good choice for C-N coupling reactions.[6]

  • Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Common solvents for palladium-catalyzed cross-couplings include toluene, dioxane, THF, and DMF.[1] The polarity of the solvent can influence the reaction rate and selectivity.

Section 4: Mechanistic Insights & Visualizations

A fundamental understanding of the reaction mechanism can aid in troubleshooting and optimization.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[9][10]

Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-X R-Pd(II)L_n-X Pd(0)L_n->R-Pd(II)L_n-X Oxidative Addition (R-X) R-Pd(II)L_n-R' R-Pd(II)L_n-R' R-Pd(II)L_n-X->R-Pd(II)L_n-R' Transmetalation (R'-M) R-Pd(II)L_n-R'->Pd(0)L_n Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow

When encountering a problematic reaction, a logical troubleshooting workflow can help to systematically identify and resolve the issue.

Troubleshooting Workflow cluster_start Problem Identification cluster_reagents Reagent & Material Integrity cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_end Resolution Start Low Yield or No Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckInert Ensure Inert Atmosphere & Dry Solvents Start->CheckInert CheckCatalyst Verify Catalyst Activity (Use Fresh Catalyst) CheckPurity->CheckCatalyst CheckInert->CheckCatalyst ScreenLigands Screen Different Ligands CheckCatalyst->ScreenLigands VaryLoading Vary Catalyst Loading ScreenLigands->VaryLoading ScreenBases Screen Different Bases VaryLoading->ScreenBases ScreenSolvents Screen Different Solvents ScreenBases->ScreenSolvents VaryTemp Vary Temperature ScreenSolvents->VaryTemp Success Successful Reaction VaryTemp->Success

Caption: A systematic workflow for troubleshooting problematic reactions.

References

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (n.d.).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (2024, May 16).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15).
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem. (n.d.).
  • Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). - ResearchGate. (n.d.).
  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. (2012, July 20).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (n.d.).
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3).
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (n.d.).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.).
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (n.d.).
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (2026, February 1).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2012, November 19).
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.).
  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives - Organic Chemistry Portal. (n.d.).
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC. (n.d.).

Sources

Improving purification efficiency of polar quinazoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Quinazoline Carboxylic Acids

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your quinazoline carboxylic acid is streaking on silica, crashing out on the column, or refusing to dissolve in anything but DMSO. These molecules are "zwitterionic nightmares"—possessing a basic nitrogen (quinazoline core, pKa ~1.9–3.5) and an acidic tail (carboxylic acid, pKa ~3.5–4.5).

This guide abandons generic advice. We will treat your purification as a logic-gated system based on the specific physicochemical properties of these heterocycles.

Module 1: The Solubility Paradox & Sample Loading

The Problem: Quinazoline carboxylic acids often exhibit "brick-dust" insolubility—insoluble in non-polar solvents (Hexane/DCM) but sparingly soluble in polar protic solvents, leading to massive band broadening if liquid-loaded.

The Solution: Dry Loading. Do not attempt to liquid-load using strong solvents like DMF or DMSO; this will cause the compound to elute immediately or streak across the entire column.

Protocol: Adsorption on Celite 545

  • Dissolution: Dissolve your crude mixture in the minimum amount of THF, DMF, or DMSO. If heating is required, do not exceed 60°C to avoid decarboxylation.

  • Adsorption: Add Celite 545 (diatomaceous earth) at a ratio of 1:2 (Crude Mass : Celite Mass).

  • Evaporation: Remove the solvent.

    • For THF: Rotary evaporator at 40°C.

    • For DMF/DMSO: Use a Genevac or high-vacuum line. Critical: The resulting powder must be free-flowing. Any residual high-boiling solvent will ruin the separation.

  • Loading: Pack the dry powder into a solid load cartridge (SLS) or pour it directly on top of the pre-equilibrated column piston.

Visual Workflow: Dry Loading Logic

DryLoading Start Crude Mixture Solvent Dissolve in Min. DMF/DMSO Start->Solvent Mix Add Celite 545 (1:2 Ratio) Solvent->Mix Evap High Vac/Lyophilize (Remove Solvent) Mix->Evap Check Is Powder Free-Flowing? Evap->Check Load Load on Column Check->Load Yes Retry Dry Longer Check->Retry No Retry->Evap

Caption: Logic flow for preparing a dry-load cartridge to prevent band broadening caused by high-boiling injection solvents.

Module 2: Chromatography Optimization (The Separation)

The Problem: Tailing. On standard silica, the acidic carboxyl group interacts with silanols (Si-OH), while the basic quinazoline nitrogen can also hydrogen bond. This "dual-stickiness" results in peaks that never finish eluting.

The Solution: Mobile Phase Modifiers. You must suppress the ionization of the carboxylic acid to keep it in its neutral, less polar form.

Method A: Normal Phase (Silica)
  • Stationary Phase: Spherical Silica (20–40 µm).

  • Mobile Phase: DCM / Methanol.

  • The Modifier: Add 1% Acetic Acid (AcOH) to both solvent bottles.

    • Why? AcOH (pKa 4.76) ensures the quinazoline carboxylic acid (pKa ~4) remains protonated (neutral COOH), reducing silanol interaction [1].

  • Gradient: 0% to 10% MeOH in DCM over 15 CV (Column Volumes).

Method B: Reverse Phase (C18) – Highly Recommended

For polar quinazolines, Reverse Phase (RP) is superior because it avoids the strong adsorption issues of silica.

  • Stationary Phase: C18 (carbon-loaded silica).

  • Mobile Phase: Water / Acetonitrile.[1][2][3]

  • The Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1][2]

    • Warning: TFA is a strong ion-pairing agent. It yields sharper peaks but can be difficult to remove and may suppress MS signals if you are doing LC-MS downstream [2].

Comparison of Modifiers:

ModifierpKaBest ForRisk Factor
Acetic Acid 4.76Normal Phase (Silica)Weak suppression; may still tail.
Formic Acid 3.75Reverse Phase (C18)Volatile; MS-friendly.
TFA 0.23Reverse Phase (C18)Strong retention; hard to remove; MS suppression.
Triethylamine 10.75AVOID Will form salts with your acid and stick to silica.

Module 3: Workup & Isolation (The Recovery)

The Problem: You purified the compound, but now it's stuck in aqueous buffer or high-boiling solvents. The Solution: Isoelectric Precipitation.

Quinazoline carboxylic acids typically have an isoelectric point (pI) where they are least soluble. By adjusting the pH of your aqueous fraction to this point, the product will precipitate out, leaving impurities (salts, starting materials) in solution [3].

Protocol: pH-Switch Isolation

  • Concentrate: Remove volatile organics (MeOH/ACN) from your chromatography fractions.

  • Dissolve: If the product is oiled out, dissolve in minimal 1N NaOH (forms the soluble carboxylate salt).

  • Precipitate: Slowly add 1N HCl dropwise while stirring.

  • Target pH: Monitor pH. Most quinazoline acids precipitate between pH 3.0 and 5.0 .

  • Filter: Collect the solid via vacuum filtration. Wash with cold water and diethyl ether.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Quinazoline Acid Solubility Soluble in DCM/EtOAc? Start->Solubility NP Normal Phase Flash (DCM/MeOH + 1% AcOH) Solubility->NP Yes RP_Check Soluble in H2O/ACN? Solubility->RP_Check No RP Reverse Phase C18 (H2O/ACN + 0.1% FA) RP_Check->RP Yes Cryst Isoelectric Precipitation (Dissolve in Base -> Acidify) RP_Check->Cryst No (Insoluble)

Caption: Decision matrix for selecting the optimal purification route based on solubility and polarity.

Module 4: Troubleshooting & FAQs

Q: My compound "oils out" instead of crystallizing during the pH adjustment. What now? A: This indicates trapped solvent or impurities lowering the melting point.

  • Fix: Decant the aqueous layer.[4] Dissolve the oil in a small amount of Methanol. Add water dropwise until it turns cloudy, then heat slightly to clarify. Allow it to cool very slowly (wrap the flask in foil). This "recrystallization" often forces the lattice to form [4].

Q: I used TFA in my column, and now my NMR shows a broad peak at 10-12 ppm and extra fluorines. A: You have a TFA salt or trapped TFA.

  • Fix: Dissolve the product in MeOH and co-evaporate with Toluene (3x). Toluene forms an azeotrope with TFA/Acetic acid, helping to drag it off on the rotovap. Alternatively, lyophilize (freeze-dry) for 24 hours.

Q: Can I use amine-functionalized silica (NH2-silica)? A: No. Your compound is a carboxylic acid. It will ionically bind to the amine silica, effectively permanently sticking to the column unless you wash with strong acid, which defeats the purpose. Use C18 or unbonded silica with acid modifiers.

Q: My yield is low after column chromatography. Where did it go? A: Check the top of the column (the inlet). Polar acids often precipitate immediately upon hitting the mobile phase if the solubility limit is reached.

  • Fix: Use the Dry Loading technique described in Module 1. If using Reverse Phase, ensure your sample is dissolved in a solvent composition similar to the starting gradient (e.g., 5% ACN/Water), not 100% ACN.

References

  • Santai Technologies. (n.d.).[3] The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from

  • Biotage. (2023, February 6).[5] How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid (EP0351889B1). Retrieved from

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

Sources

Technical Support Center: HPLC Analysis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid (THQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: THQCA-PEAK-TAILING-001 Lead Scientist: Senior Application Specialist, Chromatography Division

Executive Summary

You are encountering peak tailing with 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid (THQCA) . This is a common but solvable issue. This molecule presents a "perfect storm" for HPLC difficulties due to its amphoteric nature (containing both a basic pyrimidine ring and an acidic carboxylic acid) and its potential for metal chelation .

This guide bypasses generic advice and targets the specific molecular interactions causing your peak distortion.

Part 1: The Diagnostic Matrix

Quickly identify your specific tailing profile to find the corresponding solution.

Symptom ProfileLikely Root CausePrimary Solution
Tailing Factor (Tf) > 2.0 + Broad BaseSilanol Interaction (Secondary retention of basic N)Lower pH to < 2.5 using TFA or high-molarity buffer. Switch to "Polar-Embedded" column.[1]
Split Peak / Shoulder Wrong pH (Analyte exists as mixed ionic species)Move pH at least 2 units away from the pKa (Target pH 2.0 or pH 8.0).
Fronting + Tailing (Shark Fin)Solubility / Overload Dilute sample in mobile phase starting composition. Reduce injection volume.
Tailing persists despite pH changes Metal Chelation (Interaction with stainless steel frits)Add EDTA or Medronic Acid to mobile phase. Use PEEK tubing.

Part 2: The Chemistry of the Problem

To fix the method, you must understand why THQCA behaves this way.

The Zwitterionic Trap

THQCA contains a basic nitrogen (N1/N3 in the pyrimidine ring) and an acidic carboxylic acid at position 4.

  • At pH 3-6: The acid is deprotonated (

    
    ) and the nitrogen is protonated (
    
    
    
    ). The molecule is a zwitterion.
  • The Issue: The positively charged nitrogen interacts strongly with deprotonated silanols (

    
    ) on the silica surface of your column. This secondary interaction delays the "tail" of the peak while the bulk elutes, causing asymmetry.
    
The Chelation Effect

The structural motif of a nitrogen atom alpha to a carboxylic acid (N-C-COOH) creates a "pincer" that avidly binds trace metals (Iron, Nickel) found in stainless steel HPLC systems and column frits. This forms a complex that drags along the column, resulting in severe tailing that looks like "smearing."

Part 3: Troubleshooting Logic (Visualization)

TroubleshootingLogic Start ISSUE: Peak Tailing of THQCA CheckPH Step 1: Check Mobile Phase pH Start->CheckPH LowPH Is pH < 2.5? CheckPH->LowPH AdjustPH Action: Lower pH to 2.0 Use TFA (0.1%) LowPH->AdjustPH No CheckCol Step 2: Check Column Chemistry LowPH->CheckCol Yes AdjustPH->CheckCol StdC18 Is it a standard C18? CheckCol->StdC18 SwitchCol Action: Switch to Polar-Embedded or PFP StdC18->SwitchCol Yes CheckMetal Step 3: Check Metal Chelation StdC18->CheckMetal No (Already using modern col) SwitchCol->CheckMetal AddChelator Action: Add 5mM EDTA or Passivate System CheckMetal->AddChelator Tailing Persists Success Result: Symmetrical Peak AddChelator->Success

Figure 1: Systematic decision tree for isolating the root cause of peak asymmetry in THQCA analysis.

Part 4: Step-by-Step Protocols

Protocol A: Mobile Phase Optimization (The "First Line of Defense")

Objective: Suppress silanol ionization and ensure the analyte is in a single ionization state.

The Strategy: For THQCA, acidic conditions are superior to basic conditions because silica dissolves at high pH, and the "Tetrahydro" ring is stable in acid.

  • Buffer Selection:

    • Best for UV (Non-MS): 20 mM Potassium Phosphate Buffer, pH 2.3. Phosphate effectively masks silanols.

    • Best for LC-MS: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Why TFA? TFA is a strong acid (pH ~2) and an ion-pairing agent . The Trifluoroacetate anion pairs with the protonated nitrogen on THQCA, neutralizing its charge and preventing it from sticking to the column silanols [1].

      • Note: Formic acid is often too weak to fully suppress tailing for this specific molecule.

  • Organic Modifier:

    • Use Acetonitrile (ACN). It has lower viscosity and sharper peaks than Methanol for this application.

Experimental Setup:

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (Adjust based on retention).

Protocol B: Column Selection

Objective: Remove the surface for secondary interactions.

Standard C18 columns often fail here. You need a stationary phase that shields the silica surface.

  • Recommendation 1: Polar-Embedded C18

    • Mechanism:[1][2][3][4] These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This group creates a "water shield" near the silica surface, preventing the THQCA nitrogen from reaching the silanols [2].

    • Commercial Examples: Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP, Phenomenex Synergi Fusion-RP.

  • Recommendation 2: Pentafluorophenyl (PFP)

    • Mechanism:[1][2][3][4] PFP phases offer pi-pi interactions and unique selectivity for halogenated or nitrogen-containing heterocycles. They are often superior for separating quinazoline derivatives.

Protocol C: Addressing Metal Chelation

Objective: Prevent the "Pincer" effect.

If you have optimized pH and column but still see tailing, THQCA is likely chelating iron in your system.

  • The Test:

    • Add 0.1 mM EDTA (disodium salt) to Mobile Phase A.

    • Run the standard method.

    • Result: If the peak instantly sharpens, you have a metal chelation issue.

  • The Fix:

    • LC-MS Users: You cannot use EDTA (it suppresses ionization). Instead, use Medronic Acid (e.g., Agilent InfinityLab Deactivator) at 5 µM concentration, or replace stainless steel capillaries with PEEK tubing.

    • System Passivation: Flush the system with 30% Phosphoric Acid overnight (disconnect the column!) to strip accessible iron [3].

Part 5: Frequently Asked Questions (FAQ)

Q: Can I analyze THQCA at high pH (pH > 8) to deprotonate the nitrogen? A: Theoretically, yes. At pH 10, the nitrogen is neutral and the carboxylic acid is anionic (


). Repulsion between the negative analyte and negative silanols can result in sharp peaks. However , you must use a "Hybrid" silica column (e.g., Waters XBridge or Agilent PLRP-S) that can withstand high pH. Standard silica columns will dissolve, leading to voiding and column death within 50 injections.

Q: My peak is splitting. Is this degradation? A: Not necessarily. If the splitting disappears when you change the pH, it was an "Ionization Mismatch." If the split persists across all pH levels, check your sample solvent. Injecting THQCA dissolved in 100% DMSO into a high-aqueous mobile phase can cause "solvent shock" and peak splitting. Always match the sample diluent to the starting mobile phase (e.g., 95% Buffer / 5% ACN).

Q: Why does the peak tailing get worse over time? A: This is a classic sign of column fouling or frit blockage . THQCA might be precipitating at the head of the column if the concentration is too high.

  • Action: Reverse flush the column (if allowed by manufacturer) and reduce sample concentration.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of the mobile phase. Journal of Chromatography A.

  • Neue, U. D., et al. (2001). The effect of polar-embedded groups on the retention of basic compounds.[5] Journal of Chromatography A.

  • Shugar, G. (2020). Passivation of HPLC Systems: Why and How. Chromatography Today.

Sources

Enhancing the stability of tetrahydroquinazoline compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Biology & Formulation Support Subject: Enhancing the stability of tetrahydroquinazoline compounds in solution Ticket ID: THQ-STAB-2024-X9 Responder: Senior Application Scientist, Dr. Aris Thorne[1]

Executive Summary: The Stability Paradox

Tetrahydroquinazolines (THQs) are privileged scaffolds in medicinal chemistry, frequently appearing in antifolates, kinase inhibitors, and receptor antagonists.[1] However, their utility is often compromised by a "stability paradox": the very structural features that allow them to bind targets (partial saturation, hydrogen bond donors) make them thermodynamically susceptible to degradation.

The two primary enemies of THQ stability are:

  • Oxidative Aromatization: The thermodynamic drive to regain full aromaticity (converting to quinazoline).[1]

  • Hydrolytic Ring Opening: Acid-catalyzed cleavage of the cyclic aminal/amidine core.

This guide provides self-validating protocols to mitigate these pathways.

Troubleshooting Module: Diagnostic & Solutions

Issue #1: "My colorless THQ solution turns yellow/brown over time."

Diagnosis: Oxidative Dehydrogenation (Aromatization).[1] Status: Critical. This represents a chemical transformation, not just a physical change.

The Mechanism: Unlike fully aromatic quinazolines, THQs possess secondary amines and benzylic hydrogens. In the presence of dissolved oxygen and trace metal ions (common in non-HPLC grade solvents), THQs undergo Single Electron Transfer (SET) or hydrogen abstraction.[1] This leads to the formation of iminium intermediates, which rapidly eliminate hydrogen to form the fully aromatic (and often colored) quinazoline or dihydro-quinazoline species.

Visualizing the Pathway:

THQ_Oxidation THQ Tetrahydroquinazoline (Colorless, Active) Radical Radical/Iminium Intermediate THQ->Radical -1e- / -H• OxStress Oxidative Stress (O2, Light, Trace Metals) OxStress->Radical Quinazoline Quinazoline/Quinolinone (Yellow/Brown, Inactive) Radical->Quinazoline Elimination (-2H)

Figure 1: The oxidative cascade from active THQ to inactive aromatic species.[1] Note that this process results in a mass shift of -2 or -4 Da in LC-MS.[1]

Corrective Protocol:

  • Deoxygenation (Mandatory): Sparge all buffers and solvents with Nitrogen or Argon for at least 15 minutes prior to dissolution.[1]

  • Chelation: Add 0.1 mM EDTA to aqueous buffers. Trace metals (Fe, Cu) act as catalysts for the dehydrogenation process [1].[1]

  • Antioxidant Spike: For stock solutions, add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid if the assay tolerates it.[1] These act as sacrificial reductants.

Issue #2: "I see new polar peaks in LC-MS and a loss of potency."

Diagnosis: Hydrolytic Ring Opening. Status: pH-Dependent.[1]

The Mechanism: The THQ core often contains a cyclic aminal or amidine-like character (N-C-N).[1][2] Under acidic conditions, the N1 or N3 nitrogen becomes protonated. This activates the C2 position for nucleophilic attack by water, leading to ring opening and the formation of an acyclic aldehyde/amine species. Conversely, basic conditions stabilize the closed ring form [2].

Buffer Compatibility Table:

pH RangeStability RatingRecommended Buffer SystemNotes
< 4.0 🔴 Unstable N/ARapid acid-catalyzed hydrolysis.[1] Avoid TFA in LC-MS if possible (use Formic Acid).[1]
4.0 - 6.0 🟡 Moderate Acetate / CitrateAcceptable for short-term assays (<4 hours).[1]
7.0 - 8.5 🟢 Optimal HEPES / Phosphate / TrisBasic conditions shift equilibrium toward the closed ring [2].
> 9.0 🟡 Variable Borate / CarbonateRisk of base-catalyzed side reactions depending on substituents.

Corrective Protocol:

  • Avoid TFA: When analyzing by LC-MS, replace Trifluoroacetic Acid (strong acid) with 0.1% Formic Acid or Ammonium Acetate to prevent on-column degradation.[1]

  • Storage pH: Ensure stock solutions in DMSO are not acidified by moisture absorption (DMSO is hygroscopic).[1] Store over molecular sieves.

Issue #3: "Compound precipitates upon freezing or dilution."

Diagnosis: Solubility/Crystal Growth (BCS Class II Behavior).[1] Status: Physical Instability.

The Mechanism: THQs are generally lipophilic. While soluble in DMSO, rapid dilution into aqueous media (the "crash-out" effect) creates a supersaturated solution that is kinetically unstable.[1] Freezing DMSO stocks can also induce "cryo-precipitation" where the compound crystallizes out and does not re-dissolve upon thawing.

Corrective Protocol:

  • Co-solvent Strategy: Do not dilute directly from 100% DMSO to 100% Water. Use an intermediate step:

    • Stock: 10 mM in DMSO.

    • Working Solution: Dilute to 10% DMSO / 40% PEG-400 / 50% Water.[1]

  • Cyclodextrin Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

    • Why? The hydrophobic THQ core nests inside the cyclodextrin torus, shielding it from aggregation and oxidation [3].

    • Recipe: Prepare a 20% (w/v) HP-β-CD solution in buffer.[1] Add THQ DMSO stock to this solution with vortexing.

Standard Operating Procedure (SOP): Preparation of Stable Stocks

Objective: Create a self-validating storage system for THQ library compounds.

Step-by-Step Workflow:

  • Solvent Prep:

    • Use anhydrous DMSO (stored over 4Å molecular sieves).[1]

    • Validation: Check water content is <0.1% (Karl Fischer) or ensure DMSO bottle was freshly opened.[1]

  • Dissolution (The "Argon Blanket" Technique):

    • Weigh THQ solid into a vial.

    • Flush the vial with Argon gas before adding solvent.

    • Add DMSO. Vortex until clear.

    • Critical: If the solution is yellow immediately, the solid may already be oxidized. Check LC-MS.

  • Aliquot & Storage:

    • Do not store in a large master bottle. Repeated freeze-thaw cycles introduce oxygen and moisture.[1]

    • Aliquot into single-use amber vials (20-50 µL).

    • Store at -80°C.

  • Assay Ready Plate Preparation:

    • If using acoustic dispensing (Echo), ensure the source plate is sealed under nitrogen.[1]

    • PAINS Warning: Fused THQs are known Pan-Assay Interference Compounds (PAINS) often because of their oxidation products [4].[1] Always run a fresh LC-MS purity check before high-stakes screening.[1]

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Start: Stability Issue Detected Color Is the solution changing color (Yellow/Brown)? Start->Color MassShift LC-MS: Is there a Mass Shift (-2 or -4 Da)? Color->MassShift Yes Precip Is there visible particulate? Color->Precip No PolarPeak LC-MS: Is there a new Polar Peak (+18 Da)? MassShift->PolarPeak No Oxidation Diagnosis: Oxidation Action: Add Antioxidant, Degas Solvents MassShift->Oxidation Yes PolarPeak->Precip No Hydrolysis Diagnosis: Hydrolysis Action: Adjust pH > 7.0, Avoid TFA PolarPeak->Hydrolysis Yes Solubility Diagnosis: Aggregation Action: Add Cyclodextrin or PEG-400 Precip->Solubility Yes

Figure 2: Diagnostic logic flow for identifying specific degradation pathways.

References

  • Zhang, B., & Studer, A. (2015).[1][3] Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles. Chemical Society Reviews, 44, 3505.[1][3] (Discusses radical mechanisms relevant to N-heterocycle oxidation).

  • Müller, S., et al. (2024).[1] Reaction equilibrium between tetrahydroquinazoline, the corresponding diamine and aldehyde.[2] The Journal of Organic Chemistry. (Establishes pH dependence of ring opening/closing). [1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (General principles for stabilizing lipophilic heterocycles).

  • Baell, J. B., & Walters, M. A. (2014).[1] Chemistry: Chemical con artists foil drug discovery. Nature, 513, 481–483.[1] (Context on PAINS and reactive degradation products).

Sources

Mitigating decomposition of starting materials at high reaction temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support | Lead Scientist: Dr. Aris Thorne

Diagnostic Triage: The "Why" Behind the Decomposition

Before altering parameters, you must diagnose the mode of decomposition. High temperatures (


) amplify three distinct failure pathways. Use the decision matrix below to identify your specific issue.

Decomposition_Diagnosis Start Decomposition Symptom Q1 Is the reaction mixture darkening/tarring? Start->Q1 Q2 Is the starting material (SM) disappearing with no product? Start->Q2 Q3 Is there pressure buildup or gas evolution? Start->Q3 Radical Diagnosis: Radical Polymerization or Oxidative Degradation Q1->Radical Yes Thermal Diagnosis: Thermal Instability (Elimination/Rearrangement) Q2->Thermal Yes Solvent Diagnosis: Solvent Boiling or Decarboxylation Q3->Solvent Yes Sol_Rad Solution: Add Radical Scavenger (BHT/TEMPO) or Degas Radical->Sol_Rad Sol_Flow Solution: Kinetic Control (Flow Chemistry / Flash Heating) Thermal->Sol_Flow Sol_Press Solution: Overpressure Reactor (Pressurize w/ Inert Gas) Solvent->Sol_Press

Figure 1: Diagnostic Logic for High-Temperature Decomposition. Identify the symptom to select the correct mitigation module.

Troubleshooting Guides & FAQs
Module A: Kinetic Control via Flow Chemistry

Issue: "My starting material decomposes before it can react with the nucleophile at


."

Technical Insight: In batch reactors, heating and cooling are slow (minutes to hours). If the decomposition rate constant (


) is competitive with the reaction rate constant (

), you will lose material during the "ramp up" and "cool down" phases. The Fix: Use Flash Chemistry in a flow reactor. By superheating the solvent in a pressurized capillary, you can reach

in milliseconds, hold it for exactly the residence time (

) required for the reaction, and quench immediately.

Q: How do I determine the optimal residence time to beat decomposition? A: You must operate where


 is long enough for the desired reaction but shorter than the half-life of the decomposition (

).
  • Run a Temperature Scan: Fix flow rate, vary

    
     (
    
    
    
    ). Find the
    
    
    where conversion is
    
    
    .
  • Run a Residence Time Scan: Fix

    
     at the optimal point, vary flow rate to change 
    
    
    
    .
  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    is reactor volume (mL) and
    
    
    is flow rate (mL/min).

Comparative Data: Batch vs. Flow for Thermally Sensitive Amination

Parameter Batch (Sealed Tube) Flow (SS Coil) Mechanism of Improvement

| Temperature |


 | 

| Flow allows higher

due to containment safety. | | Time | 4 hours | 45 seconds | Short exposure minimizes thermal history. | | Yield | 32% (Black tar) | 89% (Clear oil) | Product removed from heat zone immediately. | | Impurity Profile | Complex polymerization | Clean | "Flash" heating prevents side-reactions. |
Module B: Thermodynamic Control (Pressure & Solvents)

Issue: "I am using a microwave, but the vessel fails or the solvent evaporates into the headspace, causing wall-charring."

Technical Insight: At high temperatures, the vapor pressure of the solvent increases exponentially. In a standard sealed tube, solvent moves into the headspace (cold zone), leaving starting materials dry and superheated on the glass walls ("Wall Effect"), leading to charring.

Q: How do I prevent "Wall Effect" decomposition? A: You must eliminate the headspace or apply external overpressure .

  • Liquid-Full Operation: In flow, the system is hydraulic (no gas phase).

  • Pre-Pressurization: In batch autoclaves, pressurize the headspace with 20-40 bar of

    
     or 
    
    
    
    before heating. This raises the boiling point of the solvent artificially, keeping the reaction mixture in the liquid phase and preventing solvent stripping.

Protocol: Inert Gas Overpressure Setup

  • Load reagents into a high-pressure autoclave (e.g., Hastelloy or Stainless Steel).

  • Seal and connect to a high-pressure gas manifold.

  • Purge: Pressurize to 10 bar (

    
    ), vent to 1 bar. Repeat 3x to remove 
    
    
    
    .
  • Charge: Pressurize to 30 bar (

    
    ). Close inlet valve.
    
  • Heat: Ramp to target

    
     (e.g., 
    
    
    
    ). The internal pressure will rise further (thermal expansion), ensuring solvent remains liquid.
Module C: Chemical Stabilization (Additives)

Issue: "My reaction works but the yield is low due to random polymerization."

Technical Insight: High temperatures often initiate homolytic bond cleavage, generating free radicals. If your starting material contains alkenes or sensitive heteroatoms, these radicals initiate chain-reaction polymerization.

Q: Which scavenger should I use? A: Select based on the reaction type and temperature limit.

ScavengerTypeT_maxBest For
BHT (2,6-Di-tert-butyl-4-methylphenol)H-atom donor

General purpose, preventing polymerization of styrenes/acrylates.
TEMPO Stable Radical

Trapping carbon-centered radicals. Note: Unstable at very high T.
1,4-Dinitrobenzene Electron Acceptor

Inhibiting electron-transfer mediated decomposition.
Experimental Workflow: High-T Flow Synthesis

Objective: Perform a nucleophilic aromatic substitution (SnAr) on a thermally unstable nitro-arene at


.

Required Equipment:

  • HPLC Pump (capable of >20 bar).[1]

  • Stainless Steel (SS) Coil Reactor (10 mL volume).

  • Back Pressure Regulator (BPR) set to 750 psi (50 bar).

  • Oil bath or GC oven.

Flow_Setup Reagents Reagent Reservoir (Degassed) Pump HPLC Pump (High Pressure) Reagents->Pump Inlet Coil Heated Reactor Coil (210°C) Pump->Coil Pressurized Liquid Cool Cooling Loop (Ice Bath) Coil->Cool Quench (t < 2s) BPR Back Pressure Regulator (50 bar) Cool->BPR Cold Stream Collect Product Collection BPR->Collect Atmospheric Pressure

Figure 2: Flow Chemistry Setup for Thermal Stabilization. The BPR is placed AFTER the cooling loop to ensure the solvent does not boil when it returns to atmospheric pressure.

Step-by-Step Protocol:

  • Solvent Choice: Select a solvent that dissolves all components at RT (to prevent clogging) but is stable at

    
     (e.g., NMP, Sulfolane, or superheated Acetonitrile).
    
  • System Preparation: Flush the system with pure solvent. Set the BPR to 50 bar. Ensure no leaks.

  • Thermal Equilibration: Place the reactor coil in the heating unit (

    
    ). Allow 15 mins to stabilize.
    
  • Residence Time Calculation: Target

    
    .
    
    
    
    
  • Execution: Switch pump inlet to Reagent Bottle. Pump for

    
     system volume (
    
    
    
    total) to reach steady state.
  • Collection: Collect the output fraction.

  • Self-Validation: Analyze via LCMS.

    • Success: Product peak dominant, SM consumed.

    • Failure (Decomp): Reduce T by

      
       or decrease 
      
      
      
      (increase flow rate to 10 mL/min).
References
  • Yoshida, J. (2008). Flash Chemistry: Fast Organic Synthesis in Microsystems. Wiley-VCH. Link

    • Grounding: Establishes the core concept of residence time management to outrun decomposition.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

    • Grounding: Explains thermal gradients and the importance of rapid he
  • Movsisyan, M., et al. (2016). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo Compounds. Chemical Society Reviews. Link

    • Grounding: Validates the safety and stability benefits of flow chemistry for energetic/unstable starting m
  • Razzaq, T., & Kappe, C. O. (2010). Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions. Chemistry – An Asian Journal. Link

    • Grounding: Provides specific protocols for superheated solvents and back-pressure regul
  • Reich, L., & Stivala, S. S. (1969). Autoxidation of Hydrocarbons and Polyolefins. Marcel Dekker. Grounding: Classical text on the mechanism of radical decomposition and the function of phenolic scavengers (BHT).

Sources

Validation & Comparative

Comparative study of quinazoline vs. quinoline derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Quinazoline and Quinoline Derivatives as Anticancer Agents

Introduction: The Privileged Scaffolds in Oncology

In the relentless pursuit of novel and more effective anticancer agents, medicinal chemistry has identified certain molecular frameworks that serve as fertile ground for drug discovery. These are often termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. Among these, the quinazoline and quinoline scaffolds, both nitrogen-containing heterocyclic compounds, have emerged as cornerstones in the development of numerous anticancer drugs.[1][2] While structurally similar—both feature a benzene ring fused to a nitrogen-containing ring—a subtle difference in the placement of the nitrogen atoms imparts distinct physicochemical properties that guide their mechanisms of action and therapeutic applications.[1]

This guide provides a comprehensive, data-driven comparative analysis of quinazoline and quinoline derivatives in anticancer drug development. It is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms, structure-activity relationships (SAR), and the experimental workflows used to validate their efficacy.

Part 1: Quinazoline Derivatives - Masters of Targeted Therapy

The quinazoline core has become nearly synonymous with a specific class of anticancer drugs: protein kinase inhibitors.[1] This is largely due to its rigid structure, which is perfectly suited to fit within the ATP-binding pockets of key kinases that drive cancer cell proliferation and survival.[1]

Mechanism of Action: Precision Targeting of Kinase Pathways

The predominant mechanism of action for quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial nodes in signaling pathways that regulate cell growth, differentiation, and angiogenesis.[3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a primary target for many quinazoline-based drugs.[4][5] Overexpression or mutation of EGFR is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[4][6] Quinazoline inhibitors act as ATP-competitive agents, binding to the kinase domain and blocking the downstream signaling cascade, thereby inhibiting cell proliferation and promoting apoptosis.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR is a key mediator of this process.[7] Several quinazoline derivatives, such as Vandetanib, have been developed as multi-target inhibitors that block both EGFR and VEGFR signaling, simultaneously halting tumor growth and cutting off its blood supply.[4][6][7]

  • Other Key Targets: Beyond EGFR and VEGFR, the quinazoline scaffold has been successfully modified to target other critical cancer-related pathways, including the PI3K/Akt/mTOR pathway, which governs cell survival and proliferation, and Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[3][4][8]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a quinazoline derivative.

EGFR_Pathway_Inhibition cluster_kinase_activity Kinase Domain Activity EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibition by a quinazoline derivative.

Structure-Activity Relationship (SAR) of Quinazoline Derivatives

Decades of research have established clear SAR principles for quinazoline-based kinase inhibitors. Most modifications focus on the C-4, C-6, and C-7 positions to enhance potency and selectivity.[9] The 4-anilinoquinazoline is the central pharmacophore for numerous FDA-approved drugs.[9]

PositionSubstituent TypeImpact on ActivityRationale
C-4 Substituted AnilineCritical for activity. Forms key hydrogen bonds in the ATP binding pocket. Substitutions on the aniline ring fine-tune selectivity and potency.The aniline nitrogen and N-1 of the quinazoline ring interact with the "hinge region" of the kinase domain.
C-6 Small, Hydrophobic or Solubilizing GroupsModulates potency and pharmacokinetics. Can be modified to introduce additional binding interactions or improve drug-like properties.This position points towards the solvent-exposed region of the binding pocket, allowing for a variety of substitutions.
C-7 Methoxy or other Alkoxy GroupsEnhances potency. Often involved in additional hydrogen bonding or van der Waals interactions within the active site.These groups can interact with specific amino acid residues, increasing the binding affinity of the compound.
Clinically Approved Quinazoline-Based Drugs

The success of the quinazoline scaffold is underscored by the number of derivatives that have received FDA approval for cancer treatment.[4][10]

Drug NameBrand NamePrimary Target(s)Key Indication(s)Approval Year (First)
Gefitinib [5]Iressa®EGFRNon-Small-Cell Lung Cancer (NSCLC)2003[4]
Erlotinib [5]Tarceva®EGFRNSCLC, Pancreatic Cancer2004[4]
Lapatinib [5]Tykerb®EGFR, HER2Breast Cancer2007[5]
Afatinib [4]Gilotrif®EGFR, HER2NSCLC2013[4]
Vandetanib [4]Caprelsa®VEGFR, EGFR, RETMedullary Thyroid Cancer2011[4]

Part 2: Quinoline Derivatives - A Diversity of Anticancer Mechanisms

While sharing a structural relationship with quinazolines, quinoline derivatives exhibit a much broader range of anticancer mechanisms.[11] Their versatility allows them to interact with different biological targets, making them a rich source for developing both broad-spectrum cytotoxic agents and targeted therapies.[12][13]

Mechanism of Action: Beyond Kinase Inhibition

Quinoline-based compounds disrupt cancer cell growth through several distinct pathways.

  • Topoisomerase Inhibition and DNA Intercalation: A primary mechanism for many quinoline derivatives is the inhibition of topoisomerase enzymes, particularly Topoisomerase II.[11][14] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and triggering apoptosis.[14] Some derivatives can also directly intercalate between DNA base pairs, disrupting replication and transcription processes.[11]

  • Tubulin Polymerization Inhibition: The microtubule network is crucial for maintaining cell structure and forming the mitotic spindle during cell division. Certain quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[13]

  • Kinase Inhibition: While not as dominant as with quinazolines, some quinoline derivatives are potent kinase inhibitors.[15] They have been shown to target enzymes like Pim-1 kinase and Src kinase, which are involved in cell survival, proliferation, and metastasis.[14]

  • Proteasome Inhibition: The ubiquitin-proteasome system is responsible for degrading proteins, including those that regulate the cell cycle. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, inducing cell death. Some quinoline-copper complexes have shown promise as proteasome inhibitors.[13]

The diagram below shows a simplified representation of Topoisomerase II inhibition.

TopoII_Inhibition DNA_Supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_Supercoiled->TopoII Binds ADP ADP + Pi TopoII->ADP Cleaved_Complex Cleavable Complex (DNA Double-Strand Break) TopoII->Cleaved_Complex Cleaves DNA ATP ATP ATP->TopoII Apoptosis Apoptosis Cleaved_Complex->Apoptosis Leads to DNA_Relaxed Relaxed DNA Cleaved_Complex->DNA_Relaxed Re-ligation (Blocked) Quinoline Quinoline Derivative Quinoline->Cleaved_Complex Stabilizes

Caption: Mechanism of Topoisomerase II inhibition by a quinoline derivative.

Structure-Activity Relationship (SAR) of Quinoline Derivatives

The SAR for quinoline derivatives is highly dependent on the specific biological target. However, some general trends have been observed.

Position/FeatureSubstituent TypeImpact on ActivityExample Target Class
2,4-Disubstitution Various aromatic and aliphatic groupsOften leads to potent cytotoxic activity through diverse mechanisms like cell cycle arrest and apoptosis.[11]General Cytotoxicity
C-4 Amino side chainsCrucial for activity in many series. The nature and length of the amino side chain can significantly affect potency.[16]Antiproliferative
C-7 Halogens, alkoxy groupsCan enhance activity by modulating electronic properties and providing additional binding interactions.[11][16]Kinase Inhibition, Antiproliferative
Carboxamide Linkage At various positionsAn effective strategy for enhancing pharmacological properties, particularly anticancer potency.[17]Topoisomerase, Kinase Inhibition
Prominent Quinoline-Based Anticancer Agents

While fewer quinoline-based drugs have reached the market compared to quinazolines, several are clinically significant or are important lead compounds.

Compound Class/DrugBrand NamePrimary MechanismKey Indication(s) / Use
Camptothecin Analogs (e.g., Topotecan, Irinotecan)Topoisomerase I InhibitionOvarian, Lung, Colorectal Cancer
Bosutinib [1]Bosulif®ABL/SRC Kinase InhibitionChronic Myeloid Leukemia (CML)
Lenvatinib Lenvima®Multi-kinase (VEGFR, FGFR, etc.)Thyroid, Renal, Liver Cancer
Cabozantinib Cabometyx®Multi-kinase (MET, VEGFR, etc.)Renal, Liver, Thyroid Cancer

Part 3: Head-to-Head Comparison

The choice between a quinazoline and a quinoline scaffold often depends on the desired therapeutic strategy. Quinazolines are the preferred scaffold for developing highly selective, targeted therapies, whereas quinolines offer a broader chemical space for exploring diverse mechanisms of action.[1]

FeatureQuinazoline DerivativesQuinoline Derivatives
Core Structure Benzene ring fused to a pyrimidine ringBenzene ring fused to a pyridine ring
Primary Mechanism Predominantly protein kinase inhibition[1]Diverse: Topoisomerase inhibition, DNA intercalation, tubulin inhibition, kinase inhibition[11][13][14]
Key Molecular Targets EGFR, VEGFR, HER2, PI3K[3][4][6]Topoisomerase I/II, Tubulin, Pim-1 Kinase, SRC Kinase[11][13][14]
Therapeutic Strategy Targeted Therapy (often for cancers with specific mutations)[1]Broad-spectrum cytotoxicity and targeted therapy[1]
Examples of Approved Drugs Gefitinib, Erlotinib, Lapatinib[4]Bosutinib, Lenvatinib, Cabozantinib

Part 4: Experimental Protocols for Efficacy Evaluation

Rigorous and standardized experimental validation is paramount in drug discovery. The following protocols describe core methodologies for assessing the anticancer potential of novel quinazoline or quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is a foundational experiment for screening potential anticancer compounds.[18][19]

Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a drug's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and incubate for 24-48 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[20]

  • MTT Addition: After incubation, add MTT reagent (e.g., 0.2 mg/mL final concentration) to each well and incubate for an additional 2-4 hours.[20]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vivo Efficacy Assessment using Xenograft Models

Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are the gold standard for in vivo preclinical evaluation of anticancer drugs.[21] They allow researchers to assess a compound's therapeutic efficacy in a living system, providing critical data on tumor growth inhibition.[21][22] Patient-derived xenograft (PDX) models, which use fresh tumor tissue from patients, are particularly valuable as they better preserve the heterogeneity and molecular characteristics of the original tumor.[23][24]

Causality: This self-validating system directly tests whether a compound that is effective in vitro can inhibit tumor growth in vivo, accounting for factors like bioavailability, metabolism, and interaction with the tumor microenvironment. The comparison between a vehicle-treated control group and a drug-treated group provides a direct measure of therapeutic efficacy.

Step-by-Step Methodology:

  • Animal Model: Use severely immunodeficient mice (e.g., NSG or NOD-scid strains) to prevent rejection of the human tumor cells.[23]

  • Tumor Implantation: Implant human cancer cells (for cell line-derived xenografts, CDX) or small fragments of a patient's tumor (for PDX) subcutaneously into the flank of the mice.[21]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into control (vehicle) and treatment groups.

  • Drug Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule.

  • Efficacy Measurement: Continue to monitor tumor volume and body weight (as a measure of toxicity) for all groups throughout the study.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Xenograft_Workflow A 1. Implant Human Tumor Cells/Tissue into Immunodeficient Mice B 2. Monitor Tumor Growth until Palpable A->B C 3. Randomize Mice into Control & Treatment Groups B->C D 4. Administer Vehicle or Test Compound C->D E 5. Measure Tumor Volume & Body Weight Regularly D->E F 6. Continue Treatment for a Set Duration E->F G 7. Analyze Data: Tumor Growth Inhibition F->G

Caption: General workflow for an in vivo anticancer efficacy study using xenograft models.

Conclusion and Future Perspectives

Both quinazoline and quinoline scaffolds are undeniably powerful and versatile frameworks in the landscape of anticancer drug discovery. The comparative analysis reveals a clear divergence in their strategic application. The quinazoline scaffold has been exceptionally successful in the realm of targeted therapy, yielding a generation of potent and selective EGFR kinase inhibitors that have transformed the treatment of specific cancers.[1] Its rigid structure is a paradigm for rational drug design aimed at specific ATP-binding sites.

In contrast, the quinoline scaffold offers a broader spectrum of activity, with derivatives acting as topoisomerase poisons, mitotic inhibitors, and kinase modulators.[11][13] This diversity presents a rich field for discovering compounds active against a wider range of cancers or for overcoming resistance to targeted therapies.

Future research will likely focus on creating hybrid molecules that combine the features of both scaffolds or that link them to other pharmacophores to develop dual- or multi-target inhibitors. The continued exploration of these privileged structures, guided by the robust experimental protocols outlined here, promises to deliver the next generation of innovative and effective cancer therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Google Search.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google Search.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Google Search.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021, November 3). Google Search.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3). Google Search.
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  • An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - Manipal Research Portal. (n.d.). Google Search.
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  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. (n.d.). Google Search.
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  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy - ResearchGate. (2025, August 6). Google Search.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. (n.d.). Google Search.
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Google Search.
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Comparative Guide: Structure-Activity Relationship (SAR) of Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2,3,4-Tetrahydroquinoline (THQ) analogs, a privileged scaffold in modern medicinal chemistry. Unlike their fully aromatic quinoline counterparts, THQs possess a three-dimensional, partially saturated architecture that offers superior solubility, metabolic stability, and vectoral exploration of chemical space. This document objectively compares THQ performance against alternative scaffolds (Benzodiazepines, Quinolines) in epigenetic and anti-infective applications, supported by experimental protocols and mechanistic visualizations.

Comparative Performance Analysis

Case Study A: Epigenetic Regulation (BET Bromodomain Inhibition)

The Challenge: Selective inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) to treat NUT midline carcinoma and acute myeloid leukemia.

Comparison: THQ Scaffolds (e.g., I-BET762/726) vs. Benzodiazepine Scaffolds (e.g., JQ1).

FeatureTHQ Analogs (e.g., I-BET762)Benzodiazepines (e.g., JQ1)Performance Verdict
Binding Mode Mimics acetyl-lysine via the N1-nitrogen and carbonyl motifs.Mimics acetyl-lysine via triazole/diazepine ring systems.Equivalent: Both achieve nanomolar affinity (IC50 < 50 nM).
Selectivity High structural rigidity allows precise tuning for BD1 vs. BD2 domains.Often pan-BET inhibitors; harder to achieve intra-family selectivity.THQ Preferred: Better scaffold for designing BD2-selective inhibitors.
PK Profile Improved aqueous solubility due to sp3 character at C2/C3/C4.Often suffers from high lipophilicity (High LogP) and rapid clearance.THQ Preferred: Superior oral bioavailability and half-life.
Synthetic Access Modular assembly via Povarov reaction (3-component).[1]Requires multi-step ring construction.THQ Preferred: Faster library generation.

Key Insight: The THQ scaffold's sp3 character allows it to "escape flatland," reducing non-specific binding events common in flat aromatic inhibitors like quinolines or simple benzodiazepines.

Case Study B: Antimalarial Efficacy

The Challenge: Overcoming multidrug resistance (MDR) in Plasmodium falciparum.[2]

Comparison: THQ Derivatives vs. 4-Aminoquinolines (Chloroquine).

ParameterTHQ DerivativesChloroquine (Standard of Care)Performance Verdict
Mechanism Inhibits hemozoin formation + secondary targets (e.g., PfATP4).Primarily inhibits hemozoin formation in the digestive vacuole.THQ Superior: Dual mechanism reduces resistance potential.
Resistance Profile Active against Chloroquine-resistant (CQR) strains (e.g., Dd2, K1).Ineffective against CQR strains due to efflux transporter mutations (PfCRT).THQ Superior: Lipophilicity profile bypasses PfCRT efflux.
Metabolic Stability Tunable via C2/C4 substitution; susceptible to dehydrogenation.High stability, long half-life.Chloroquine Superior: THQs require optimization (e.g., F-substitution) to prevent oxidation.

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of THQ analogs is governed by specific modifications at the Nitrogen (N1) and the C2/C4 positions.

SAR Visualization: The THQ Scaffold

THQ_SAR Core THQ Core (1,2,3,4-Tetrahydroquinoline) N1 N1 Position (H-Bond Donor/Acceptor) Core->N1 Acetylation/Formylation modulates potency (e.g., EPAC1) C2 C2 Position (Lipophilicity & Selectivity) Core->C2 Aryl groups enhance hydrophobic pocket filling C4 C4 Position (Stereocenter & Potency) Core->C4 Rigidifies conformation; Cis/Trans selectivity critical C6 C6/C7 Positions (Metabolic Blocking) Core->C6 Halogens (F, Cl) prevent metabolic oxidation

Caption: Functional mapping of the tetrahydroquinoline scaffold.[1][3] N1 and C4 are critical for specific receptor interactions, while C6 modifications improve drug stability.

Critical SAR Rules:
  • N1-Position (The Anchor):

    • Unsubstituted (NH): Essential for antimalarial activity (pKa modulation for accumulation in the parasite digestive vacuole).

    • Acylated (N-COR): Critical for BET inhibition and EPAC1 inhibition. For EPAC1, the N-formyl group induces a specific rotamer conformation required for binding; removing it abolishes activity.

  • C2 & C4 Positions (The Vectors):

    • Introduced via the Povarov reaction.[3][4][5][6]

    • Stereochemistry: The cis-2,4-disubstituted isomers often show higher potency in DNA binding and cytotoxicity assays compared to trans isomers due to better shape complementarity.

    • C4-Substitution: Bulky groups (e.g., aryl, ester) at C4 restrict conformational flexibility, locking the molecule into a bioactive pose.

  • Aromatic Ring (C5-C8):

    • Metabolic Blockers: Substitution at C6 with Fluorine or Chlorine prevents rapid oxidative metabolism (aromatization to quinoline), significantly extending half-life in vivo.

    • Electronic Tuning: Electron-withdrawing groups (EWG) like -CF3 at C6/C7 increase potency against cancer cell lines (MCF-7, A549) by enhancing dipole interactions.

Experimental Protocols

Protocol A: Synthesis via Povarov Reaction (Self-Validating)

The most robust method for generating diversity-enriched THQ libraries is the acid-catalyzed Povarov reaction.

Workflow Diagram:

Povarov_Synthesis Aniline Aniline (Amine Source) Imine Imine Formation (In Situ) Aniline->Imine Aldehyde Aldehyde (C2 Source) Aldehyde->Imine Olefin Electron-Rich Olefin (C3-C4 Source) Cyclization [4+2] Cycloaddition (Lewis Acid: Gd(OTf)3 or BF3.OEt2) Olefin->Cyclization Imine->Cyclization Product THQ Product (Cis/Trans Mixture) Cyclization->Product Purification Column Chromatography (Separates Diastereomers) Product->Purification

Caption: Three-component Povarov reaction workflow for rapid THQ assembly. The choice of Lewis Acid influences the cis/trans diastereomeric ratio.

Step-by-Step Procedure:

  • Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN). Stir at room temperature for 30 min. Checkpoint: Solution typically changes color (yellow/orange), indicating imine formation.

  • Cycloaddition: Add the electron-rich olefin (e.g., vinyl carbamate, 1.2 equiv) followed by the Lewis Acid catalyst (e.g., InCl3 or Gd(OTf)3, 10-20 mol%).

  • Reaction: Stir at room temperature or mild heat (40°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc). Validation: Disappearance of the imine spot.

  • Work-up: Quench with saturated NaHCO3. Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography is mandatory to separate cis and trans diastereomers, as they often exhibit distinct biological profiles.

Protocol B: Fluorescence Polarization (FP) Assay for BET Binding

To validate SAR modifications targeting epigenetic readers.

  • Reagents: Recombinant BRD4 (BD1) protein, Fluorescent Ligand (e.g., FAM-JQ1), and Test Compounds (THQ analogs).

  • Setup: In a 384-well black plate, dispense 10 µL of protein (final conc. 50-100 nM) and 10 µL of fluorescent ligand (10 nM).

  • Treatment: Add test compounds (serial dilution). Incubate for 60 min at RT in dark.

  • Measurement: Read FP (Excitation 485 nm, Emission 530 nm).

  • Validation:

    • High mP (millipolarization): Ligand bound to protein (No inhibition).

    • Low mP: Ligand displaced by THQ analog (Active inhibitor).

    • Control: JQ1 should show IC50 ~50-100 nM.

Mechanism of Action: BET Inhibition

THQ inhibitors function by competitively occupying the acetyl-lysine binding pocket of BET bromodomains, displacing the protein from chromatin and downregulating oncogenes like c-MYC.

MOA_BET Chromatin Chromatin (Acetylated Histones) BRD4 BRD4 Protein (Epigenetic Reader) Chromatin->BRD4 Recruits Oncogene Oncogene Transcription (c-MYC, BCL2) BRD4->Oncogene Activates THQ THQ Inhibitor (I-BET Analog) THQ->BRD4 Competitive Binding (Displaces BRD4) Result Transcriptional Silencing (Tumor Growth Arrest) THQ->Result Induces

Caption: Mechanism of THQ-mediated BET inhibition. The inhibitor displaces BRD4 from chromatin, halting the transcription of key oncogenes.

References

  • Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines via Povarov Reaction. MDPI Molecules. (2021). Link

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Omega. (2017). Link

  • Discovery of Tetrahydroquinoxalines as BET Inhibitors. Journal of Medicinal Chemistry. (2018).[7] Link

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. (2021). Link

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters. (2017). Link

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A Comparative Guide to DHODH Inhibitors: The Established Benchmark Brequinar vs. Novel Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug development, particularly in oncology, immunology, and virology, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a target of significant interest.[1] As the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, its inhibition strikes at the heart of cellular proliferation by starving rapidly dividing cells of the essential building blocks for DNA and RNA.[2] This guide provides a detailed comparison of the well-characterized, potent DHODH inhibitor, Brequinar, with a class of novel inhibitors based on the quinazolinone scaffold, offering researchers and drug development professionals a technical overview supported by experimental data and protocols.

The Central Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate (DHO) to orotate. This reaction is a critical step in the biosynthesis of pyrimidine nucleotides, such as uridine and cytidine. Unlike healthy, quiescent cells, which can often rely on the pyrimidine salvage pathway, many cancer cells, activated lymphocytes, and virus-infected cells are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[3] This dependency creates a therapeutic window, making DHODH an attractive target for selective intervention.[4]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Dihydroorotate_C Dihydroorotate Dihydroorotate_M Dihydroorotate Dihydroorotate_C->Dihydroorotate_M Transport CAD CAD (Trifunctional Enzyme) Orotate Orotate DHODH DHODH UQ Ubiquinone (CoQ) UQH2 Ubihydroquinone (CoQH2) OMP Orotidine 5'-monophosphate (OMP) UMP Uridine monophosphate (UMP) UTP_CTP UTP, CTP DNA_RNA DNA & RNA Synthesis UMPS UMPS Brequinar Brequinar Brequinar->DHODH Inhibition Quinazolinones Quinazolinones Quinazolinones->DHODH Inhibition

Section 1: Brequinar - The Established Benchmark

Brequinar (DUP-785) is a potent, selective, non-competitive inhibitor of DHODH that was developed in the 1980s.[5] It binds to the ubiquinone-binding channel of the enzyme, preventing the redox reaction essential for its catalytic activity.[6]

Performance & Efficacy

Brequinar exhibits potent inhibition of human DHODH with reported IC50 values in the low nanomolar range (e.g., 2.1 - 5.2 nM).[7][8] This enzymatic potency translates to effective inhibition of cell proliferation in numerous cancer cell lines, particularly those from hematological malignancies, with IC50 values often in the nanomolar range.[2] Its efficacy has been demonstrated in various preclinical models, including those for acute myeloid leukemia (AML), neuroblastoma, and medulloblastoma, where it can induce differentiation, apoptosis, and reduce tumor growth.[9][10]

Clinical Context & Limitations

Despite robust preclinical data, Brequinar's journey through clinical trials for solid tumors in the 1990s was disappointing.[11][12] It showed limited single-agent activity and was hampered by a narrow therapeutic index, with myelosuppression being a significant dose-limiting toxicity.[5] This lack of efficacy in solid tumors is partly attributed to the ability of tumor cells to utilize the pyrimidine salvage pathway, importing extracellular uridine to bypass the DHODH block. High uridine levels within the tumor microenvironment can effectively rescue cells from Brequinar-induced pyrimidine starvation.[5]

However, there is a renewed interest in Brequinar for treating hematological malignancies, which appear more sensitive to DHODH inhibition, and as a broad-spectrum antiviral agent, where it can deplete the host nucleotide pool required for viral RNA synthesis.[3]

Section 2: Novel DHODH Inhibitors - The Quinazolinone Scaffold

In the continuous search for DHODH inhibitors with improved therapeutic profiles, medicinal chemists have explored various new chemical scaffolds. One such promising class is based on the quinazolinone core. A recent study detailed the development of these compounds as bioisosteric replacements for naphthoquinone-based inhibitors, aiming to reduce cytotoxicity and off-target effects while maintaining potent DHODH inhibition.

Rationale and Performance

The design strategy for novel quinazolinones involves mimicking the key binding interactions of established inhibitors within the DHODH active site. Through structure-based design, derivatives are synthesized to optimize these interactions. For example, compound 10e from a 2025 study emerged as a lead candidate, demonstrating potent inhibition of human DHODH with an IC50 of 0.59 µM. While this is less potent than Brequinar at the enzymatic level, its true value was revealed in cell-based assays.

In a SARS-CoV-2 antiviral assay, compound 10e exhibited an EC50 of 0.15 µM, significantly more potent than Brequinar (EC50 = 0.8 µM) in the same assay. This highlights a critical concept in drug development: potent enzymatic inhibition does not always translate directly to superior cellular or in vivo efficacy. Factors such as cell permeability, metabolic stability, and efflux pump susceptibility play crucial roles. The improved antiviral activity of the quinazolinone scaffold suggests it may possess a more favorable combination of these properties compared to Brequinar in this specific context.

Section 3: Head-to-Head Comparison

A direct comparison reveals the distinct profiles of Brequinar and the novel quinazolinone scaffold. Brequinar remains the benchmark for raw enzymatic potency, while the novel quinazolinone shows superior performance in a relevant cell-based functional assay, suggesting an improved overall drug-like profile.

ParameterBrequinarNovel Quinazolinone (cpd 10e)References
Chemical Scaffold Biphenyl-quinoline carboxylic acidQuinazolinone,
Enzymatic Inhibition (hDHODH IC50) ~2-5 nM0.59 µM (590 nM)[7][8],
Cell-Based Antiviral Efficacy (SARS-CoV-2 EC50) 0.8 µM0.15 µM
Primary Limitation Narrow therapeutic index, myelosuppression, salvage pathway resistanceLower enzymatic potency, aqueous solubility challenges noted[5],
Development Status Clinically evaluated; being re-investigated for AML and viral diseasesPreclinical research[12],

Section 4: Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity, the protocols used to evaluate and compare DHODH inhibitors must be robust and reproducible. Below are detailed methodologies for key assays.

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon reduction.

Causality: This in vitro assay directly assesses the ability of a compound to inhibit the catalytic function of the isolated DHODH enzyme. It is the primary screen to determine on-target potency (IC50) and mechanism of inhibition, independent of cellular factors like membrane permeability.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant hDHODH: Prepare a stock solution of purified human DHODH in assay buffer. The final concentration in the assay should be determined empirically to yield a robust linear reaction rate.

    • Substrate (DHO): Prepare a stock solution of dihydroorotic acid in assay buffer. A typical final concentration is 500 µM.

    • Coenzyme Q10: Prepare a stock solution in a suitable solvent (e.g., ethanol). A typical final concentration is 100 µM.

    • DCIP: Prepare a stock solution of DCIP in assay buffer. A typical final concentration is 200 µM.

    • Test Compound: Prepare a serial dilution of the inhibitor (e.g., Brequinar, Quinazolinone) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Execution (96-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 100 µL of a master mix containing assay buffer, Coenzyme Q10, and DCIP to all wells.

    • Add 50 µL of the hDHODH enzyme solution to each well and pre-incubate for 15-30 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the DHO substrate solution to all wells.

    • Immediately place the plate in a microplate reader (e.g., Varioskan LUX).

  • Data Acquisition & Analysis:

    • Measure the decrease in absorbance at 600-650 nm kinetically for 10-15 minutes at 25°C.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the DMSO control to determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution (96-Well Plate) cluster_acq Data Acquisition & Analysis Prep_Reagents Prepare Reagent Stocks: - hDHODH Enzyme - DHO Substrate - DCIP, CoQ10 - Assay Buffer Add_Enzyme_Mix Add Master Mix (Buffer, DCIP, CoQ10) + hDHODH Enzyme Prep_Reagents->Add_Enzyme_Mix Prep_Compound Prepare Serial Dilution of Test Compound in DMSO Add_Cmpd Dispense Compound/ DMSO into Wells Prep_Compound->Add_Cmpd Add_Cmpd->Add_Enzyme_Mix Incubate Pre-incubate 15-30 min @ 25°C Add_Enzyme_Mix->Incubate Add_Substrate Initiate Reaction with DHO Substrate Incubate->Add_Substrate Read_Plate Kinetic Read: Measure Absorbance (600-650 nm) for 10-15 min Add_Substrate->Read_Plate Calc_V0 Calculate Initial Reaction Velocities (V₀) Read_Plate->Calc_V0 Calc_Inhib Calculate % Inhibition vs. DMSO Control Calc_V0->Calc_Inhib Plot_IC50 Plot Dose-Response Curve & Determine IC50 Calc_Inhib->Plot_IC50

Cell Proliferation / Viability Assay (CCK-8/MTT-Based)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.

Causality: This cell-based assay determines the functional consequence of DHODH inhibition in a biological system. It accounts for compound permeability, stability, and the cell's ability to use compensatory pathways (like salvage). The resulting IC50 or EC50 value reflects the compound's overall anti-proliferative potency.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, CaSki) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors (Brequinar, Quinazolinone) in culture medium from DMSO stocks.

    • Remove the old medium from the cell plate and add 100 µL of medium containing the various inhibitor concentrations (or vehicle control).

    • Incubate the cells with the compound for a defined period, typically 48-72 hours.

  • Viability Measurement (Using CCK-8):

    • After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C, allowing metabolically active cells to convert the WST-8 tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells using the formula: Viability % = (OD_test / OD_control) * 100.

    • Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Outlook

The comparison between Brequinar and novel quinazolinone-based DHODH inhibitors encapsulates the evolution of drug discovery. Brequinar, with its exceptional enzymatic potency, remains a vital chemical probe and a relevant clinical candidate for specific diseases like AML. However, its clinical limitations have spurred the development of new scaffolds.

Novel quinazolinones, while less potent at the isolated enzyme level, demonstrate the success of structure-based design in achieving superior cellular activity in certain contexts, such as antiviral applications. This underscores the importance of multiparameter optimization in modern drug development, where a balance of potency, selectivity, pharmacokinetics, and safety profile is paramount. Future research should focus on improving the solubility and metabolic stability of these novel scaffolds and evaluating their efficacy and safety in relevant in vivo models. The continued exploration of diverse chemical matter targeting DHODH holds significant promise for delivering next-generation therapeutics for cancer, autoimmune disorders, and viral infections.

References

  • DHODH and cancer: promising prospects to be explored. (n.d.). springermedizin.de. Retrieved February 19, 2026, from [Link]

  • Peters, G. J., et al. (2019). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Kollmorgen, G., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Kollmorgen, G., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • Madak, J. T., et al. (2019). Discovery and preclinical characterization of novel DHODH inhibitors for AML. BioWorld. Retrieved February 19, 2026, from [Link]

  • Design and Synthesis of Novel Dihydroorotate Dehydrogenase Inhibitors. (n.d.). ProQuest. Retrieved February 19, 2026, from [Link]

  • de Oliveira, L. A., et al. (2025). Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent Hs DHODH Inhibitors with Optimized Properties. ResearchGate. Retrieved February 19, 2026, from [Link]

  • He, S., et al. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight. Retrieved February 19, 2026, from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved February 19, 2026, from [Link]

  • Vyas, V. K., et al. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. PubMed. Retrieved February 19, 2026, from [Link]

  • Sykes, D. B., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. ASH Publications. Retrieved February 19, 2026, from [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. (2016). East China Normal University. Retrieved February 19, 2026, from [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Mathieu, J., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. Retrieved February 19, 2026, from [Link]

  • Clear Creek Bio. (2020). Clear Creek Bio Announces First Patient Dosed in Clinical Study of Brequinar in Hospitalized Patients with COVID-19. Business Wire. Retrieved February 19, 2026, from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. (2024). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Heikkilä, T., et al. (2006). Dual binding mode of a novel series of DHODH inhibitors. PubMed. Retrieved February 19, 2026, from [Link]

  • DHODH Dehydrogenase Assay Service. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. (2023). MDPI. Retrieved February 19, 2026, from [Link]

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A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for Tetrahydroquinazoline Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico computational methods have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. However, computational predictions are merely hypotheses. Their translation into tangible clinical candidates hinges on rigorous experimental validation. This guide provides a comprehensive framework for validating in silico predictions of tetrahydroquinazoline biological activity, grounded in scientific integrity and practical, field-proven insights.

The Synergy of Prediction and Practice: A Foundational Workflow

The journey from a computationally predicted "hit" to a validated lead molecule follows a structured, multi-step process. The core principle is a continuous feedback loop between computational modeling and experimental testing. This iterative process refines predictive models and enriches our understanding of the molecule's structure-activity relationship (SAR).

G cluster_in_silico In Silico Prediction Phase cluster_experimental Experimental Validation Phase A Virtual Screening of Tetrahydroquinazoline Library B Molecular Docking Studies (e.g., AutoDock, Glide) A->B C QSAR Model Development & Prediction A->C E Selection of High-Priority 'Hit' Compounds B->E C->E D ADMET Prediction (e.g., SwissADME) D->E F Chemical Synthesis & Purification E->F Hypothesis Testing G In Vitro Target-Based Assays (e.g., Enzyme Inhibition) F->G H Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Signaling) F->H I Biophysical Binding Assays (e.g., SPR, ITC) G->I J Iterative SAR Analysis & Lead Optimization H->J I->J J->A Feedback Loop for Model Refinement

Figure 1: A representative workflow illustrating the iterative cycle of in silico prediction and experimental validation in drug discovery.

Part 1: The In Silico Prediction Phase - Generating Actionable Hypotheses

The initial phase involves using computational tools to screen vast libraries of virtual tetrahydroquinazoline derivatives and predict their biological activity against a specific target or pathway.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking simulates the interaction between a ligand (tetrahydroquinazoline derivative) and a protein target. This technique predicts the preferred binding pose and estimates the binding affinity, often expressed as a docking score.

  • Causality Behind Experimental Choices: The choice of docking software (e.g., AutoDock, Glide, GOLD) and scoring function is critical. For instance, AutoDock Vina is favored for its speed and accuracy in academic settings, while Glide often provides higher precision in industrial applications. The crystal structure of the target protein, ideally co-crystallized with a known ligand, provides the most reliable model for the binding pocket.

Quantitative Structure-Activity Relationship (QSAR): Modeling SAR

QSAR models are mathematical representations that correlate the chemical structures of compounds with their biological activities. By analyzing a training set of tetrahydroquinazolines with known activities, a predictive model can be built to estimate the activity of new, untested analogs.

  • Trustworthiness through Validation: A robust QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a dedicated test set (r²_pred) are essential to ensure the model's predictive power and avoid overfitting.

ADMET Prediction: Early Assessment of Drug-Like Properties

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures. Tools like SwissADME and pkCSM can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity liabilities.

Part 2: The Experimental Validation Phase - From Hypothesis to Data

This phase involves the chemical synthesis of the prioritized tetrahydroquinazoline "hits" and their subsequent biological evaluation to confirm or refute the in silico predictions.

Chemical Synthesis and Structural Confirmation

The first step is the synthesis of the computationally selected compounds. A common and efficient method for synthesizing tetrahydroquinazolines is the multicomponent reaction of an aldehyde, a dimedone derivative, and an aminobenzamide in the presence of a catalyst.

Protocol: Representative Synthesis of a Tetrahydroquinazoline Derivative

  • Reaction Setup: To a solution of dimedone (1 mmol) and aminobenzamide (1 mmol) in ethanol (10 mL), add the desired aldehyde (1 mmol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

  • Structural Confirmation: The structure of the synthesized compound must be unequivocally confirmed using spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • FT-IR: To identify characteristic functional groups.

In Vitro Target-Based Assays

If the in silico study predicted binding to a specific enzyme or receptor, a target-based assay is the most direct method of validation.

Example: Validation of a Predicted Kinase Inhibitor

  • Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

    • Prepare Reagents: Prepare serial dilutions of the synthesized tetrahydroquinazoline compound. Prepare the kinase, substrate, and ATP solution in the appropriate reaction buffer.

    • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for 1 hour.

    • ATP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

    • Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Phenotypic Assays

Cell-based assays provide a more physiologically relevant context by evaluating the compound's effect on whole cells.

Example: Validation of a Predicted Anticancer Agent

  • Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized tetrahydroquinazoline compound for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

G cluster_workflow Cell-Based Assay Workflow A Seed Cells in 96-Well Plate B Treat with Serial Dilutions of Tetrahydroquinazoline Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Allow Formazan Formation D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance with Plate Reader F->G H Calculate % Viability and Determine IC50/GI50 G->H

Figure 2: Step-by-step workflow for a typical MTT cytotoxicity assay.

Part 3: Data Synthesis and Model Refinement

The final step is to compare the experimental data with the in silico predictions. This comparison is crucial for validating the computational model and guiding the next round of drug design.

Comparative Data Analysis

Summarize the results in a clear, tabular format to facilitate direct comparison.

Compound IDPredicted Docking Score (kcal/mol)Predicted IC₅₀ (µM) (QSAR)Experimental IC₅₀ (µM) (Kinase Assay)Experimental GI₅₀ (µM) (MTT Assay)
THQ-01-9.52.11.85.2
THQ-02-8.75.86.515.1
THQ-03-7.215.320.1> 50
THQ-04-9.81.51.23.8

Table 1: A hypothetical comparison of in silico predictions and experimental results for a series of tetrahydroquinazoline derivatives.

Feedback and Iteration

Discrepancies between predicted and experimental results are not failures; they are learning opportunities. If a compound with a high docking score shows poor activity, it may indicate inaccuracies in the binding pose prediction or that other factors, such as cell permeability (which can be assessed in parallel with ADMET predictions), are at play. This data is then used to refine the computational models, leading to more accurate predictions in the next cycle of design and synthesis.

Conclusion

The validation of in silico predictions through rigorous experimental work is a cornerstone of modern, efficient drug discovery. By integrating computational chemistry with robust biological assays, researchers can confidently identify and optimize novel tetrahydroquinazoline-based therapeutic agents. This guide provides a foundational framework for this process, emphasizing the importance of a logical, iterative workflow, validated protocols, and a critical comparison of predicted and empirical data.

References

  • Molecular Docking

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz
    • Source: Journal of Comput
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  • QSAR Modeling

    • Title: Best Practices for the Development and Valid
    • Source: N
    • URL: [Link]

  • ADMET Prediction

    • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules
    • Source: Scientific Reports
    • URL: [Link]

  • Tetrahydroquinazoline Synthesis

    • Title: Recent advances in the synthesis of quinazoline and quinazolinone deriv
    • Source: RSC Advances
    • URL: [Link]

  • Kinase Assays: Title: ADP-Glo™ Kinase Assay Source: Promega Corpor
  • MTT Assay

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
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A Researcher's Guide to Cross-Validation of Anticancer Activity in MCF-7, HeLa, and HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the rigorous evaluation of a compound's efficacy and selectivity is paramount. Cross-validation of anticancer activity across multiple, distinct cell lines is a critical step to ascertain the broader applicability and potential mechanisms of a novel therapeutic agent. This guide provides an in-depth comparison of experimental approaches for assessing anticancer activity, focusing on three widely utilized and well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and HepG2 (hepatocellular carcinoma).

These cell lines, originating from different tissue types, present a diverse set of molecular and genetic backgrounds, making them an ideal panel for identifying both broad-spectrum and tissue-specific anticancer effects. Here, we delve into the causality behind experimental choices, provide detailed protocols for robust cytotoxicity assessment, and explore the underlying signaling pathways that can dictate differential drug responses.

The Importance of a Multi-Cell Line Approach

  • Assess the breadth of activity: Determine if a compound has a broad-spectrum effect against different cancer types or if its activity is restricted to a specific cancer lineage.

  • Identify potential mechanisms of action: Differential sensitivity across cell lines can provide clues about the compound's molecular target and the signaling pathways it perturbs.

  • Uncover potential resistance mechanisms: A lack of activity in a particular cell line can highlight intrinsic resistance mechanisms that may be relevant in a clinical setting.

Characterization of the Cell Line Panel

A thorough understanding of the molecular characteristics of each cell line is essential for interpreting cross-validation data.

MCF-7 (Michigan Cancer Foundation-7): Derived from a breast adenocarcinoma, MCF-7 is an estrogen receptor (ER)-positive and progesterone receptor (PR)-positive cell line.[1][2] It is a luminal A subtype of breast cancer and is considered to have low metastatic potential.[1][2] Its growth is often dependent on estrogen, making it a valuable model for studying hormone-dependent breast cancers.[1][3] Key signaling pathways frequently dysregulated in this cell type include the PI3K/Akt/mTOR and MAPK pathways.[4][5]

HeLa: The first immortal human cell line, derived from a cervical adenocarcinoma.[6] HeLa cells are known for their rapid proliferation.[6] The genome of HeLa cells is complex and distinct from a normal human genome, containing genetic material from human papillomavirus 18 (HPV18).[6][7] This viral integration significantly impacts cellular signaling, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9]

HepG2: A well-differentiated hepatocellular carcinoma cell line that retains many of the metabolic functions of primary hepatocytes.[10][11] This makes it a widely used model in toxicological and metabolic studies.[11] The HepG2 cell line is considered a good model for hepatoblastoma.[12][13] Key signaling pathways implicated in its biology and drug response include the Wnt/β-catenin, PI3K/AKT, and MAPK pathways.[14][15][16]

Experimental Workflow for Cross-Validation

A standardized workflow is crucial for generating reliable and comparable data across different cell lines.

Cross-Validation Workflow Experimental Workflow for Cross-Validation of Anticancer Activity cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Maintain MCF-7, HeLa, & HepG2 cells in appropriate culture media B Harvest and count cells A->B C Seed cells into 96-well plates at optimized densities B->C E Treat cells with compounds for a defined incubation period (e.g., 24, 48, 72h) C->E D Prepare serial dilutions of test compound and controls D->E F Perform MTT or SRB assay to determine cell viability E->F G Measure absorbance using a microplate reader F->G H Calculate percentage of cell viability relative to untreated controls G->H I Determine IC50 values for each compound in each cell line H->I J Compare IC50 values to assess differential cytotoxicity I->J

Caption: A generalized workflow for the cross-validation of anticancer compounds.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific integrity. The following are detailed protocols for two widely accepted colorimetric assays for determining cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19][21]

Sulforhodamine B (SRB) Assay

The SRB assay is a method based on the measurement of cellular protein content.[22][23] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[24]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[22]

  • Washing: Wash the plates several times with water to remove TCA and excess medium components.[24]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[22][25]

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[22]

  • Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.[22]

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.[20] Summarizing these values in a table allows for a clear comparison of a compound's potency across the different cell lines.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds after 48h Treatment

CompoundMCF-7HeLaHepG2
Compound A5.24.86.1
Compound B15.788.395.1
Compound C75.412.18.9
Doxorubicin (Control)0.81.21.5

Interpretation of Hypothetical Data:

  • Compound A shows similar potency across all three cell lines, suggesting a broad-spectrum cytotoxic effect that may target a fundamental cellular process.

  • Compound B is significantly more potent in MCF-7 cells, indicating a potential selective activity against this breast cancer cell line. This could be linked to the specific molecular characteristics of MCF-7 cells, such as their ER status.

  • Compound C demonstrates higher potency against HeLa and HepG2 cells compared to MCF-7 cells, suggesting a different mechanism of action that is more effective in these cell types.

Mechanistic Insights from Differential Activity

The observed differences in cytotoxicity can often be explained by the unique signaling pathway dysregulations in each cell line.

Signaling_Pathways Key Signaling Pathways in MCF-7, HeLa, and HepG2 cluster_MCF7 MCF-7 (Breast Cancer) cluster_HeLa HeLa (Cervical Cancer) cluster_HepG2 HepG2 (Liver Cancer) cluster_Drug Anticancer Drug MCF7_node Estrogen Receptor (ER) Signaling PI3K/Akt/mTOR Pathway MAPK Pathway HeLa_node HPV E6/E7 Oncoproteins PI3K/Akt/mTOR Pathway MAPK/ERK Pathway JAK/STAT Pathway HepG2_node Wnt/β-catenin Pathway PI3K/Akt Pathway MAPK Pathway Drug Test Compound Drug->MCF7_node Inhibits Drug->HeLa_node Inhibits Drug->HepG2_node Inhibits

Caption: Differential drug sensitivity can be linked to the unique signaling landscapes of each cell line.

For instance, a compound that selectively targets the ER signaling pathway would be expected to show high potency in MCF-7 cells but limited activity in ER-negative HeLa and HepG2 cells. Conversely, a compound that interferes with pathways activated by HPV oncoproteins might be particularly effective against HeLa cells.[8][9] Dysregulation of the Wnt/β-catenin pathway is a hallmark of some liver cancers, and compounds targeting this pathway could show preferential activity in HepG2 cells.[15][16]

Conclusion

Cross-validation of anticancer activity using a well-characterized panel of cell lines like MCF-7, HeLa, and HepG2 is an indispensable component of modern drug discovery. This approach provides a more comprehensive understanding of a compound's therapeutic potential, informs on its possible mechanisms of action, and helps to identify potential limitations. By integrating robust experimental protocols with a deep understanding of the underlying molecular biology of each cell line, researchers can make more informed decisions in the development of the next generation of cancer therapeutics.

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A Comparative Docking Analysis of Quinazoline Derivatives in the EGFR Active Site: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers.[1][2] The quinazoline scaffold has proven to be a highly effective framework for developing potent EGFR inhibitors, leading to the approval of several successful drugs.[1][3][4] This guide provides a comprehensive comparative analysis of the molecular docking of various quinazoline derivatives within the EGFR active site, offering insights into their binding mechanisms and the structural features that drive their inhibitory activity.

The Rationale for Targeting EGFR with Quinazoline Inhibitors

EGFR, a transmembrane tyrosine kinase, plays a pivotal role in cell proliferation, survival, and differentiation.[1] Upon activation by its ligands, EGFR triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for gene transcription related to cell growth and metastasis.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[1][5]

Quinazoline-based inhibitors are designed to compete with ATP for its binding site in the EGFR kinase domain.[1] By occupying this pocket, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling and inhibiting tumor growth.[1] Molecular docking is an invaluable computational tool for predicting how these inhibitors bind to the EGFR active site, guiding the rational design of more potent and selective drug candidates.[6][7]

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Phosphorylates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival) ERK->GeneTranscription AKT AKT PI3K->AKT Promotes mTOR mTOR AKT->mTOR Promotes mTOR->GeneTranscription Promotes EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling and the mechanism of quinazoline inhibitors.

A Validated Protocol for Molecular Docking of EGFR Inhibitors

The following protocol outlines a robust and reproducible workflow for the molecular docking of quinazoline derivatives into the EGFR active site. This protocol is based on established methodologies and explains the rationale behind each step to ensure scientific integrity.[8][9][10]

Experimental Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB_Download 1. Protein Preparation Download EGFR structure (e.g., PDB: 1M17) Protein_Clean 2. Receptor Refinement Remove water, add hydrogens, assign charges PDB_Download->Protein_Clean Grid_Gen 4. Active Site Definition Generate a grid box around the known ATP binding site (e.g., around the co-crystallized erlotinib) Protein_Clean->Grid_Gen Ligand_Prep 3. Ligand Preparation Draw or download 2D structures, convert to 3D, and minimize energy Docking_Run 5. Molecular Docking Execute docking algorithm (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 6. Results Analysis Analyze binding poses, docking scores, and key interactions (H-bonds, hydrophobic) Docking_Run->Pose_Analysis Validation 7. Protocol Validation Re-dock the co-crystallized ligand and check RMSD (<2.0 Å) Pose_Analysis->Validation

Caption: A typical workflow for molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation :

    • Action : Obtain the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB). A common choice is PDB ID: 1M17, which is co-crystallized with erlotinib.[11][12]

    • Rationale : Using a co-crystallized structure provides a validated starting point, with the active site conformation already adapted to a quinazoline-based inhibitor.

  • Receptor Refinement :

    • Action : Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.

    • Rationale : Water molecules can interfere with the docking process and are often not conserved. Adding hydrogens and assigning charges are crucial for accurately calculating the electrostatic and van der Waals interactions that determine binding affinity.[13]

  • Ligand Preparation :

    • Action : Sketch the 2D structures of the quinazoline derivatives and convert them to 3D. Perform energy minimization using a suitable force field.

    • Rationale : Energy minimization ensures that the ligand conformations are sterically and electronically favorable before docking, leading to more realistic binding predictions.[13]

  • Active Site Definition :

    • Action : Define the binding pocket by generating a grid box centered on the co-crystallized ligand (erlotinib in the case of 1M17).

    • Rationale : This ensures that the docking search is focused on the relevant ATP-binding site, increasing computational efficiency and the accuracy of the results.[8][11]

  • Molecular Docking :

    • Action : Use a validated docking program such as AutoDock, Glide, or GOLD to dock the prepared ligands into the defined active site.[9][13] These programs use scoring functions to predict the binding affinity and pose of the ligand.[10]

    • Rationale : Different docking algorithms have their strengths. For instance, Glide is known for its accuracy in predicting binding poses, while AutoDock is widely used for its balance of speed and accuracy.[13]

  • Results Analysis :

    • Action : Analyze the output, focusing on the docking score (a measure of binding affinity, typically in kcal/mol) and the binding poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acid residues in the active site.[2][7]

    • Rationale : The docking score provides a quantitative comparison of different derivatives, while the interaction analysis reveals the specific chemical features responsible for binding, which is crucial for understanding structure-activity relationships (SAR).[2]

  • Protocol Validation :

    • Action : As a crucial control, re-dock the original co-crystallized ligand (erlotinib) into the binding site and calculate the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose.

    • Rationale : An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, thus validating the methodology.[10][14]

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the docking results for a selection of well-known and novel quinazoline derivatives against the EGFR active site. The data is compiled from various computational studies.

Compound Name/IDReference DrugDocking Score (kcal/mol)Key Interacting ResiduesSource(s)
Erlotinib Yes-7.3 to -8.5Met769 (H-bond), Leu718, Val726, Ala743, Lys745, Cys797[11][14]
Gefitinib Yes-8.3 to -9.8Met793 (H-bond), Leu718, Val726, Ala743, Lys745, Thr790[3][15]
Icotinib No-8.7Met769 (H-bond) and other hydrophobic interactions[11]
Compound 6d No(Not specified)Forms key interactions satisfying pharmacophoric features[16]
Compound 8b No(Not specified)Forms hydrogen bonds and hydrophobic interactions with key residues[4]

Analysis of Binding Interactions:

  • Hydrogen Bonds : A critical interaction for many quinazoline inhibitors is a hydrogen bond with the backbone of Met793 (or Met769 in some numbering schemes) in the hinge region of the kinase domain.[5][11] This interaction is considered a hallmark of potent EGFR inhibition and is observed for both erlotinib and gefitinib.[11]

  • Hydrophobic Interactions : The quinazoline core and its substituents fit into a hydrophobic pocket formed by residues such as Leu718, Val726, and Ala743 .[7][11] The nature and size of the substituents on the quinazoline ring can significantly influence these interactions and, consequently, the binding affinity.

  • Role of Specific Residues :

    • Lys745 : Often forms a salt bridge or hydrogen bond, stabilizing the inhibitor complex.[5]

    • Asp855 : Can form hydrogen bonds with certain derivatives, contributing to binding affinity.[5][17]

    • T790M Mutation : The "gatekeeper" residue Thr790 is crucial. The T790M mutation introduces a bulkier methionine, causing steric hindrance that reduces the efficacy of first-generation inhibitors like gefitinib and erlotinib.[5]

Conclusion and Future Directions

Molecular docking provides powerful insights into the binding mechanisms of quinazoline derivatives within the EGFR active site. The comparative analysis reveals that while a hydrogen bond to the hinge region (Met793) is a common feature, the overall binding affinity is a complex interplay of hydrogen bonds and hydrophobic interactions.

The data consistently shows that minor structural modifications to the quinazoline scaffold can lead to significant changes in docking scores and interaction patterns. This underscores the importance of computational modeling in the rational design of the next generation of EGFR inhibitors, particularly those aimed at overcoming resistance mutations like T790M. Future work should focus on integrating docking studies with more advanced techniques like molecular dynamics simulations to better account for protein flexibility and predict binding affinities with even greater accuracy.

References

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC. (2024, October 24).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.
  • Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR - Benchchem. BenchChem.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022, September 22). Taylor & Francis Online.
  • A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Applied Pharmaceutical Science.
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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI.
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A Head-to-Head Comparison of Tetrahydroquinoline Analogs as EPAC Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of tetrahydroquinoline analogs, a promising class of inhibitors for the Exchange Protein Directly Activated by cAMP (EPAC). We will dissect their structure-activity relationships, compare their potency and selectivity with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in targeting cAMP signaling pathways.

Introduction: Targeting the EPAC-Rap1 Axis

The Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2) have emerged as critical mediators of cAMP signaling, operating independently of the well-known Protein Kinase A (PKA).[1][2] These proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][3] Upon binding cAMP, EPAC undergoes a conformational change, activating its GEF domain and facilitating the exchange of GDP for GTP on Rap1, thereby triggering downstream signaling cascades involved in cell adhesion, proliferation, inflammation, and cardiac function.[1][2][4]

The involvement of EPAC in numerous pathologies, including cancer metastasis, cardiac hypertrophy, and inflammation, has made it an attractive therapeutic target.[5][6][7] Consequently, the development of specific pharmacological inhibitors to dissect EPAC's roles and serve as therapeutic leads is of significant interest.[5][7] Among the non-nucleotide small molecules identified, the tetrahydroquinoline scaffold, exemplified by the inhibitor CE3F4, has proven to be a valuable starting point for medicinal chemistry efforts.[5][6][8]

This guide focuses on the comparative analysis of CE3F4 and its analogs, providing a clear rationale for experimental design and data interpretation.

cluster_upstream Upstream Activation cluster_epac_signaling EPAC Signaling Cascade GPCR GPCR Activation (e.g., β-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts EPAC EPAC (Inactive) cAMP->EPAC Binds & Activates EPAC_Active EPAC (Active) Rap1_GDP Rap1-GDP (Inactive) EPAC_Active->Rap1_GDP Catalyzes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (Cell Adhesion, Proliferation, Hypertrophy, Inflammation) Rap1_GTP->Downstream Inhibitor Tetrahydroquinoline Analogs (e.g., CE3F4) Inhibitor->EPAC_Active Inhibits

Caption: The cAMP-EPAC-Rap1 signaling pathway and point of inhibition.

The Tetrahydroquinoline Scaffold: A Comparative Analysis

The discovery of the N-formyl tetrahydroquinoline analog CE3F4 as an uncompetitive inhibitor of EPAC1 provided a critical pharmacological tool and a scaffold for optimization.[8][9] Subsequent structure-activity relationship (SAR) studies have elucidated key chemical features that govern potency and isoform selectivity.[5][6][8][10]

Structure-Activity Relationship (SAR) Insights

Our analysis of published data reveals several critical determinants for the inhibitory activity of tetrahydroquinoline analogs.[5][8][10]

  • The 1-Formyl Group: The N-formyl group is crucial for activity. Its removal leads to a significant loss of potency, indicating a key interaction within the inhibitor binding site.[5][8] This group also introduces the existence of E/Z rotamers (rotational isomers), which has been shown to impact activity, with evidence suggesting the minor rotamer may be the more active conformation.[5][10][11]

  • Halogen Substitution: The position and nature of halogen atoms on the aromatic ring dramatically influence inhibition.

    • A bromine atom at position 5 is critical for inhibitory potential.[8]

    • The original lead, CE3F4, features bromine atoms at positions 5 and 7. However, replacing the 7-bromo with a 6-fluoro group (as in analog 12a ) can enhance potency.[5]

  • Stereochemistry at C-2: The stereocenter at the C-2 position is a key determinant of both potency and isoform selectivity. For the most potent analogs, the (R)-enantiomer is substantially more potent against EPAC1 than the (S)-enantiomer.[5][10] Interestingly, the selectivity profile can be reversed with the (S)-isomer, which shows preference for EPAC2, demonstrating that the enantiomers engage the two EPAC isoforms differently.[5][10]

cluster_mods Key Structural Modifications cluster_outcomes Impact on Inhibitor Performance Scaffold Tetrahydroquinoline Core Scaffold Formyl 1-Formyl Group Scaffold->Formyl Halogen Halogenation Pattern (5-Bromo, 6-Fluoro) Scaffold->Halogen Stereo C-2 Stereochemistry (R vs. S) Scaffold->Stereo Activity Overall Activity Formyl->Activity Crucial for Activity Potency Increased Potency (Lower IC50) Halogen->Potency Enhances Stereo->Potency (R)-Isomer > (S)-Isomer for EPAC1 Selectivity Isoform Selectivity (EPAC1 vs. EPAC2) Stereo->Selectivity Major Determinant

Caption: Key SAR findings for tetrahydroquinoline EPAC inhibitors.

Quantitative Head-to-Head Comparison

The following table summarizes the inhibitory potency (IC50) of key tetrahydroquinoline analogs against EPAC1 and EPAC2, derived from in vitro guanine nucleotide exchange factor (GEF) activity assays. Lower IC50 values indicate higher potency.

Compound IDKey Structural FeaturesEPAC1 IC50 (µM)EPAC2 IC50 (µM)EPAC1/EPAC2 SelectivityReference
CE3F4 Racemic, 5,7-dibromo, 1-formyl10.766~6-fold for EPAC1[12]
12a (R)-isomer, 5-bromo, 6-fluoro, 1-formyl4.244~10-fold for EPAC1[5][10][12]
12b (S)-isomer, 5-bromo, 6-fluoro, 1-formyl~40~25~1.6-fold for EPAC2[5][10]
6R (R)-isomer, 5,7-dibromo, 1-formylNot explicitly stated, but noted as potentNot explicitly statedNot explicitly stated[5]
7S (S)-isomer, 5,7-dibromo, no 1-formylNoted as more potent than 7RNot explicitly statedNot explicitly stated[5]

Expert Interpretation: The data clearly demonstrates the successful optimization from the initial lead compound, CE3F4. Analog 12a emerges as a superior probe for studying EPAC1, exhibiting both improved potency and enhanced selectivity over CE3F4.[5][10] The dramatic difference between the enantiomeric pair, 12a and 12b , underscores the critical importance of stereochemistry in achieving isoform-selective inhibition.[5][10] The reversal of selectivity in 12b suggests a distinct binding mode that could be exploited for developing EPAC2-selective inhibitors from this scaffold.

Essential Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the characterization of novel inhibitors must be conducted using validated, reproducible methods. Here, we detail the core in vitro and cell-based assays essential for profiling tetrahydroquinoline analogs.

In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This is the primary functional assay to determine the direct inhibitory effect of a compound on EPAC's catalytic activity. The principle relies on monitoring the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) on Rap1 for unlabeled GDP or GTP. Active EPAC accelerates this exchange, leading to a change in fluorescence.

cluster_prep 1. Reagent Preparation cluster_load 2. Rap1b Loading cluster_reaction 3. Reaction Setup cluster_measure 4. Measurement & Analysis Reagents Prepare Assay Buffer, Recombinant EPAC1/2 & Rap1b, Test Compounds, cAMP, BODIPY-FL-GDP, unlabeled GDP Loading Incubate Rap1b with BODIPY-FL-GDP to form Rap1b-BODIPY-GDP Reagents->Loading Setup In 384-well plate, combine: - EPAC1 or EPAC2 - Test Compound (or DMSO) - cAMP (to stimulate) Reagents->Setup Initiate Initiate reaction by adding: - Rap1b-BODIPY-GDP - Excess unlabeled GDP Loading->Initiate Setup->Initiate Measure Monitor fluorescence decay over time using a plate reader Initiate->Measure Analyze Calculate initial reaction rates. Plot % Inhibition vs. [Compound] to determine IC50 value. Measure->Analyze

Caption: Standard workflow for the in vitro EPAC GEF activity assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.

    • Proteins: Use purified, recombinant human EPAC1 (catalytic domain) and Rap1b proteins.

    • Compound Dilutions: Prepare a serial dilution of the tetrahydroquinoline analog in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Rap1b Loading with Fluorescent GDP:

    • In a microcentrifuge tube, incubate Rap1b protein with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 60 minutes at 4°C to allow for loading.

  • Assay Plate Setup (384-well black plate):

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the experimental wells. Add an equivalent volume of DMSO to the positive (no inhibitor) and negative (no EPAC) control wells.

    • Add recombinant EPAC1 or EPAC2 protein to all wells except the negative controls.

    • Add a fixed concentration of cAMP (e.g., 10 µM) to stimulate EPAC activity in all wells except the negative controls.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to EPAC.

  • Initiating and Reading the Reaction:

    • Initiate the exchange reaction by adding a mixture of the pre-loaded Rap1b-BODIPY-GDP and a large excess of unlabeled GDP (e.g., 100 µM).

    • Immediately place the plate in a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).

    • Monitor the decrease in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction for each well by determining the slope of the linear phase of the fluorescence decay curve.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_neg_control) / (Rate_pos_control - Rate_neg_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell-Based Rap1 Activation (Pull-Down) Assay

This assay is a crucial secondary screen to validate that the inhibitor is cell-permeable and can block EPAC signaling in a physiological context.

Principle: Active, GTP-bound Rap1 is specifically captured from cell lysates using a protein domain that only binds to the active conformation (the Rap1-binding domain, RBD, of RalGDS), typically fused to GST and immobilized on beads. The amount of captured Rap1 is then quantified by Western blotting.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the tetrahydroquinoline inhibitor (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).

    • Stimulate the EPAC pathway by adding an EPAC-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007) for 15-30 minutes.

  • Cell Lysis:

    • Rapidly wash cells with ice-cold PBS.

    • Lyse the cells on ice with a lysis buffer containing GST-RalGDS-RBD. This ensures the immediate capture of active Rap1 and prevents its hydrolysis.

  • Pull-Down of Active Rap1:

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with glutathione-sepharose beads for 1 hour at 4°C to pull down the GST-RalGDS-RBD bound to active Rap1.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to visualize the bands.

    • Quantify the band intensity to determine the relative amount of active Rap1 in each sample. Also, run a Western blot for total Rap1 from the initial cell lysates to ensure equal protein loading.

Conclusion and Future Directions

The systematic evaluation of tetrahydroquinoline analogs has led to the development of potent and isoform-selective EPAC1 inhibitors like analog 12a .[5][10] The SAR data clearly indicates that fine-tuning the substitution pattern and controlling stereochemistry are paramount for achieving desired pharmacological profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to characterize these and other novel EPAC inhibitors.

Future work should focus on leveraging the unique SAR of the (S)-enantiomers to develop potent and selective EPAC2 inhibitors from the tetrahydroquinoline scaffold. Furthermore, elucidating the precise binding modes of these enantiomers through co-crystallography will be instrumental in guiding the next generation of structure-based drug design efforts targeting the EPAC family.[5]

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. [Link][5][6][10][13]

  • Identification of a pharmacological inhibitor of Epac1 that protects the heart against acute and chronic models of cardiac stress. PubMed. [Link][14]

  • Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac. National Institutes of Health. [Link][8]

  • Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. MDPI. [Link][9]

  • Evaluation of Tetrahydoquinoline Analogs | Download Table. ResearchGate. [Link][11]

  • Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics. National Institutes of Health. [Link]

  • Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. National Center for Biotechnology Information. [Link][7]

  • What are EPAC inhibitors and how do they work?. Patsnap Synapse. [Link][1]

  • Recent Advances in the Discovery of Small Molecules Targeting Exchange Proteins Directly Activated by cAMP (EPAC). PubMed Central. [Link]

  • Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. American Physiological Society. [Link][2]

  • Comparison of inhibitors of Epac, as assessed using Epac2-cAMPS or the... ResearchGate. [Link]

  • A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion. National Institutes of Health. [Link][3]

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Evaluating the selectivity of novel quinazoline derivatives for kinase targets

Author: BenchChem Technical Support Team. Date: February 2026

Title: Evaluating the Selectivity of Novel Quinazoline Derivatives for Kinase Targets: A Technical Comparison Guide

Executive Summary

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of clinically critical kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1][2] However, the high conservation of the ATP-binding pocket across the human kinome (approx. 518 kinases) presents a significant challenge: off-target toxicity .

This guide provides a rigorous framework for evaluating the selectivity of novel quinazoline derivatives. We move beyond simple IC50 comparisons to a multi-dimensional profiling strategy, comparing a representative "Novel Series" (specifically C4/C6-substituted derivatives) against established Standards of Care (SoC).

The Selectivity Challenge: Structural Context

Quinazolines typically function as Type I ATP-competitive inhibitors. They anchor to the kinase hinge region via the N1 and N3 nitrogens.

  • The Problem: First-generation quinazolines (e.g., Gefitinib) often exhibit "dual inhibition" (e.g., EGFR and HER2) or promiscuity against other tyrosine kinases (e.g., SRC, VEGFR), leading to dose-limiting toxicities like rash and diarrhea.

  • The Solution: Novel derivatives utilize specific substitution vectors—primarily at the C4-aniline and C6/C7-solubilizing chains—to exploit unique hydrophobic pockets (e.g., the "gatekeeper" residue or the solvent-front region) specific to the target kinase.

Visualizing the Structural Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to tune selectivity in next-generation quinazolines.

QuinazolineSAR Core Quinazoline Core (Scaffold) N1_N3 N1/N3 Interaction (Hinge Binding) Core->N1_N3 Anchors via C4 C4-Aniline Moiety (Selectivity Driver) Core->C4 Substituted at C6_C7 C6/C7 Side Chains (Solubility & PK) Core->C6_C7 Substituted at Target Target Kinase (e.g., HER2/EGFR) N1_N3->Target H-Bonds to Hinge C4->Target Exploits Hydrophobic Pocket (Specificity) OffTarget Off-Target (e.g., VEGFR) C4->OffTarget Steric Clash (Avoidance) C6_C7->Target Solvent Front Interaction

Figure 1: Structural logic for tuning quinazoline selectivity. The C4-position is critical for differentiating between homologous kinases (e.g., EGFR vs. HER2).

Comparative Performance Analysis

We compare a representative Novel HER2-Selective Quinazoline (Compound 7c) against established SoCs.

  • Compound 7c : A C4-substituted derivative designed to avoid EGFR wild-type (wt) inhibition while potently targeting HER2.

  • Lapatinib : Dual EGFR/HER2 inhibitor (SoC).[2]

  • Gefitinib : EGFR-selective inhibitor (SoC).

Table 1: Biochemical Selectivity Profile (IC50 in nM)

Data synthesized from comparative biochemical assays (Radiometric HotSpot™).

Target KinaseNovel Cpd 7c (HER2 Selective)Lapatinib (Dual SoC)Gefitinib (EGFR SoC)Interpretation
HER2 (ErbB2) 8 nM 10 nM>10,000 nMNovel Cpd 7c matches Lapatinib potency on HER2.
EGFR (wt) >1,000 nM10 nM0.4 nM Critical Difference : Cpd 7c spares EGFR wt, reducing skin toxicity risk.
EGFR (L858R) >500 nM8 nM0.3 nMCpd 7c remains HER2 specific; does not target EGFR mutants.
Selectivity Ratio (EGFR/HER2)>125x 1x (Equipotent)<0.0001xHigh ratio indicates superior selectivity for HER2.
VEGFR2 (Off-Target)>10,000 nM>10,000 nM>10,000 nMClean profile against common vascular off-targets.

Key Insight: The Novel Compound 7c achieves a "Selectivity Window" >100-fold, whereas Lapatinib hits both targets equally. This structural refinement allows for higher dosing with reduced EGFR-related side effects.

Validated Experimental Protocols

To generate the data above with high confidence, a "Self-Validating" workflow is required.

Workflow Visualization

SelectivityWorkflow Step1 Step 1: Broad Kinome Profiling (Single Dose @ 1µM) Step2 Step 2: IC50 Determination (10-point Dose Response) Step1->Step2 Hits >50% Inhibition Step3 Step 3: Cellular Engagement (NanoBRET / Western Blot) Step2->Step3 Potent Hits (<100nM) Decision Selectivity Entropy (S_sel) Calculation Step3->Decision Integrate Bio/Cell Data Outcome Lead Candidate Selection Decision->Outcome High Selectivity Score

Figure 2: The tiered screening cascade ensures resources are focused on the most promising, selective compounds.

Protocol A: Radiometric Kinase Assay (The "Gold Standard")

Why this method? Unlike fluorescence-based assays, radiometric assays (e.g., HotSpot™) are not prone to interference from fluorescent compounds or linkers.

Methodology:

  • Reaction Mix : Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate : Use specific peptide substrates (e.g., Poly(Glu,Tyr) 4:1 for EGFR/HER2) at 0.2 mg/mL.

  • ATP Condition : Perform assay at Km[ATP] (typically 1–10 µM) to detect competitive inhibitors sensitively. Note: For physiological relevance, a secondary screen at 1 mM ATP is recommended.

  • Initiation : Add γ-33P-ATP (Specific activity approx. 500 cpm/pmol).

  • Incubation : 2 hours at Room Temperature (RT).

  • Termination : Spot reaction onto P81 ion-exchange filter paper.

  • Wash : Wash filters with 0.75% phosphoric acid (removes unbound ATP).

  • Detection : Scintillation counting.

Self-Validation Check : Include a reference inhibitor (e.g., Staurosporine) on every plate. The Z-factor must be >0.5 for the assay to be valid.

Protocol B: Cellular Selectivity (Ba/F3 Isogenic Panel)

Why this method? Biochemical potency does not always translate to cellular activity due to membrane permeability. Ba/F3 cells dependent on specific oncogenes (e.g., Ba/F3-HER2 vs. Ba/F3-EGFR) provide a clean cellular readout.

Methodology:

  • Cell Lines : Use IL-3 dependent Ba/F3 cells stably expressing HER2 or EGFR.

  • Seeding : Seed 5,000 cells/well in 96-well plates in IL-3 free media (growth driven by the kinase driver).

  • Treatment : Treat with serial dilutions of the quinazoline derivative (0.1 nM – 10 µM) for 72 hours.

  • Readout : Add CellTiter-Glo® (ATP quantification). Measure luminescence.

  • Calculation : Determine GI50 (Growth Inhibition 50%).

  • Selectivity Index (SI) : Calculate SI = GI50(EGFR) / GI50(HER2). An SI > 50 is the target threshold.

References

  • Min, K. H., et al. (2022).[3] "Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR." Archives of Pharmacal Research.[3] Link

  • Uitdehaag, J. C., et al. (2019). "Target selectivity of 17 approved tyrosine kinase inhibitors." Oncotarget. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Systems Protocol." Link

  • Reaction Biology. (2024). "Kinase Profiling & HotSpot™ Assay Technology."[4] Link

  • BenchChem. (2025).[5] "Comparative Analysis of Quinoline and Quinazoline Scaffolds." Link

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In Vivo Validation of Tetrahydroquinazoline-Based Antitumor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo antitumor efficacy of emerging lead tetrahydroquinazoline compounds. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document moves beyond a simple recitation of data, offering a deep-dive into the causality behind experimental choices and the mechanistic underpinnings of these promising therapeutics. We will explore key compounds, compare their performance in established preclinical models, and provide detailed, field-proven protocols to ensure the reproducibility and integrity of your own in vivo studies.

The Rise of Tetrahydroquinazolines in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[1][2][3] These agents have demonstrated significant clinical efficacy, primarily through the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] The tetrahydroquinazoline core, a reduced form of the quinazoline ring system, represents a next-generation evolution of this chemical class. These newer compounds exhibit diverse mechanisms of action, targeting not only kinases but also other critical cellular machinery involved in cancer progression, such as topoisomerase II and histone methyltransferases.[1][4] This expansion of molecular targets offers the potential to overcome resistance mechanisms that have emerged against earlier generations of quinazoline-based drugs.[3]

Comparative In Vivo Efficacy of Lead Tetrahydroquinazoline Compounds

The ultimate litmus test for any potential anticancer agent is its performance in a living organism. In vivo models, particularly xenograft studies in immunocompromised mice, are indispensable for evaluating a compound's therapeutic window—its ability to inhibit tumor growth without causing unacceptable levels of systemic toxicity.[5][6] Below is a comparative summary of the in vivo efficacy of several notable tetrahydroquinazoline and related quinazoline lead compounds that have shown significant promise in preclinical studies.

Compound Name/IDTarget(s)Cancer ModelDosing RegimenKey Efficacy ResultsToxicity ProfileReference(s)
ARN21934 Topoisomerase IIαChick Chorioallantoic Membrane (CAM) Cancer ModelNot specifiedDemonstrated tumor growth-arrest effect.Favorable in vivo pharmacokinetic profile.[7]
Compound 31 G9a Histone MethyltransferaseCT26 Colon Carcinoma (Syngeneic)Not specified45.10% Tumor Growth Inhibition (TGI).No significant body weight loss or visible toxicity.[1]
4a4 Tubulin PolymerizationSKOV3 Ovarian Cancer (Xenograft)Not specifiedSignificantly delayed primary tumor growth.No obvious side effects reported.N/A
Compound 18 Not fully specifiedGastric Cancer (Xenograft)25 mg/kgSimilar tumor volume and weight reduction to 5-Fluorouracil (5-FU).No significant changes in body weight; no death or obvious pathological damage.[5][8]
28f EGFR L858R/T790MH1975 Lung Cancer (Xenograft)Not specifiedGood tumor suppressive effect.Lower toxicity compared to afatinib.[9]
Gefitinib (Comparator)EGFRH322 Lung Cancer (Xenograft)60 mg/kg, i.p., daily 5/7 days for 4 weeksSignificant tumor growth delay.Generally well-tolerated in preclinical models.[10]
Cisplatin (Comparator)DNA Cross-linkingSKOV-3 Ovarian Cancer (Xenograft)3 mg/kg, i.p., every other day for 21 days51.7% tumor growth inhibition.Known for nephrotoxicity and other side effects.N/A

Mechanistic Insights into Tetrahydroquinazoline Action

The diverse antitumor activities of tetrahydroquinazoline derivatives stem from their ability to interact with a range of molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is key to rational drug design and the development of effective combination therapies.

Targeting Topoisomerase II

Topoisomerase II (Topo II) is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[7] Many established chemotherapeutics, such as etoposide, are Topo II "poisons," meaning they stabilize the transient DNA-enzyme cleavage complex, leading to double-strand breaks and apoptosis.[3] However, this mechanism is also associated with the development of secondary leukemias.[3]

The tetrahydroquinazoline derivative ARN21934 represents a novel class of Topo II inhibitors.[3] Unlike poisons, it acts as a catalytic inhibitor, blocking the enzyme's function without stabilizing the DNA cleavage complex.[3] This offers a potentially safer therapeutic window. ARN21934 is also highly selective for the α isoform of Topo II, which is highly expressed in proliferating cells, over the β isoform.[3]

TopoII_Inhibition cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by ARN21934 DNA_Tangle DNA Tangles & Supercoils TopoII Topoisomerase IIα DNA_Tangle->TopoII Binding DNA_Resolved Resolved DNA TopoII->DNA_Resolved Cleavage, Strand Passage, Religation Blocked_TopoII Inactive TopoIIα ARN21934 ARN21934 (Tetrahydroquinazoline) ARN21934->TopoII Inhibits Catalytic Cycle Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Blocked_TopoII->Cell_Cycle_Arrest Leads to

Caption: Mechanism of Topoisomerase IIα inhibition by ARN21934.

Experimental Protocols for In Vivo Efficacy Validation

The integrity of in vivo data hinges on meticulous and standardized experimental procedures. Below are detailed protocols for establishing and evaluating tumor growth in common xenograft models used for testing tetrahydroquinazoline compounds.

General Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Mice should be housed in specific-pathogen-free (SPF) conditions with controlled temperature and humidity, and provided with ad libitum access to food and water.[11]

Subcutaneous Xenograft Model: H1975 Non-Small Cell Lung Cancer (NSCLC)

The H1975 cell line is a valuable model for NSCLC as it harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene.[6][12] This makes it particularly useful for testing next-generation EGFR inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.[11] Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[11]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11]

  • Drug Administration: Administer the tetrahydroquinazoline compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage, intraperitoneal injection). Monitor the body weight of the mice at least twice weekly as an indicator of toxicity.[11]

  • Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Orthotopic Xenograft Model: SKOV3 Ovarian Cancer

Orthotopic models, where tumor cells are implanted in the organ of origin, can better recapitulate the tumor microenvironment and metastatic spread compared to subcutaneous models.[13]

Step-by-Step Protocol:

  • Cell Culture and Preparation: Culture SKOV3 cells as described for H1975. For in vivo imaging, cells can be transduced with a luciferase reporter gene (SKOV3-luc).[13]

  • Surgical Procedure: Anesthetize the mouse. Make a small incision in the left flank to expose the ovary.

  • Cell Implantation: Inject approximately 1 x 10⁴ SKOV3-luc cells in a small volume (e.g., 10 µL) directly into the ovary.[13] Suture the incision.

  • Tumor Monitoring: Monitor tumor growth and metastasis weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.[14]

  • Treatment and Analysis: Initiate treatment based on BLI signal intensity. Analyze survival data and tumor burden at the endpoint.

InVivo_Workflow Cell_Culture 1. Cell Line Culture (e.g., H1975, SKOV3) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers or Imaging) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Test Compound vs. Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health (Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 9. Data Analysis (TGI, Survival, etc.) Endpoint->Analysis

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

The tetrahydroquinazoline scaffold is a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action. Lead compounds such as ARN21934 and Compound 31 have demonstrated promising in vivo efficacy with favorable toxicity profiles, suggesting they warrant further preclinical development. Direct, head-to-head comparative studies in standardized models will be crucial for definitively positioning these new agents against existing therapies. As our understanding of tumor biology deepens, the rational design of next-generation tetrahydroquinazoline derivatives holds the potential to deliver more effective and safer treatments for a wide range of cancers.

References

  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed.
  • Gefitinib in vivo effects.
  • Altogen Labs. (n.d.). NCI-H1975 Xenograft Model.
  • Altogen Labs. (n.d.). SK-OV-3 Xenograft Model.
  • The Role of Gefitinib in Lung Cancer Tre
  • Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding. PMC.
  • In vivo efficacy of cisplatin/cl-micelles in A2780 human ovarian cancer xenograft-bearing female nude mice.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Semantic Scholar. (2022).
  • The SK-OV-3 Xenograft Model for Human Ovarian Cancer. Melior Discovery.
  • Altogen Labs. (n.d.). Colon Cancer Xenograft Models.
  • Helland, Ø., et al. (2014). First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma. PLOS One.
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
  • Auranofin Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer. AACR Journals. (2025).
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • In vivo anti-tumour activity of novel Quinazoline deriv
  • CT26 Syngeneic Mouse Model of Colon Cancer. Explicyte Immuno-Oncology.
  • Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine. Am J Transl Res. (2020).
  • Establishment of two ovarian cancer orthotopic xenograft mouse models for in vivo imaging: A comparative study.
  • Xenograft, Lung, NCI-H1975. Pharmacology Discovery Services.
  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characteriz
  • A protocol for selection in mice of highly metastatic ovarian cancer cell with omental tropism. STAR Protocols. (2023).
  • Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-medi
  • Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo.
  • Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis.
  • In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents.
  • Validated NCI-H1975 Xenograft Model. Altogen Labs.
  • CT26 Syngeneic Mouse Model. Altogen Labs.
  • CT26-Luc: An orthotopic murine model of colon cancer: implications for immuno-oncology studies. Crown Bioscience. (2020).
  • Patient-derived cell line, xenograft and organoid models in lung cancer therapy. PMC.
  • Non-small Cell Lung Adenocarcinoma. Inotiv.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • SKOV-3: Subcutaneous ovarian cancer xenograft tumor model. Reaction Biology.
  • SK-OV-3 Xenograft Model. Crown Bioscience.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Semantic Scholar. (2023).
  • Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cispl
  • Comparison of Gastric Cancer Models Using Different Dimensions In Vitro.
  • WX-0593 combined with an epithelial growth factor receptor (EGFR) monoclonal antibody in the treatment of xenograft tumors carry. Annals of Oncology. (2022).
  • In vivo efficacy. (A) Tumor-growth curves for each mouse group are...
  • Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. IRIS. (2024).
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  • Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. PubMed. (2018).
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  • Re-Sensitization of Resistant Ovarian Cancer SKOV3/CDDP Cells to Cisplatin by Curcumin Pre-Tre
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Technical Guide: Comparative Profiling of Quinazoline-Based DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Dihydroorotate dehydrogenase (DHODH) has evolved from a niche target for autoimmune disorders (Rheumatoid Arthritis, MS) to a high-priority metabolic checkpoint in oncology (AML, solid tumors) and virology. While Brequinar (a fluoroquinoline-carboxylic acid) remains the potency benchmark, its narrow therapeutic window and poor physicochemical properties have driven the search for alternative scaffolds.

Quinazoline-based inhibitors represent a "privileged structure" approach. Unlike the carboxylic acid-heavy Brequinar class, quinazolines offer tunable lipophilicity and distinct binding modes within the ubiquinone tunnel, potentially bypassing the off-target mitochondrial toxicity associated with earlier generations. This guide provides a technical comparison of these emerging quinazoline agents against established standards, supported by validated screening protocols.

Mechanistic Architecture

DHODH is a flavin-dependent mitochondrial enzyme located on the outer surface of the inner mitochondrial membrane.[1] It catalyzes the rate-limiting step of de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of Flavin Mononucleotide (FMN) and Ubiquinone (CoQ10).[1]

The Binding Differential:

  • Brequinar/Teriflunomide: Bind to the ubiquinone-binding tunnel, preventing electron transfer from FMNH2 to CoQ10. Brequinar relies heavily on a carboxylate interaction with Arg136.

  • Quinazolines: These inhibitors also target the ubiquinone tunnel but often utilize a "stacking" mode mimicking the quinone ring of CoQ10. Recent SAR (Structure-Activity Relationship) studies indicate that 4-aminoquinazoline and quinazolin-4-one derivatives can achieve nanomolar potency by exploiting hydrophobic pockets that Brequinar misses, often without the need for a charged carboxylate group, improving cellular permeability.

Diagram 1: The Pyrimidine Biosynthesis Pathway & DHODH Checkpoint

Visualization of the metabolic bottleneck created by DHODH inhibition.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD Complex DHO Dihydroorotate (DHO) Carbamoyl->DHO CAD Complex DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP (RNA/DNA Precursor) Orotate->UMP UMPS Inhibitor Quinazoline Inhibitors (Block CoQ10 Site) Inhibitor->DHODH Inhibition (IC50 < 50nM)

Caption: The DHODH enzyme acts as the rate-limiting oxidative step.[2] Quinazolines bind at the ubiquinone site, halting the conversion of DHO to Orotate and starving the cell of UMP.

Comparative Analysis: Quinazolines vs. Standards

The following data synthesizes performance metrics of emerging Quinazoline leads (e.g., 4-aminoquinazoline derivatives) against the clinical standards.

FeatureQuinazoline-Based Leads (Gen 3)Brequinar (Reference Std)Teriflunomide (Clinical Std)
Scaffold Core Quinazoline (Heterocyclic)Fluoroquinoline-carboxylic acidIsoxazole (Active metabolite)
Enzymatic IC50 15 – 80 nM (High Potency)< 10 nM (Ultra Potent)~1,000 nM (Moderate)
Cellular GI50 0.5 – 2.0 µM0.01 – 0.1 µM20 – 50 µM
Binding Mode Hydrophobic Tunnel + H-bond (non-acidic)Arg136 Salt Bridge (Acidic)Hydrophobic Tunnel
Physicochemical Tunable LogP (2.5–4.0); Neutral/BasicAcidic (pKa ~5); High Protein BindingNeutral; Long Half-life
Safety Profile Lower risk of crystalluria/renal toxDose-limiting GI/Bone Marrow toxHepatotoxicity risk
Primary Utility Oncology (Solid Tumors), AntiviralAcute Myeloid Leukemia (AML)Multiple Sclerosis (RA)

Technical Insight: While Brequinar is more potent enzymatically, its carboxylic acid moiety contributes to rapid clearance and high plasma protein binding (>99%), limiting free drug fraction. Quinazolines offer a better balance of potency and pharmacokinetics (PK), allowing for sustained intracellular concentrations without the extreme Cmax-related toxicity of Brequinar.

Validated Experimental Protocols

To objectively evaluate a Quinazoline candidate, you must utilize a self-validating enzymatic assay . The DCIP (2,6-dichloroindophenol) reduction assay is the gold standard but is prone to artifacts if Coenzyme Q10 levels are not controlled.

Protocol A: The DCIP-Coupled DHODH Enzymatic Assay

Purpose: Determine IC50 by measuring the reduction of DCIP (blue) to colorless DCIPH2, coupled to DHO oxidation.[2]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100 (Critical for solubilizing the hydrophobic inhibitor).[2]

  • Substrates: Dihydroorotate (DHO) [Final: 500 µM], Decylubiquinone (CoQ analog) [Final: 100 µM], DCIP [Final: 60-100 µM].

  • Enzyme: Recombinant Human DHODH (N-truncated, typically Met30-Arg396).

Workflow:

  • Preparation: Dilute Quinazoline inhibitors in DMSO (keep final DMSO < 1%).

  • Pre-incubation: Add Enzyme + Buffer + Inhibitor + CoQ10 to the plate. Incubate for 10 mins at 25°C.

    • Expert Note: Pre-incubating with CoQ10 allows the inhibitor to compete for the tunnel before the reaction starts.

  • Initiation: Add DHO and DCIP simultaneously to start the reaction.[3]

  • Measurement: Monitor absorbance decrease at 600 nm (DCIP reduction) continuously for 20 minutes.

  • Validation:

    • Z-Prime: Must be > 0.5.[4]

    • Positive Control:[5] Brequinar (1 µM) should show 100% inhibition (flat line).

    • Negative Control: No Enzyme (background oxidation).

Protocol B: Cellular Rescue Assay (Specificity Check)

Purpose: Confirm that cell death is specifically due to DHODH inhibition and not general cytotoxicity.

  • Treat cells (e.g., AML line HL-60 or THP-1) with the Quinazoline inhibitor at 2x IC50.

  • Arm A: Inhibitor only.

  • Arm B: Inhibitor + Uridine (100 µM).

  • Result: If the mechanism is on-target (DHODH), Arm B cells must survive (Uridine bypasses the blockade). If Arm B cells die, the compound has off-target toxicity.

Screening Workflow Logic

The following diagram illustrates the decision tree for advancing a Quinazoline hit from in silico design to lead candidate.

Diagram 2: Integrated Screening Workflow

Logic flow for validating Quinazoline-based DHODH inhibitors.

ScreeningWorkflow Library Quinazoline Library (Scaffold Morphing) Docking In Silico Docking (Ubiquinone Tunnel) Library->Docking Enzymatic DCIP Assay (IC50 Determination) Docking->Enzymatic Top 10% Filter1 IC50 < 100nM? Enzymatic->Filter1 Filter1->Library No (Refine SAR) Cellular Cell Viability (MTS/ATP Assay) Filter1->Cellular Yes Rescue Uridine Rescue (Specificity Check) Cellular->Rescue GI50 < 5µM Lead Lead Candidate (PK/PD Profiling) Rescue->Lead Rescue Confirmed

Caption: A funnel approach ensuring only potent, on-target quinazolines with confirmed specificity (Uridine rescue) advance to lead status.

References
  • Munier-Lehmann, H., et al. "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2014)." Expert Opinion on Therapeutic Patents, 2015. Link

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. (Provides the Brequinar comparative baseline). Link

  • Li, H., et al. "Discovery of novel quinazoline-2,4(1H,3H)-diones as potent and selective inhibitors of human dihydroorotate dehydrogenase." European Journal of Medicinal Chemistry, 2020. (Example of Quinazoline specific efficacy). Link

  • BenchChem. "DHODH Enzymatic Assay Protocol & Brequinar Selectivity Data." BenchChem Technical Library, 2025. Link

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A Senior Application Scientist's Guide to Orthogonal Assays for Confirming the Mechanism of Action of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroquinazoline Scaffold and the Imperative of Mechanistic Clarity

The tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, from anticancer to neuroprotective agents.[1][2] For instance, certain derivatives have been identified as potent and selective inhibitors of human topoisomerase IIα (TopoIIα), a validated target in oncology.[3][4][5] Others have been developed to modulate targets as diverse as the Cav3.2-USP5 interaction for chronic pain or lysine-specific demethylase 1 (LSD1) for cancer therapy.[6][7] This chemical versatility, however, creates a significant challenge: a compound's ultimate biological effect is dictated by its specific mechanism of action (MoA), which must be rigorously confirmed.

In drug discovery, assuming an MoA based on the primary screening assay alone is a perilous shortcut.[8][9] False positives can arise from assay artifacts, compound interference, or off-target effects.[10] Therefore, deploying a battery of orthogonal assays —methods that rely on fundamentally different physical principles to interrogate the same biological question—is not just good practice; it is a cornerstone of building a robust, data-driven case for a drug candidate.[11] This guide provides researchers, scientists, and drug development professionals with a hierarchical framework and detailed protocols for using orthogonal assays to unequivocally confirm the MoA of novel tetrahydroquinazoline derivatives.

A Hierarchical Framework for MoA Deconvolution

A logical, tiered approach to MoA confirmation ensures that each experimental layer builds upon the last, from direct target interaction to the ultimate cellular phenotype. This systematic process is crucial for eliminating ambiguity and building a compelling preclinical data package.

MoA_Confirmation_Workflow cluster_0 Level 1: Target Engagement cluster_1 Level 2: Target Activity Modulation cluster_2 Level 3: Downstream Pathway Effects cluster_3 Level 4: Cellular Phenotype Tgt_Engage Does the compound directly bind the intended target in a relevant environment? CETSA Cellular Thermal Shift Assay (CETSA) (Physiological Target Engagement) Tgt_Engage->CETSA Confirm in-cell binding Chemoproteomics Affinity Chemoproteomics (Direct Binding & Selectivity) Tgt_Engage->Chemoproteomics Confirm direct interaction Biophysical Biophysical Assays (SPR/ITC) (In Vitro Kinetics & Thermodynamics) Tgt_Engage->Biophysical Quantify binding parameters Tgt_Activity Does binding translate to functional modulation of the target? Tgt_Engage->Tgt_Activity Establishes Physical Interaction Enzymatic_Assay Biochemical/Enzymatic Assay (e.g., TopoII DNA Relaxation) Tgt_Activity->Enzymatic_Assay Measure functional inhibition/activation Counter_Assay Mechanistic Counter-Assay (e.g., DNA Intercalation Assay) Tgt_Activity->Counter_Assay Rule out alternative mechanisms Pathway_Effect Does target modulation affect downstream signaling pathways? Tgt_Activity->Pathway_Effect Links Binding to Function Western_Blot Western Blotting (Phospho-proteins, pathway markers) Pathway_Effect->Western_Blot Phenotype Does pathway modulation result in the desired cellular outcome? Pathway_Effect->Phenotype Connects Function to Cellular Consequence Proliferation Cell Proliferation / Viability Assay Phenotype->Proliferation Cell_Cycle Cell Cycle Analysis Phenotype->Cell_Cycle

Caption: Hierarchical workflow for MoA confirmation.

Level 1: Confirming Direct Target Engagement

The foundational step is to prove that the tetrahydroquinazoline physically interacts with its intended molecular target within a biologically relevant context.

Cellular Thermal Shift Assay (CETSA)

Causality: The principle of CETSA is that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to thermal denaturation.[12] Observing a thermal shift provides powerful, direct evidence of target engagement inside intact cells, the most physiological context available for this type of measurement.[13][14] This label-free method avoids potential artifacts from modifying the compound or the protein.[14]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification Treat Treat intact cells with Vehicle or Tetrahydroquinazoline Heat Heat cell aliquots across a temperature gradient (e.g., 40-70°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble (stabilized) from precipitated (denatured) protein via centrifugation Lyse->Separate Detect Quantify remaining soluble target protein Separate->Detect WB Western Blot Detect->WB MS Mass Spectrometry (TPP) Detect->MS

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the tetrahydroquinazoline compound or vehicle (e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Analyze these samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.[15]

  • Analysis: Quantify band intensities. A positive result is a rightward shift in the melting curve (i.e., more protein remains soluble at higher temperatures) in the compound-treated samples compared to the vehicle control.

Affinity-Competition Chemoproteomics

Causality: This approach uses an immobilized, broad-spectrum probe to capture a family of proteins (e.g., kinases via "kinobeads") from a cell lysate.[16][17] The tetrahydroquinazoline is added in solution to compete for binding to its target(s). A reduction in the amount of target protein pulled down by the beads indicates direct, competitive binding.[18] This method confirms direct interaction and provides a selectivity profile across all captured proteins.

Conceptual Protocol: Competition Pulldown for a Non-Kinase Target

Note: This requires a suitable affinity matrix for the target class of interest (e.g., immobilized ATP for ATPases, or a custom-synthesized probe for Topoisomerases).

  • Lysate Preparation: Prepare native cell lysate under conditions that preserve protein structure and interactions.

  • Competition: Aliquot the lysate. To each aliquot, add the tetrahydroquinazoline at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control. Incubate to allow the compound to bind to its targets.

  • Affinity Capture: Add the affinity beads (e.g., kinobeads) to all samples and incubate to allow for the capture of unbound target proteins.[19]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides (typically with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the proteins in each sample.

  • Analysis: For each protein, compare its abundance in the compound-treated samples to the vehicle control. A dose-dependent decrease in a protein's signal indicates it is a direct target of the compound.

Level 2: Demonstrating Functional Modulation of the Target

Evidence of direct binding must be linked to a functional consequence. For an enzyme inhibitor, this means showing a reduction in its catalytic activity.

Target Activity Assay: TopoIIα DNA Relaxation

Causality: For a tetrahydroquinazoline targeting TopoIIα, the most direct functional validation is to measure its effect on the enzyme's primary role: relaxing supercoiled DNA.[3][4] This biochemical assay directly assesses the compound's ability to inhibit the catalytic cycle of the enzyme.

Experimental Protocol: TopoIIα DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and purified recombinant human TopoIIα enzyme.

  • Compound Addition: Add the tetrahydroquinazoline inhibitor at a range of final concentrations. Include a negative control (vehicle) and a positive control inhibitor (e.g., etoposide).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein) and proteinase K (to digest the enzyme).

  • Gel Electrophoresis: Separate the different DNA topoisomers by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Analysis: Supercoiled DNA migrates fastest, followed by relaxed DNA, with nicked DNA migrating slowest. A potent inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a strong supercoiled band even in the presence of the enzyme.

Mechanistic Counter-Assay: DNA Intercalation

Causality: Many classic TopoII-targeted drugs are "poisons" that stabilize the enzyme-DNA cleavage complex, which can lead to genotoxicity and secondary cancers.[3][4] A key feature of some novel tetrahydroquinazolines is that they act as catalytic inhibitors without this poisoning effect.[5] A DNA unwinding assay can be used to rule out DNA intercalation, a mechanism often associated with DNA-damaging agents.

Experimental Protocol: Topoisomerase I-Mediated DNA Unwinding Assay

  • Reaction Setup: Prepare a reaction mix containing relaxed plasmid DNA, Topoisomerase I, and the tetrahydroquinazoline compound across a range of concentrations. Ethidium bromide serves as a positive control for intercalation.

  • Incubation: Incubate at 37°C. Intercalators will introduce positive supercoils into the relaxed DNA.

  • Analysis by Gel Electrophoresis: Run samples on an agarose gel. Non-intercalating compounds will show no change in the migration of the relaxed DNA band. In contrast, the positive control (ethidium bromide) will cause the DNA to become supercoiled again, leading to a faster-migrating band.[3]

AssayPrincipleKey Question Answered
CETSA Ligand-induced protein thermal stabilizationDoes the compound bind its target in intact cells?
Affinity-Competition Competition for binding to an immobilized probeDoes the compound bind its target directly and what is its selectivity?
DNA Relaxation Inhibition of enzymatic conversion of supercoiled to relaxed DNADoes binding inhibit the target's catalytic function?
DNA Intercalation Compound-induced change in DNA topologyIs the compound's MoA distinct from DNA intercalation?
Table 1: Comparison of Primary and Secondary Orthogonal Assays.

Level 3: Verifying Downstream Cellular Pathway Modulation

Inhibition of a target like TopoIIα should trigger specific downstream signaling cascades, particularly those related to the cell cycle and DNA damage response.

Western Blotting for Pathway Analysis

Causality: If a tetrahydroquinazoline effectively inhibits TopoIIα, it should induce a G2/M cell cycle arrest. This arrest is controlled by checkpoint proteins. Western blotting can detect changes in the levels or post-translational modifications (e.g., phosphorylation) of these key signaling nodes, providing a mechanistic link between target inhibition and a cellular response.[20]

Experimental Protocol: Cell Cycle Checkpoint Activation

  • Cell Treatment: Treat cancer cells with the tetrahydroquinazoline or vehicle for a time course (e.g., 6, 12, 24 hours).

  • Lysate Preparation: Harvest cells at each time point, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key targets for a TopoIIα inhibitor include:

      • Phospho-Histone H2A.X (Ser139) (γH2AX): A sensitive marker of DNA double-strand breaks, though catalytic inhibitors may induce this less than poisons.

      • Phospho-Chk1 (Ser345) / Phospho-Chk2 (Thr68): Key activators of the DNA damage response checkpoint.

      • Total levels of Cyclin B1 and CDK1: Key regulators of G2/M transition.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Always re-probe the blot for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[20] An increase in the phosphorylation of checkpoint kinases would support an on-target effect.

Level 4: Confirming the Cellular Phenotype

The final and most crucial validation is demonstrating that target engagement and pathway modulation lead to the intended overall cellular effect, such as inhibiting cancer cell growth.

Cell Proliferation and Viability Assays

Causality: An effective anticancer agent should reduce the proliferation of cancer cells. This phenotypic assay integrates all upstream molecular events into a final, therapeutically relevant readout. Comparing the compound's potency in this assay (IC50) with its potency in target-based assays (e.g., CETSA EC50 or enzymatic IC50) helps build the case for an on-target MoA.

Protocol Outline:

  • Method: Use assays like MTT, MTS (e.g., CellTiter-Glo®), or direct cell counting.

  • Procedure: Seed cells in 96-well plates, treat with a dose-response of the tetrahydroquinazoline for 48-72 hours, and measure cell viability according to the manufacturer's protocol.

  • Analysis: Calculate the IC50 value, the concentration at which 50% of cell proliferation is inhibited.

Cell Cycle Analysis by Flow Cytometry

Causality: As TopoIIα is essential for chromosome segregation during mitosis, its inhibition is expected to cause cells to accumulate in the G2 or M phase of the cell cycle.[3] This specific phenotypic signature is strong evidence for an MoA involving disruption of this process.

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells with the compound at a concentration around its IC50 for 24 hours. Include a vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample on a flow cytometer.

  • Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in compound-treated cells compared to controls confirms the expected cell cycle arrest.

Conclusion

Confirming the mechanism of action for a promising tetrahydroquinazoline is a multi-faceted process that demands rigorous, orthogonal validation. By systematically progressing through the four levels described—direct target engagement, functional modulation, downstream pathway effects, and cellular phenotype—researchers can build an unassailable, data-driven narrative. This hierarchical approach not only validates the primary MoA but also helps to identify potential off-target effects and rules out alternative mechanisms. Employing this framework will significantly de-risk the advancement of novel tetrahydroquinazoline derivatives from promising hits to viable clinical candidates.

References

  • Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873–12886. [Link]

  • Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PMC. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software, Inc. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Sabale, P. M., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Klaeger, S., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]

  • Reinhard, F. B. M. R., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories. [Link]

  • Wodtke, R., et al. (2015). Hide and Seek: Identification and Confirmation of Small Molecule Protein Targets. PubMed. [Link]

  • Piekarz, K. M., et al. (2024). Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain. PubMed. [Link]

  • The Royal Society of Chemistry. (2023). Assays. The Handbook of Medicinal Chemistry. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Zhang, Z., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • La Manno, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • News-Medical.Net. (2025). Finding success in biochemical screening and cell-based pathway screening. News-Medical.Net. [Link]

  • Al-Yasari, A., & Mohammed, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Eberl, H. C., et al. (2019). Characterization of binding, depletion and competition properties of... ResearchGate. [Link]

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  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Safin, D. A., et al. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. PMC. [Link]

  • Chen, J., et al. (2023). Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. The Journal of Organic Chemistry. [Link]

  • Johnson, C. W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. bioRxiv. [Link]

  • Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PubMed. [Link]

  • Jafari, E., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Okumura, K., et al. (1968). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry. [Link]

  • Okumura, K., et al. (1968). 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. PubMed. [Link]

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Benchmarking Novel Tetrahydroquinazolines: A Guide to Validating Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinazoline (THQ) derivatives have emerged as a promising scaffold in oncology, specifically designed to target the Colchicine Binding Site (CBS) of tubulin. Unlike taxanes (which stabilize microtubules), THQs act as Microtubule Destabilizing Agents (MDAs) .

This guide provides a rigorous, data-driven framework for benchmarking novel THQs against industry standards: Combretastatin A-4 (CA-4) , Colchicine , and Paclitaxel (as a mechanistic contrast). It moves beyond basic IC50 generation to establish a self-validating pharmacological profile essential for high-impact publication and preclinical advancement.

Part 1: The Chemical Landscape & Mechanistic Logic

Why Tetrahydroquinazolines?

While quinazolines are often associated with kinase inhibition (e.g., EGFR inhibitors), the tetrahydro- modification alters the scaffold's planarity and solubility profile. This conformational flexibility allows for deeper penetration into the hydrophobic pocket of the CBS, often yielding nanomolar potency with improved metabolic stability compared to the stilbene bridge of CA-4.

The Benchmarking Standards

To validate a novel THQ, you must compare it against agents with distinct mechanisms:

Standard AgentMechanismRole in Benchmarking
Colchicine CBS Binder (Destabilizer)Primary Positive Control. Defines the binding site.
Combretastatin A-4 (CA-4) CBS Binder (Destabilizer)Potency Benchmark. The "gold standard" for potency (often <10 nM).
Paclitaxel (Taxol) Taxane Site (Stabilizer)Phenotypic Contrast. Used to differentiate destabilization (THQ) from stabilization (Taxol).
Vinblastine Vinca Site (Destabilizer)Secondary Control. Confirms destabilization via a different site.

Part 2: In Silico Benchmarking (Molecular Docking)

Before wet-lab synthesis, validity is established by mapping the binding mode.

Protocol Logic: You must demonstrate that your THQ occupies the CBS similarly to Colchicine but exploits unique interactions (e.g., hydrogen bonding with Val318 or Cys241 ) that explain superior potency or specificity.

Recommended PDB Targets:

  • 5OSK: Tubulin-Colchicine complex (High resolution).

  • 1SA0: Tubulin-DAMA-Colchicine (Classic reference).[1]

Critical Output: Do not just report binding energy. Report the RMSD (Root Mean Square Deviation) of your ligand relative to the co-crystallized ligand. An RMSD < 2.0 Å suggests a valid binding pose.

Part 3: In Vitro Biochemical Validation (The Turbidimetric Assay)

This is the definitive assay for confirming direct interaction with purified tubulin.

Principle

Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing optical density (turbidity). MDAs (like THQs) suppress this increase; Stabilizers (like Paclitaxel) accelerate it.

Detailed Protocol
  • Reagents: Porcine Brain Tubulin (>99% pure), GTP (1 mM), PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Instrument: Kinetic Microplate Reader (Absorbance at 340 nm ).

Step-by-Step Workflow:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is extremely temperature-sensitive.

  • Master Mix: Dilute Tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP.

  • Compound Addition: Add 2 µL of test compound (dissolved in DMSO) to pre-warmed 96-well plate (37°C).

    • Control: DMSO only (Vehicle).

    • Reference: CA-4 (2-5 µM).

  • Initiation: Dispense 100 µL of Tubulin Master Mix into wells.

  • Kinetics: Measure OD340 every 30 seconds for 60 minutes at 37°C.

Data Interpretation (The "Signature")
  • Vehicle (DMSO): Sigmoidal curve (Lag phase -> Elongation -> Plateau).

  • THQ (Novel): Flat line or significantly reduced slope (Inhibition of Polymerization).

  • Paclitaxel: Rapid elimination of lag phase; higher plateau (Hyper-polymerization).

Part 4: Cellular Profiling & Visualization

Immunofluorescence (Phenotypic Validation)

Cytotoxicity (MTT/SRB) proves cell death, but IF proves how they die.

  • Target:

    
    -Tubulin (Microtubules) and DAPI (Nucleus).
    
  • Observation:

    • Control: Fine, filamentous network.

    • THQ Treated: Diffuse staining, fragmented microtubules, loss of network integrity.

    • Paclitaxel Treated: Thick, rigid bundles surrounding the nucleus.

Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors disrupt the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Marker: Propidium Iodide (PI) staining of DNA.

  • Success Metric: A distinct accumulation of cells in the G2/M phase (4N DNA content). If you see G1 arrest, your compound is likely not a primary tubulin inhibitor.

Part 5: Data Synthesis & Pathway Visualization

Mechanism of Action Pathway

The following diagram illustrates the causality chain from THQ entry to Apoptosis.

MOA_Pathway Entry THQ Entry (Passive Diffusion) Target Binds Colchicine Site (β-Tubulin) Entry->Target Kd < 100 nM Effect Prevents Dimer Polymerization Target->Effect Destabilization Check Spindle Assembly Checkpoint (SAC) Effect->Check Spindle Defect Arrest G2/M Phase Arrest Check->Arrest Mitotic Trap Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 1: Mechanism of Action for Tetrahydroquinazoline-based Tubulin Inhibitors.

Experimental Workflow

This diagram outlines the sequence of experiments required to validate the compound.

Exp_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanism Syn Synthesis of THQ Analogs Dock In Silico Docking (PDB: 5OSK) Syn->Dock Biochem Tubulin Polymerization (Turbidimetric Assay) Dock->Biochem Select Top Hits Cyto Cytotoxicity (MTT/SRB Assay) Biochem->Cyto Confirm Activity Flow Cell Cycle Analysis (Flow Cytometry) Cyto->Flow Determine IC50 Micro Immunofluorescence (Microtubule Network) Flow->Micro Confirm G2/M

Figure 2: Step-by-step experimental validation workflow.

Part 6: Comparative Performance Data

When publishing, summarize your data in a format similar to the table below. This allows immediate benchmarking against the "Gold Standards."

CompoundTubulin Polymerization IC50 (µM)HCT-116 Cytotoxicity IC50 (nM)Binding Mode (Docking)Cell Cycle Arrest Phase
Novel THQ-19 1.8 ± 0.2 45 ± 5 Colchicine Site (Val318 H-bond) G2/M (48%)
Combretastatin A-41.2 ± 0.112 ± 2Colchicine SiteG2/M (65%)
Colchicine2.5 ± 0.360 ± 8Colchicine SiteG2/M (55%)
PaclitaxelN/A (Stabilizer)5 ± 1Taxane SiteG2/M (80%)

Note: Data for THQ-19 is illustrative of a high-performing lead compound based on recent literature trends.

References

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry (2024).

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry (2023).

  • Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy. Bioorganic Chemistry (2025).[2]

  • Tubulin Polymerization Assay Protocols & Application Notes. BenchChem Technical Guides (2025).

  • Molecular Docking and Drug-likeness Prediction of New Potent Tubulin Colchicine Binding Site Inhibitors. Cumhuriyet Science Journal (2022).[3]

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Quantitative structure-activity relationship (QSAR) analysis of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antimalarials to novel anticancer agents targeting LSD1 and mTOR. However, the flexibility of the saturated nitrogen-containing ring and the vast substituent space make rational optimization challenging.

This guide objectively compares the performance of three dominant Quantitative Structure-Activity Relationship (QSAR) methodologies applied to THQ optimization: CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), and Machine Learning (ML) approaches.

Key Insight: While Machine Learning offers speed and alignment independence, CoMSIA remains the superior choice for interpretable lead optimization of THQs due to its ability to model the specific hydrophobic and hydrogen-bonding interactions critical for the THQ binding pocket, often outperforming CoMFA in external predictive power (


).

Strategic Framework: The THQ Optimization Challenge

The THQ scaffold presents unique QSAR challenges compared to planar quinolines:

  • Conformational Flexibility: The saturated ring adopts half-chair or twisted-boat conformations, requiring rigorous conformational analysis before alignment.

  • Chirality: The C2 and C4 positions often introduce stereocenters that drastically affect binding affinity.

  • Electronic/Steric Balance: The nitrogen atom acts as both a hydrogen bond acceptor and a conjugation handle.

Decision Matrix: Choosing the Right QSAR Approach
FeatureCoMFA CoMSIA Machine Learning (RF/GB)
Primary Utility Steric/Electrostatic mappingDetailed interaction mapping (H-bond, Hydrophobic)High-throughput screening / ADMET
Alignment Dependent Yes (Critical)Yes (Critical)No (2D descriptors)
Interpretability High (Contour maps)Very High (5 field types)Low (Black box)
Predictive Power High for homologous seriesHigh (Often superior

)
Variable (Requires large N)
Computational Cost ModerateModerateLow

Comparative Analysis: Experimental Performance

The following analysis synthesizes data from recent high-impact studies on THQ derivatives targeting LSD1 (Lysine-specific demethylase 1) and Plasmodium falciparum (Malaria).

Quantitative Performance Metrics
  • 
     (Cross-validated 
    
    
    
    ):
    Measures internal model robustness (>0.5 is acceptable).
  • 
     (External 
    
    
    
    ):
    Measures predictive power on a test set (>0.6 is good).[1][2][3]
  • SEE: Standard Error of Estimate (Lower is better).

Table 1: CoMFA vs. CoMSIA Performance on THQ Derivatives[2][3]
Target / DatasetMethod

(Internal)

(Non-CV)

(External)
Key Finding
LSD1 Inhibitors (40 cmpds) [1]CoMFA 0.7780.8770.709Steric fields dominated (60% contribution).[2]
CoMSIA 0.764 0.910 0.713 Slightly better prediction; identified critical H-bond donor regions.
Antimalarial (Pf-PFT) [2]CoMFA 0.6170.9090.748Good fit, but sensitive to grid alignment.[1]
CoMSIA 0.6500.9250.780 Superior external validation ; mapped hydrophobic pockets better.
COX-2 Inhibitors [3]CoMFA-RG 0.5730.9550.644Region Focusing (RG) improved CoMFA baseline.
CoMSIA 0.5740.9470.799 Significantly better external prediction (

vs CoMFA).
Mechanistic Insights (Why CoMSIA Wins for THQs)

While CoMFA treats the molecule as a source of steric (Lennard-Jones) and electrostatic (Coulombic) fields, CoMSIA uses Gaussian functions to calculate similarity indices.

  • The "Soft" Advantage: CoMFA potentials blow up (go to infinity) at atomic centers, requiring strict cutoffs. CoMSIA's Gaussian functions are "soft" and do not require cutoffs, allowing for smoother contour maps that are easier to interpret near the THQ nitrogen and bulky substituents.

  • Hydrophobic Fields: THQ derivatives often rely on hydrophobic interactions at the C2-aryl position. CoMSIA explicitly models this, whereas CoMFA infers it indirectly via steric bulk.

Technical Guide: Robust 3D-QSAR Protocol for THQs

This protocol ensures scientific integrity and reproducibility. It moves beyond "button pushing" to "causal modeling."

Phase 1: Data Curation & Conformation Analysis

Objective: Eliminate noise from the biological data and structural input.

  • Activity Threshold: Convert

    
     to 
    
    
    
    (
    
    
    ). Ensure a spread of at least 3 log units.
  • Puckering Analysis: The THQ ring is not planar. Perform a conformational search (e.g., Monte Carlo) to identify the global minimum.

    • Critical Check: If a co-crystal structure exists (e.g., LSD1-THQ complex), use the bound conformation as the "bioactive" template rather than the vacuum minimum.

Phase 2: Structural Alignment (The Most Critical Step)

Objective: Align molecules so their fields are comparable.

  • Method A (Ligand-Based): Use the rigid benzene ring and the N-atom of the THQ core as the alignment anchor (RMS fit).

  • Method B (Docking-Based): Dock all analogues into the receptor (e.g., PDB: 5LHI for LSD1). Use the resulting poses for alignment. This is preferred for THQs due to flexible substituents.

Phase 3: Field Calculation & PLS

Objective: Correlate 3D fields with bioactivity.

  • Grid: Extend 4Å beyond the aligned molecules with 2Å spacing.

  • Probe:

    
     Carbon (+1 charge).
    
  • PLS Analysis: Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).

Phase 4: Validation (The "Trust" Pillar)

A model is useless without rigorous validation.

  • Y-Scrambling: Randomly shuffle activity data and rebuild the model 50 times.

    • Pass Criteria:

      
       of scrambled models should be < 0.2.
      
  • External Test Set: Withhold 20% of diverse compounds before modeling. Predict their activity only after the model is finalized.

Visualizing the Workflow

The following diagram outlines the logical flow for developing a high-integrity QSAR model for THQs, highlighting the decision points between CoMFA and CoMSIA.

QSAR_Workflow Data Dataset Curation (pIC50 conversion) Conf Conformational Analysis (THQ Ring Puckering) Data->Conf Align Structural Alignment (Docking-based Preferred) Conf->Align Split Split Data (80% Train / 20% Test) Align->Split Fields Field Calculation Split->Fields CoMFA CoMFA (Steric + Electrostatic) Fields->CoMFA CoMSIA CoMSIA (Steric+Elec+Hydro+H-Bond) Fields->CoMSIA PLS Partial Least Squares (PLS) Regression CoMFA->PLS CoMSIA->PLS Valid Validation (LOO, Y-Scramble, External) PLS->Valid Result Final Model Selection (Compare q2 & r2_pred) Valid->Result

Caption: Logical workflow for 3D-QSAR modeling of THQ derivatives, emphasizing the parallel evaluation of CoMFA and CoMSIA.

Machine Learning: The Modern Alternative

While 3D-QSAR provides contour maps for design, Machine Learning (ML) models are gaining traction for screening large libraries of THQs.

  • Approach: Use 2D descriptors (Morgan fingerprints, topological indices) + Algorithms (Random Forest, Gradient Boosting).

  • Case Study (P-gp Inhibitors): A study on quinoline/THQ derivatives showed that Gradient Boosting achieved an

    
     of 0.95, outperforming linear methods [4].
    
  • Pros: No alignment required; handles non-linear relationships.

  • Cons: "Black box" nature makes it harder to deduce specific structural modifications (e.g., "add a methyl group at C6") compared to CoMSIA contour maps.

Conclusion & Recommendations

For the rational design of Tetrahydroquinoline derivatives:

  • Use CoMSIA as the Primary Tool: The inclusion of hydrophobic and hydrogen-bond donor/acceptor fields provides a more complete map of the THQ binding pocket than CoMFA alone.

  • Validate with Docking: Ensure your alignment corresponds to a biologically relevant binding pose, especially given the flexibility of the THQ saturated ring.

  • Target Metrics: Do not accept a model with

    
     or 
    
    
    
    . High
    
    
    (training) with low
    
    
    indicates overfitting—a common pitfall in THQ QSAR studies.

References

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules (2022).

  • CoMFA and CoMSIA analysis of tetrahydroquinolines as potential antimalarial agents. SAR and QSAR in Environmental Research (2011).

  • Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline... as selective COX-2 inhibitors. Journal of Biomolecular Structure and Dynamics (2019).

  • QSAR modeling and molecular docking studies of... quinoline derivatives as p-glycoprotein inhibitors. BMC Chemistry (2020).

Sources

Bridging the Gap: A Senior Scientist's Guide to Correlating In Vitro Potency with In Vivo Pharmacokinetics of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quinazoline scaffold is a celebrated "privileged structure," forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] Its partially saturated analog, the tetrahydroquinazoline ring system, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] However, the journey from a potent in vitro "hit" to a successful in vivo candidate is fraught with challenges. A common pitfall is the disconnect between high potency in a controlled cellular or enzymatic assay and the actual therapeutic effect in a complex living organism.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically correlate the in vitro potency of tetrahydroquinazoline derivatives with their in vivo pharmacokinetic (PK) properties. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow to de-risk projects early and select candidates with a higher probability of clinical success.

The Imperative of Early In Vitro-In Vivo Correlation (IVIVC)

The drug discovery process is a multi-parametric optimization challenge. While high target affinity and cellular potency are prerequisites, they do not guarantee in vivo efficacy. A compound must be able to reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define its pharmacokinetic profile.[7][8]

Failure to establish a strong IVIVC early in a project can lead to costly late-stage failures. A potent compound in an assay may be metabolically unstable, poorly absorbed, or rapidly cleared from the body, rendering it ineffective in vivo.[5][9] Conversely, a moderately potent compound with excellent pharmacokinetic properties may prove to be a more promising clinical candidate.[10] Therefore, a parallel and iterative assessment of both in vitro potency and in vivo PK is not just recommended; it is essential.

Part 1: Establishing Robust In Vitro Potency

The first pillar of a successful IVIVC is the generation of high-quality, reproducible in vitro potency data. The choice of assay is critical and should be guided by the biological target and the intended mechanism of action.[11]

Key In Vitro Potency Assays for Tetrahydroquinazolines

For tetrahydroquinazoline derivatives, which are often developed as enzyme inhibitors (e.g., kinase inhibitors) or receptor antagonists, the following assays are fundamental:

  • Enzymatic Assays (Biochemical Assays): These assays directly measure the interaction of the compound with its purified target protein. They are crucial for determining the intrinsic inhibitory activity (e.g., IC50 or Ki) and for understanding the structure-activity relationship (SAR) at the molecular level.[5][12]

  • Cell-Based Assays: These assays measure the effect of the compound on a specific cellular process in a more physiologically relevant context.[11] Examples include:

    • Proliferation/Cytotoxicity Assays: Used for anticancer agents, these assays (e.g., MTT, SRB) determine the concentration at which the compound inhibits cell growth or induces cell death (GI50 or IC50).[3][13]

    • Target Engagement Assays: These assays confirm that the compound interacts with its intended target within the cell.

    • Functional Assays: These measure the downstream consequences of target modulation, such as the inhibition of a signaling pathway or the release of a biomarker.[10]

Experimental Protocol: Determining IC50 in a Cell-Based Proliferation Assay

This protocol provides a standardized method for assessing the antiproliferative activity of tetrahydroquinazoline compounds against a cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • Tetrahydroquinazoline compounds dissolved in DMSO (10 mM stock)

  • MCF-7 human breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris-base solution

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline compounds in culture media. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 15 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: In Vitro Potency of Tetrahydroquinazoline Analogs
Compound IDTarget/Cell LineAssay TypeIC50 (µM)
THQ-001 Topoisomerase IIαDNA Relaxation160[14]
ARN-21934 Topoisomerase IIαDNA Relaxation2[15]
Compound 2 MCF-7Proliferation50[13]
Compound 2 MDA-MB-231Proliferation25[13]
CYC202 HCT116Proliferation15[10]

Part 2: Characterizing In Vivo Pharmacokinetic Properties

A potent compound is of little use if it cannot reach its target in the body. In vivo pharmacokinetic studies are essential to understand the ADME properties of a compound.[16][17] These studies are typically conducted in animal models, such as mice or rats, before progressing to larger animals and eventually humans.[17]

Key Pharmacokinetic Parameters
  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total exposure to the drug over time.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[18]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

This protocol outlines a typical PK study in mice following oral administration of a tetrahydroquinazoline compound.

Materials:

  • Tetrahydroquinazoline compound

  • Vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water)

  • Male BALB/c mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the vehicle at the desired concentration.

  • Animal Dosing: Fast the mice overnight with free access to water. Administer a single oral dose of the compound via gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the tetrahydroquinazoline compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

Data Presentation: Comparative Pharmacokinetics of Tetrahydroquinazoline Analogs in Mice (Oral Dosing)
Compound IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%F)
CYC202 50----86[10]
Tacrine ----1.66-36[18]
Compound 31 101250.252351.924[19]
AMD11070 10250.25351.2<1[19]

Part 3: The Correlation and Optimization Cycle

The true power of this approach lies in the iterative cycle of design, synthesis, in vitro testing, and in vivo profiling. The goal is to establish a clear relationship between chemical structure, in vitro potency, and the resulting pharmacokinetic profile.

The Drug Discovery Workflow

G cluster_0 In Silico & Design Phase cluster_1 Synthesis & In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Decision & Optimization a Library Design & Virtual Screening c Chemical Synthesis of Analogs a->c Prioritized Hits b ADME Prediction b->c Favorable Profiles d In Vitro Potency Assays (IC50) c->d New Compounds e Metabolic Stability (Microsomes) d->e Potent Hits h Data Analysis & IVIVC d->h Potency Data f Mouse Pharmacokinetic Study e->f Stable & Potent Hits g Efficacy Model f->g Dose Selection f->h PK Data i Lead Candidate Selection g->i Efficacious Compound h->a SAR Insights h->i Good IVIVC

Sources

Safety Operating Guide

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid Proper Disposal Procedures

Part 1: Core Directive

Objective: Provide a fail-safe, compliant, and scientifically grounded disposal protocol for 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid. This guide is designed for researchers and safety officers, prioritizing personnel safety, environmental compliance (RCRA/EPA/EU), and laboratory efficiency.[1]

Status: Hazardous Chemical Substance.[1][2][3] DO NOT dispose of via sanitary sewer (sink) or regular trash.[1]

Part 2: Scientific Integrity & Logic

Compound Profile & Hazard Analysis

To dispose of a chemical safely, one must first understand its reactivity. 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is an amphoteric heterocyclic compound.[1]

  • Structural Logic: It contains a basic nitrogenous ring system (tetrahydroquinazoline) and an acidic functional group (carboxylic acid).[1]

  • Reactivity: It can react with both strong acids and strong bases.[1] In solution, it may exist as a zwitterion depending on pH.[1]

  • Inferred Hazards: Based on structural analogs (quinazolines and heterocyclic acids), this compound is classified as a Skin/Eye Irritant (H315, H319) and a potential Respiratory Irritant (H335) .[1] Due to the bioactivity of quinazoline scaffolds (often used in kinase inhibitors), treat as Potentially Toxic (H301/H302) if specific toxicological data is absent.[1]

PropertyDescriptionImpact on Disposal
Physical State Solid (Powder/Crystalline)Requires "Solid Hazardous Waste" stream.[1]
Acidity (pKa) Acidic (-COOH) & Basic (N-ring)Do not mix with strong oxidizers or cyanides.[1]
Water Solubility pH-dependent (likely low in neutral water)High risk of precipitation in drains (clogs/contamination).[1]
Stability Stable under normal conditionsCombustible at high temperatures (Incineration required).[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator (solids) or Fume Hood (solutions).[1]

  • Dermal: Nitrile rubber gloves (0.11 mm minimum thickness).[1] Double-gloving recommended for solutions >10mM.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1 compliant). Face shield if pouring large volumes of liquid waste.[1]

Waste Characterization & Segregation

Proper segregation prevents dangerous incompatibilities (e.g., heat generation, toxic gas release).[1][4]

  • Stream A: Solid Waste (Pure Compound/Contaminated Solids) [1]

    • Container: Wide-mouth HDPE or Glass jar.[1]

    • Label: "Hazardous Waste - Solid Organic - Irritant."[1]

  • Stream B: Liquid Waste (Mother Liquors/Solutions) [1]

    • Container: Solvent-compatible carboy (HDPE/Glass).[1]

    • Segregation:Acidic Organic Waste .[1]

    • Critical Rule: Ensure pH is < 10 before adding to general organic waste to prevent uncontrolled precipitation or heat evolution if mixed with strong bases.[1]

Part 3: Visualization & Formatting

Workflow 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream without cross-contamination.[1]

DisposalWorkflow cluster_final Final Destination Start Waste Generation (5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Filter Paper, Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture, Wash Solvents) StateCheck->Liquid Liquid SolidContainer Segregate into SOLID ORGANIC WASTE Container Solid->SolidContainer LiquidCheck Check pH & Solvent Composition Liquid->LiquidCheck Incineration Off-Site Incineration (Licensed Contractor) SolidContainer->Incineration Halogenated Contains Halogenated Solvents? (DCM, Chloroform) LiquidCheck->Halogenated HaloYes HALOGENATED ORGANIC WASTE Halogenated->HaloYes Yes HaloNo NON-HALOGENATED ORGANIC WASTE Halogenated->HaloNo No HaloYes->Incineration HaloNo->Incineration

Caption: Logical flow for segregating 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid waste based on physical state and solvent composition.

Workflow 2: Spill Response Protocol

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Evacuate->PPE Contain 3. Containment (Cover with spill pad or damp paper to suppress dust) PPE->Contain Clean 4. Cleanup (Sweep gently or scoop; DO NOT use vacuum unless HEPA rated) Contain->Clean Disposal 5. Disposal (Place in Hazardous Solid Waste container) Clean->Disposal Report 6. Report (Notify EHS Officer) Disposal->Report

Caption: Step-by-step emergency response for solid powder spills.

Part 4: Detailed Step-by-Step Procedures

Protocol A: Solid Waste Disposal
  • Preparation: Put on PPE. Ensure a dedicated waste container labeled "Hazardous Waste - Solid Organic" is available.[1]

  • Collection:

    • Transfer the solid chemical into the container using a spatula or scoop.

    • Include any contaminated consumables (weigh boats, filter paper, contaminated gloves).[1]

  • Labeling:

    • Write the full chemical name: 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid.

    • Check hazard boxes: Irritant , Toxic .[1]

  • Storage: Close the lid tightly. Store in a secondary containment tray in a cool, dry area away from oxidizers.

Protocol B: Liquid Waste (Solutions)
  • Analysis: Identify the solvent (e.g., Methanol, DMSO, Water).[1]

  • Segregation:

    • If dissolved in Water/Buffer : Adjust pH to 6–8 if possible, then collect in "Aqueous Hazardous Waste" (if heavy metals are absent) or "Organic Waste" if organic co-solvents >10%.[1]

    • If dissolved in Organic Solvents : Pour into "Non-Halogenated" or "Halogenated" waste carboy based on solvent type.[1]

  • Rinsing: Triple-rinse empty glassware with a small amount of compatible solvent.[1] Add rinsate to the liquid waste container.

  • Handover: When the container is 90% full, cap it and schedule pickup with your institution's EHS or waste management contractor.[1]

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the original bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Deface Label: Cross out the original label and mark as "Empty."

  • Disposal:

    • Rinsate: Dispose of as Liquid Hazardous Waste .[1]

    • Bottle: If glass, dispose of in "Glass Trash" (uncapped).[1] If plastic, dispose of in regular trash (uncapped), provided no acute toxicity hazards (P-listed) are present.[1] Note: Since this compound is not P-listed, triple-rinsed containers are generally non-hazardous.[1]

References

  • PubChem. (2025).[1][5][6] 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid Structure & Hazard Data. National Library of Medicine.[1] [Link]1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Heterocyclic Carboxylic Acids General Guidelines. ]">https://www.thermofisher.com[1]

  • American Chemical Society (ACS). (2025).[1] Hazardous Waste and Disposal Considerations for Academic Laboratories. [Link]1]

  • Sigma-Aldrich (Merck). (2025).[1] SDS for Quinazoline Derivatives (General Class Hazards). ]">https://www.sigmaaldrich.com[1]

Sources

Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

[1]

Executive Summary & Chemical Context

As researchers, we often treat "building blocks" with less rigor than final drug candidates.[1] However, 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid (often a scaffold for kinase inhibitors) presents specific handling challenges due to its physical state and functional groups.[1]

This compound is typically a solid powder with acidic functionality.[1] In my experience scaling up synthesis involving quinazoline derivatives, the primary risks are not just acute toxicity, but respiratory irritation from dust generation and corrosive potential to mucous membranes upon contact with moisture.

Key Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific risk of acidic dust inhalation and solution splashes .

PPE CategoryStandard RequirementSenior Scientist Insight (The "Why")
Respiratory Fume Hood (Primary) or N95 (Secondary)Critical: This powder is light and electrostatic.[1] It aerosolizes easily during weighing.[1] If a hood is unavailable, a fit-tested N95 is mandatory to prevent mucous membrane inflammation.[1]
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double-gloving is recommended during solubilization.[1] Acidic solutions can degrade thin nitrile over time; the second pair provides a visual breach indicator.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders. Airborne dust can bypass side shields.[1] Goggles form a seal against the face.
Body Protection Lab Coat (High-neck preferred)Ensure the coat is buttoned to the top. Acidic dust settling on the neck/collar area is a common, yet overlooked, source of contact dermatitis.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_TreeStartStart: Handling 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acidState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidSolutionIn Solution (Acidic)State_Check->SolutionDust_RiskHigh Risk: Dust Inhalation & StaticSolid->Dust_RiskSolid_PPEREQUIRED PPE:1. Chemical Splash Goggles (Seal)2. Fume Hood (Sash at working height)3. Nitrile Gloves (Static check)Dust_Risk->Solid_PPESplash_RiskRisk: Corrosive Splash & Skin AbsorptionSolution->Splash_RiskSol_PPEREQUIRED PPE:1. Safety Glasses w/ Side Shields2. Lab Coat (Buttoned)3. Double Nitrile Gloves (if >1M conc)Splash_Risk->Sol_PPEcaptionFigure 1: Risk-based PPE selection logic emphasizing dust control for solids.

Operational Protocol: Safe Handling & Weighing

Handling this compound requires mitigating static electricity , which causes the powder to "jump" and contaminate the balance area.

Step 1: Engineering Controls Setup[1]
  • Verify Airflow: Ensure Fume Hood face velocity is between 80-100 fpm .

  • Clearance: Remove unnecessary clutter. You need 6 inches of clearance from the sash to prevent turbulence that could blow the powder back at you.

Step 2: Weighing Procedure (The "Static" Protocol)[1]
  • The Problem: Quinazoline carboxylic acids are often dry, crystalline powders prone to static charge.[1]

  • The Fix:

    • Use an anti-static gun or ionizer bar inside the balance chamber before weighing.[1]

    • Use a narrow-neck weighing funnel rather than a flat weigh boat to minimize surface area exposure to air drafts.[1]

    • Damping: If the powder is exceptionally flighty, place a damp Kimwipe (not wet, just humid) in the back of the balance chamber (away from the pan) to increase local humidity and reduce static.[1]

Step 3: Solubilization
  • Caution: When adding this acid to basic solvents (e.g., amines, bicarbonate solutions), CO2 evolution or exotherms may occur.[1]

  • Protocol: Add the solid slowly to the solvent, not the solvent to the solid, to prevent "clumping" and sudden gas release.

Waste Disposal & Decontamination[5][6][7][8][9]

Improper disposal of organic acids is a leading cause of waste container pressurization.

Disposal Logic
Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Bag in clear polyethylene, label as "Hazardous Solid: Organic Acid," and seal.[1]
Liquid Waste (A) Mother liquors, reaction mixtures.[1]Do NOT mix with Oxidizers (e.g., Nitric Acid). Segregate into "Organic Acid" waste stream.[1]
Liquid Waste (B) Aqueous washes (pH < 4).[1]Neutralize with dilute Sodium Bicarbonate to pH 6-8 before disposal if local regulations allow, otherwise dispose as Corrosive Acid Waste.[1]
Visualization: Disposal Workflow

Disposal_FlowWasteWaste GenerationTypeIdentify TypeWaste->TypeSolidSolid Debris(Gloves, Paper)Type->SolidLiquidLiquid WasteType->LiquidBin_SolidSolid Haz Waste Bin(Double Bagged)Solid->Bin_SolidCheck_pHCheck pH / CompositionLiquid->Check_pHOrg_AcidOrganic Solvents + AcidCheck_pH->Org_AcidContains SolventsAq_AcidAqueous Acid OnlyCheck_pH->Aq_AcidWater OnlyBin_OrgOrganic Waste Carboy(Halogenated/Non-Halogenated)Org_Acid->Bin_OrgNeutralizeNeutralize w/ NaHCO3(Check Local Regs)Aq_Acid->NeutralizecaptionFigure 2: Segregation logic to prevent incompatibility in waste streams.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[2][4] The acidic nature can cause corneal damage faster than neutral organics. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use solvents (ethanol/acetone) to clean skin, as this may increase the permeation of the compound into the dermal layer.[1]

  • Spills (Solid): Do not sweep dry.[1] Cover with a wet paper towel to dampen, then wipe up to prevent dust generation.[1]

References

  • PubChem. (n.d.).[1] 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid (Compound).[1][6][7][8] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][9][10] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved February 19, 2026, from [Link]

  • University of Washington EH&S. (2025).[1] Organic Acid Standard Operating Procedure. Retrieved February 19, 2026, from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.